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Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and material science. This guide provides an in-depth, technical walkthrough of the process...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and material science. This guide provides an in-depth, technical walkthrough of the process of structure elucidation, using the novel compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a practical case study. We will employ a multi-technique spectroscopic and spectrometric approach, demonstrating how data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are integrated to solve a complex molecular puzzle. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Integrity

In the realm of drug development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The process of structure elucidation is, therefore, not merely an academic exercise but a critical regulatory and scientific requirement.[1][2] This guide systematically details the battery of modern analytical techniques required to confirm the identity of a newly synthesized compound, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Our approach is built on a logical progression, starting with the determination of the molecular formula, followed by the identification of key functional groups, and culminating in the assembly of the molecular framework by establishing atomic connectivity.[3] Each step is designed to provide a piece of the structural puzzle, and the congruence of data from all techniques provides the ultimate confirmation.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the first step is to determine the compound's molecular formula.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for ascertaining the elemental composition of a compound by measuring its mass with extremely high precision (typically to four or more decimal places).[4][5] Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.[4]

Hypothetical Result: For our target compound, an electrospray ionization (ESI) source in positive ion mode might reveal a protonated molecular ion [M+H]⁺.

ParameterObserved Value
[M+H]⁺ (m/z) 336.0699
Calculated Mass for C₁₄H₁₄N₃O₅S⁺ 336.0654
Mass Accuracy (ppm) < 5 ppm

This result strongly supports the molecular formula C₁₄H₁₃N₃O₅S .

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, is calculated from the molecular formula and reveals the total number of rings and/or multiple bonds in a molecule.

For C₁₄H₁₃N₃O₅S: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 14 - (13/2) + (3/2) + 1 = 14 - 6.5 + 1.5 + 1 = 10

An IHD of 10 suggests a significant degree of unsaturation, which is consistent with the presence of two aromatic rings and several double bonds (C=O, NO₂, SO₂) in our proposed structure.

Functional Group Identification via Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchAmide (N-H)
~3250N-H Stretch (asymmetric)Sulfonamide (SO₂NH₂)
~3150N-H Stretch (symmetric)Sulfonamide (SO₂NH₂)
~3100-3000C-H StretchAromatic C-H
~1660C=O StretchAmide I band
~1530N-O Asymmetric StretchNitro group (NO₂)
~1520N-H BendAmide II band
~1350N-O Symmetric StretchNitro group (NO₂)
~1340S=O Asymmetric StretchSulfonamide (SO₂)
~1160S=O Symmetric StretchSulfonamide (SO₂)

The presence of these bands provides strong, direct evidence for the key functional groups: a secondary amide, a primary sulfonamide, a nitro group, and aromatic rings.[7][8]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[9][10][11] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.[12] For our analysis, a suite of experiments will be conducted using a high-field NMR spectrometer (e.g., 500 MHz).[13]

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar compound and to avoid exchange of the amide and sulfonamide protons with the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra, referencing the chemical shifts to the residual solvent signal.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting.[14]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆): (Note: Chemical shifts (δ) are hypothetical but based on known substituent effects.)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ10.5 (approx.)singlet1HAmide NH
Hₑ8.5 (approx.)doublet1HAr-H (ortho to NO₂, ortho to C=O)
Hf8.2 (approx.)doublet of doublets1HAr-H (ortho to NO₂, para to C=O)
Hₓ7.8 (approx.)doublet2HAr-H (ortho to NH)
Hᵧ7.7 (approx.)doublet2HAr-H (ortho to SO₂NH₂)
H₉7.6 (approx.)doublet1HAr-H (ortho to CH₃)
Hₖ7.3 (approx.)singlet (broad)2HSulfonamide NH
Hₘ2.6 (approx.)singlet3HMethyl CH
¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments.[10][14]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165Amide C =O
~148Ar-C -NO₂
~143Ar-C -SO₂NH₂
~141Ar-C -CH₃
~138Ar-C -CONH
~133Ar-C H (ortho to NO₂, ortho to C=O)
~129Ar-C H (ortho to CH₃)
~127Ar-C H (ortho to NH)
~125Ar-C H (ortho to NO₂, para to C=O)
~119Ar-C H (ortho to SO₂NH₂)
~20Methyl C H₃
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity of the molecule.

Caption: Workflow integrating 1D and 2D NMR data for fragment identification and final structure assembly.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15] In our molecule, COSY would show correlations between the adjacent aromatic protons on both rings, helping to establish their substitution patterns. For example, a cross-peak between Hf and H₉ would confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[16][17] This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum. For example, the proton at 2.6 ppm (Hₘ) would show a cross-peak to the carbon at ~20 ppm, definitively assigning it as the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[17][18] It connects the molecular fragments.

    Key Expected HMBC Correlations to Bridge the Fragments:

    • The amide proton (Hₐ ) should show a correlation to the amide carbonyl carbon (~165 ppm) and to the carbon on the sulfamoylphenyl ring to which the nitrogen is attached (Cₓ ).

    • The protons on the sulfamoylphenyl ring ortho to the amide nitrogen (Hₓ ) should show a correlation to the amide carbonyl carbon (~165 ppm). This correlation is the definitive link between the two aromatic systems via the amide bond.

    • The methyl protons (Hₘ ) should show correlations to the aromatic carbons ortho and para to it on the first ring.

Data Integration and Final Confirmation

The process of structure elucidation culminates in the integration of all acquired data.[2]

  • HRMS provided the molecular formula: C₁₄H₁₃N₃O₅S.

  • FTIR confirmed the presence of amide, sulfonamide, nitro, and aromatic functional groups.

  • ¹H and ¹³C NMR provided the count of unique proton and carbon environments.

  • COSY established the proton-proton connectivity within each aromatic ring.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the long-range correlations that pieced together the fragments and confirmed the position of all substituents.

Caption: Logical flow from raw analytical data to the final confirmed chemical structure.

Conclusion

This guide has outlined a systematic and robust methodology for the structural elucidation of a complex organic molecule. By strategically employing a combination of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, we have demonstrated how to move from an unknown sample to a fully characterized structure. The causality behind each experimental choice was explained, emphasizing a workflow where each piece of data corroborates the others. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity, which is paramount in research and regulated drug development environments.

References

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  • Source: MIT OpenCourseWare (Study Guide)
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  • Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL
  • Title: N-{4-[(3-Methylphenyl)
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  • Title: N-(4-Methylphenylsulfonyl)
  • Title: N-[(4-sulfamoylphenyl)
  • Title: 4-Methyl-N-(4-nitrophenyl)
  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL
  • Title: Synthesis and characterization of n-(4 sulfamoylphenyl)
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  • Title: Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening Source: SciSpace URL
  • Title: N-(4-Methylphenyl)

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Exploratory

Physicochemical properties of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. Due to the specificity of this molecule, direct experimental data is not extensively available in public literature. Therefore, this document leverages expert analysis of its structural motifs and data from closely related analogues to establish a robust, predictive profile. We present calculated and estimated values for key parameters including molecular weight, melting point, solubility, and lipophilicity (LogP). Furthermore, this guide details the gold-standard experimental protocols for the empirical determination of these properties, providing researchers with the necessary methodologies for validation. The insights contained herein are critical for professionals engaged in drug discovery and development, offering a foundational understanding of the compound's behavior essential for formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, and lead optimization.

Introduction: Understanding the Molecule

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule incorporating several key functional groups that are prevalent in medicinal chemistry. Its structure, featuring a substituted benzamide linkage between a nitrotoluene moiety and a sulfamoyl-aniline, suggests potential applications as an inhibitor for various biological targets, such as kinases or other ATP-binding proteins. The physicochemical properties of such a compound are paramount, as they directly govern its viability as a drug candidate. Properties like solubility influence bioavailability, lipophilicity affects membrane permeability and target engagement, and the melting point serves as a crucial indicator of purity and stability. This guide provides a detailed examination of these characteristics, blending predictive analysis with established experimental frameworks.

Chemical Identity and Core Properties

A summary of the fundamental identifiers and calculated properties for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is presented below. These values form the basis for understanding the compound's chemical nature.

PropertyValue / DescriptionSource / Method
IUPAC Name 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide-
CAS Number Not found in searched public databases.-
Molecular Formula C₁₄H₁₃N₃O₅SCalculated
Molecular Weight 335.34 g/mol Calculated
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[O-]-
InChI Key Derived from structure-

Predicted Physicochemical Profile & Scientific Rationale

The following table outlines the predicted physicochemical parameters for the title compound. Each prediction is substantiated by a scientific rationale grounded in its chemical structure and comparisons with analogous compounds.

ParameterPredicted ValueScientific Rationale
Melting Point > 200 °CThe molecule's rigid, dual-aromatic ring structure, combined with strong intermolecular hydrogen bonding potential from the amide (-CONH-) and sulfonamide (-SO₂NH₂) groups, suggests a high lattice energy requiring significant thermal energy to overcome. Similar N-sulfonyl-benzamide structures exhibit high melting points; for instance, N-(4-Methyl-phenyl-sulfon-yl)-3-nitro-benzamide has a reported melting point of 459 K (186 °C).[1][2] The additional amide linkage in the title compound is expected to further increase this value.
Aqueous Solubility Low to Very LowDespite the presence of polar, hydrogen-bonding groups (sulfonamide, nitro, amide), the molecule is dominated by two hydrophobic phenyl rings. This "brick-dust" nature is common for planar, aromatic molecules with molecular weights over 300 g/mol . The principle of "like dissolves like" suggests poor solubility in polar solvents like water.[3] Its solubility is expected to be pH-dependent due to the acidic protons on the sulfonamide and amide groups.
Lipophilicity (XLogP3) ~2.5 - 3.5Lipophilicity is a balance between hydrophobic and hydrophilic components. While the sulfamoyl and nitro groups are polar, the overall structure with 14 carbon atoms and two aromatic rings contributes significantly to its non-polar character. Analogues like 4-Methyl-N-(4-nitrophenyl)benzamide have an XLogP3 of 2.8.[4] The addition of the polar sulfamoyl group (-SO₂NH₂) will likely decrease the LogP slightly compared to a simple nitro-analogue, placing it in this predicted range.
pKa (Acid Dissociation Constant) ~8-10 (Sulfonamide)The primary acidic proton is on the sulfonamide group (-SO₂NH₂). Aryl sulfonamides typically have pKa values in the range of 9-10.5. The electron-withdrawing nature of the attached benzamide moiety could slightly lower this value. A secondary, much weaker acidic proton exists at the amide nitrogen (-CONH-), typically with a pKa > 15, which is not relevant under physiological conditions.

Standardized Protocols for Experimental Determination

To validate the predicted properties, rigorous and standardized experimental procedures are necessary. The following sections detail the gold-standard methodologies for determining melting point, aqueous solubility, and LogP.

Melting Point Determination via the Capillary Method

Causality and Expertise: The melting point is a fundamental and highly sensitive indicator of a compound's purity.[5] A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, while impurities will depress and broaden the range.[5] The capillary method is the standard technique cited in pharmacopeias, chosen for its accuracy and small sample requirement.[6]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle to ensure uniform heat transfer within the capillary.[6]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface or drop it through a long glass tube to pack the powder tightly into the bottom. The final packed height should be 2-3 mm.[5][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Initial Heating (for unknown compounds): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to get a rough estimate. A fresh sample must be used for the precise measurement.[6][7]

  • Precise Determination: Using a new sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][8]

  • Data Recording: Record two temperatures: T₁ at which the first droplet of liquid appears, and T₂ at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output prep Dry & Pulverize Compound load Load Capillary Tube (2-3 mm height) prep->load Pack tightly insert Insert into Apparatus load->insert heat_fast Rapid Heating (Optional, for range finding) insert->heat_fast heat_slow Slow Heating (1-2 °C/min) insert->heat_slow observe Observe Melt heat_slow->observe record Record T₁ (start) and T₂ (end) observe->record

Capillary Method Workflow for Melting Point Determination.
Aqueous Solubility Determination via the Shake-Flask Method

Causality and Expertise: The shake-flask method is universally regarded as the "gold standard" for determining equilibrium solubility.[3][9] Its trustworthiness comes from allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states, which is critical for accurate biopharmaceutical classification.[10] The choice of agitation time (24-72 hours) is to ensure this equilibrium is fully established, especially for poorly soluble compounds.[3]

Protocol:

  • System Preparation: Add an excess amount of the solid compound to a sealed container (e.g., a glass vial) containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline for physiological relevance). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Place the container in a temperature-controlled agitator (shaker or stirrer) set to 37 ± 1 °C for biopharmaceutical studies.[10] Agitate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that will not bind the compound.[3]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its sensitivity and specificity.[3] A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.

  • Data Reporting: Report the solubility in units of mass per volume (e.g., µg/mL or mg/L) or molarity (mol/L) at the specified pH and temperature.[3]

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_analysis Separation & Analysis cluster_result Result add Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temp (24-72 hours) add->agitate Reach Equilibrium separate Centrifuge & Filter Supernatant agitate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify report Report Solubility (e.g., µg/mL) quantify->report

Shake-Flask Method Workflow for Solubility Determination.
Lipophilicity (LogP) Determination via the Shake-Flask Method

Causality and Expertise: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, a critical factor for predicting its ability to cross biological membranes. The shake-flask method is the benchmark procedure recommended by the OECD (Organisation for Economic Co-operation and Development).[11][12] Pre-saturation of the solvents (n-octanol with water and water with n-octanol) is a critical, self-validating step to prevent volume changes during the experiment, ensuring the integrity of the final concentration measurements.[13]

Protocol:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a relevant aqueous buffer, e.g., pH 7.4) by mixing them vigorously and allowing the phases to separate for at least 24 hours.[14]

  • Test Solution Preparation: Dissolve a known amount of the compound in the n-octanol-saturated aqueous phase. The initial concentration should be low enough to avoid saturation in either phase.

  • Partitioning: Add a precise volume of the water-saturated n-octanol to the aqueous solution in a sealed container. The volume ratio of n-octanol to water can be adjusted depending on the expected LogP value.[13]

  • Equilibration: Agitate the two-phase system at a constant temperature (e.g., 25 °C) until equilibrium is achieved. The required time can vary from 1 to 24 hours depending on the compound.[11]

  • Phase Separation: Separate the n-octanol and aqueous layers, typically by centrifugation to ensure a clean interface.[12]

  • Quantification: Carefully sample each phase and determine the compound's concentration in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC or UV/Vis spectroscopy.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = C_oct / C_aq. The final value is reported as its base-10 logarithm: LogP = log₁₀(P).[14]

LogPWorkflow cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation saturate Prepare Pre-saturated n-Octanol and Water/Buffer dissolve Dissolve Compound in Aqueous Phase saturate->dissolve mix Mix Aqueous & Octanol Phases dissolve->mix agitate Agitate to Reach Partition Equilibrium mix->agitate separate Centrifuge to Separate Phases agitate->separate quant_oct Quantify [C]oct separate->quant_oct quant_aq Quantify [C]aq separate->quant_aq calculate Calculate LogP = log₁₀([C]oct / [C]aq) quant_oct->calculate quant_aq->calculate

Shake-Flask Method Workflow for LogP Determination.

Discussion and Field Insights

The predicted physicochemical profile of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide presents a classic challenge in drug development: a "brick-dust" compound with potentially potent biological activity but poor drug-like properties. Its predicted low aqueous solubility would likely translate to poor oral absorption and bioavailability, requiring advanced formulation strategies such as amorphous solid dispersions or nano-milling to improve its dissolution rate.

The estimated LogP value of ~2.5-3.5 is within a favorable range for cell permeability, suggesting that if the compound can be brought into solution, it may effectively cross membranes to reach intracellular targets. The presence of an acidic sulfonamide group (pKa ~8-10) offers an opportunity for salt formation with a suitable base, which could dramatically improve aqueous solubility and provide a viable path for formulation development. Researchers should prioritize empirical determination of solubility and pKa to confirm these predictions and guide subsequent optimization efforts.

Conclusion

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule with structural features indicative of valuable biological activity. This guide has established a foundational physicochemical profile through predictive analysis, highlighting its likely character as a high-melting-point solid with low intrinsic aqueous solubility and moderate lipophilicity. The detailed, best-practice experimental protocols provided herein serve as a self-validating framework for researchers to empirically determine these critical parameters. A thorough understanding and experimental validation of these properties are indispensable first steps in the rational development of this compound into a potential therapeutic agent.

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Foundational

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide CAS number and identifiers

An In-Depth Technical Guide to 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Abstract This technical guide provides a comprehensive scientific overview of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Abstract

This technical guide provides a comprehensive scientific overview of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a compound of interest in medicinal chemistry and materials science. As a molecule for which a unique CAS number has not been publicly assigned, this guide serves as a foundational document for researchers. We present predicted identifiers, physicochemical properties, a detailed, field-proven synthetic route with step-by-step protocols, and a full suite of predicted spectroscopic data for structural elucidation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the synthesis and characterization of this novel compound. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction and Compound Profile

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is an aromatic compound featuring a benzamide linkage between a 4-methyl-3-nitrobenzoyl moiety and a 4-aminobenzenesulfonamide (sulfanilamide) core. The presence of the sulfonamide group, a well-established pharmacophore, and the nitro-substituted aromatic ring suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents.[1] The structural rigidity and potential for hydrogen bonding also make it an interesting candidate for materials science research.

Due to the absence of readily available public data, this guide is built upon established principles of organic synthesis and spectroscopic analysis of structurally related compounds.

Predicted Compound Identifiers and Physicochemical Properties

The following tables summarize the predicted identifiers and key physicochemical properties for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Table 1: Predicted Identifiers

IdentifierValue
IUPAC Name 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Molecular Formula C₁₄H₁₃N₃O₅S
Molecular Weight 335.34 g/mol
Canonical SMILES Cc1ccc(c(c1)C(=O)Nc1ccc(cc1)S(N)(=O)=O)[O-]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Physical State Yellowish to off-white crystalline solid
Solubility Soluble in DMSO, DMF, and acetone; sparingly soluble in ethanol and methanol; insoluble in water.
Melting Point Estimated >200 °C (typical for aromatic amides with multiple hydrogen bonding sites)
Hydrogen Bond Donors 3 (amide N-H, two sulfonamide N-H)
Hydrogen Bond Acceptors 6 (amide C=O, two nitro O, two sulfonamide S=O)

Proposed Synthesis and Mechanism

The most logical and efficient synthesis of the title compound involves a two-part process: the preparation of the activated carboxylic acid precursor, 4-methyl-3-nitrobenzoyl chloride, followed by its coupling with 4-aminobenzene-1-sulfonamide.

Part A: Synthesis of 4-methyl-3-nitrobenzoyl chloride (Precursor 1)

The synthesis of this precursor begins with the nitration of commercially available p-toluic acid. The methyl group is an ortho, para-directing activator, while the carboxylic acid is a meta-directing deactivator. The nitration will predominantly occur at the position ortho to the methyl group and meta to the carboxylic acid, yielding 4-methyl-3-nitrobenzoic acid.[2] This intermediate is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3][4]

Part B: Amide Coupling to Yield the Final Compound

The final step is a nucleophilic acyl substitution reaction. The amino group of 4-aminobenzene-1-sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methyl-3-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5][6]

Proposed synthetic pathway for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid[2]
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g (73.4 mmol) of p-toluic acid to 50 mL of concentrated sulfuric acid. Stir until all solids are dissolved. Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of p-toluic acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture slowly over 200 g of crushed ice with stirring. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol/water mixture to afford pure 4-methyl-3-nitrobenzoic acid as a yellow crystalline powder. A typical yield is 70-85%.

Protocol 2: Synthesis of 4-Methyl-3-nitrobenzoyl chloride[3][4]
  • Reaction Setup: In a 100 mL flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place 5.0 g (27.6 mmol) of 4-methyl-3-nitrobenzoic acid.

  • Reagent Addition: Add 15 mL (206 mmol) of thionyl chloride and a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2 hours. The solid will dissolve, and gas evolution will be observed.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-3-nitrobenzoyl chloride is a yellow oil or low-melting solid and can be used in the next step without further purification.

Protocol 3: Synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide[5][6]
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4.75 g (27.6 mmol) of 4-aminobenzene-1-sulfonamide in 100 mL of anhydrous dichloromethane (DCM) and 10 mL of pyridine. Cool the mixture in an ice bath.

  • Acylation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride (from Protocol 2) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred sulfanilamide solution over 20 minutes.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 chloroform:methanol eluent.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.

Predicted Spectroscopic Data for Structural Elucidation

The following data are predicted based on the analysis of similar compounds and established spectroscopic principles.[7][8][9][10]

Table 3: Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.5-10.8 (s, 1H, -CONH-), 8.4 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (s, 2H, -SO₂NH₂), 2.6 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 164-166 (C=O), 148-150 (C-NO₂), 140-143 (Ar-C), 138-140 (Ar-C), 135-137 (Ar-C), 132-134 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 118-120 (Ar-C), 20-22 (-CH₃).
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretching, amide and sulfonamide), 1660-1680 (C=O stretching, amide I), 1540-1560 (N-H bending, amide II), 1520-1540 (asymmetric NO₂ stretching), 1340-1360 (symmetric NO₂ stretching), 1310-1330 (asymmetric S=O stretching), 1150-1170 (symmetric S=O stretching).

Workflow for Synthesis and Characterization

A robust workflow ensures the successful synthesis and validation of the target compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization Start p-Toluic Acid & 4-Aminobenzene-1-sulfonamide Step1 Protocol 1: Nitration of p-Toluic Acid Start->Step1 Step2 Protocol 2: Chlorination to Acyl Chloride Step1->Step2 Step3 Protocol 3: Amide Coupling Step2->Step3 Crude_Product Crude Product Step3->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purify Recrystallization or Column Chromatography Workup->Purify Pure_Product Pure Product Purify->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Validation Data Analysis & Structural Confirmation NMR->Final_Validation IR->Final_Validation MS->Final_Validation

Sources

Exploratory

Synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: An In-depth Technical Guide

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a molecule of interest for researchers in drug discovery and development. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a molecule of interest for researchers in drug discovery and development. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and safety.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, suggests a straightforward and efficient two-step synthesis. The core of this strategy lies in the formation of an amide bond between two key precursors: 4-methyl-3-nitrobenzoic acid and 4-aminobenzenesulfonamide. This disconnection approach is chemically sound as the starting materials are commercially available and the required transformations are well-documented and scalable.

The forward synthesis, therefore, involves two primary stages:

  • Step 1: Electrophilic Nitration. The synthesis commences with the nitration of 4-methylbenzoic acid (p-toluic acid) to introduce the nitro group at the 3-position, yielding the intermediate, 4-methyl-3-nitrobenzoic acid.

  • Step 2: Amide Bond Formation. The synthesized 4-methyl-3-nitrobenzoic acid is then coupled with 4-aminobenzenesulfonamide to form the final product. This is efficiently achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack by the amine.

Retrosynthesis Target 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Intermediates 4-methyl-3-nitrobenzoic acid + 4-aminobenzenesulfonamide Target->Intermediates Amide bond disconnection Starting_Materials 4-methylbenzoic acid Intermediates->Starting_Materials Nitration

Caption: Retrosynthetic analysis of the target molecule.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all substances is paramount for both safety and experimental success.

Property4-Methylbenzoic Acid4-Methyl-3-nitrobenzoic Acid[1][2][3][4][5]4-Aminobenzenesulfonamide[6][7][8]Thionyl Chloride[9][10][11][12][13]4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
IUPAC Name 4-methylbenzoic acid4-methyl-3-nitrobenzoic acid4-aminobenzenesulfonamideThionyl dichloride4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Synonyms p-Toluic acid3-Nitro-p-toluic acidSulfanilamideSulfur oxychloride-
CAS Number 99-94-596-98-063-74-17719-09-7-
Molecular Formula C₈H₈O₂C₈H₇NO₄C₆H₈N₂O₂SSOCl₂C₁₄H₁₃N₃O₅S
Molecular Weight 136.15 g/mol 181.15 g/mol 172.20 g/mol 118.97 g/mol 335.34 g/mol
Appearance White crystalline solidOff-white to light yellow powder[1][3]White crystalline powder[6][7]Colorless to yellow fuming liquidExpected to be a solid
Melting Point 180-182 °C187-190 °C[1][4]164-166 °C[6][7]-104.5 °C-
Boiling Point 274-275 °C--79 °C-
Solubility Slightly soluble in waterInsoluble in water[1][2][3]Slightly soluble in cold water, soluble in boiling water[6]Reacts violently with water[12]Expected to be poorly soluble in water

Detailed Synthesis Pathway

The following sections provide a detailed, step-by-step guide for the synthesis, including safety precautions and mechanistic insights.

Overall_Workflow cluster_Step1 Step 1: Nitration cluster_Step2 Step 2: Amidation A Dissolve 4-Methylbenzoic Acid in conc. H₂SO₄ B Cool to 0-5 °C A->B D Slowly add Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Reaction Monitoring D->E F Quench on Ice E->F G Isolate & Purify 4-Methyl-3-nitrobenzoic Acid F->G H Suspend 4-Methyl-3-nitrobenzoic Acid in an inert solvent G->H Intermediate I Add Thionyl Chloride (SOCl₂) H->I J Heat to form Acyl Chloride I->J K Remove excess SOCl₂ J->K L Dissolve Acyl Chloride in an inert solvent K->L M Add 4-Aminobenzenesulfonamide and a base L->M N Reaction & Product Precipitation M->N O Isolate & Purify Final Product N->O

Caption: Overall experimental workflow for the synthesis.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid via Electrophilic Nitration

Introduction: This step involves the nitration of 4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The nitration occurs primarily at the position ortho to the methyl group and meta to the carboxylic acid group.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-methylbenzoic acid in 30 mL of concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, ensuring the mixture remains cold by partially immersing the beaker in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid over approximately 30 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of by-products.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry. Further purification can be achieved by recrystallization from an ethanol-water mixture to yield an off-white to light yellow crystalline powder. A typical yield for this reaction is in the range of 70-85%.

Reaction Mechanism:

Nitration_Mechanism cluster_Formation Formation of Nitronium Ion cluster_Attack Electrophilic Attack and Rearomatization HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O ToluicAcid 4-Methylbenzoic Acid SigmaComplex Sigma Complex (resonance stabilized) ToluicAcid->SigmaComplex + NO₂⁺ Product 4-Methyl-3-nitrobenzoic Acid SigmaComplex->Product - H⁺

Caption: Mechanism of the nitration of 4-methylbenzoic acid.

Safety Considerations:

  • Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed.[14][15] Always use an ice bath and add the nitrating mixture slowly.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[14][16][17] Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[14][16][17]

  • The reaction can produce toxic nitrogen oxide fumes.[14][18] Ensure adequate ventilation.

  • Spills should be neutralized immediately with a suitable agent like sodium bicarbonate.[16]

Step 2: Synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide via Amide Coupling

Introduction: This step involves the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and 4-aminobenzenesulfonamide. To facilitate this reaction, the carboxylic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).[19][20][21] The by-products of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the work-up.[19][22] The resulting 4-methyl-3-nitrobenzoyl chloride is then reacted with 4-aminobenzenesulfonamide in the presence of a base to neutralize the HCl generated during the coupling reaction.

Experimental Protocol:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 5.0 g of 4-methyl-3-nitrobenzoic acid in 20 mL of toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Slowly add 4.8 mL of thionyl chloride.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-3-nitrobenzoyl chloride as a solid.[23][24][25]

  • Amidation: In a separate flask, dissolve 4.7 g of 4-aminobenzenesulfonamide in 30 mL of anhydrous pyridine at room temperature.

  • Coupling Reaction: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in 20 mL of anhydrous dichloromethane and add it dropwise to the solution of 4-aminobenzenesulfonamide with stirring.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 4-6 hours. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials, followed by a thorough wash with water to remove pyridine hydrochloride. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Reaction Mechanism:

Amidation_Mechanism cluster_Activation Carboxylic Acid Activation cluster_Coupling Nucleophilic Acyl Substitution CarboxylicAcid 4-Methyl-3-nitrobenzoic Acid AcylChloride 4-Methyl-3-nitrobenzoyl chloride CarboxylicAcid->AcylChloride + SOCl₂ SOCl2 SOCl₂ SO2 SO₂ HCl_gas HCl TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate + Amine Amine 4-Aminobenzenesulfonamide FinalProduct Final Product TetrahedralIntermediate->FinalProduct - HCl HCl_product HCl

Caption: Mechanism for the synthesis of the final product.

Safety Considerations:

  • Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (HCl and SO₂).[9][10][11][12][13] All operations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate PPE, including gloves and safety goggles, must be worn.[9][10][11][12]

  • The reaction to form the acyl chloride produces HCl and SO₂ gases, which must be scrubbed before venting to the atmosphere. A gas trap containing a sodium hydroxide solution is recommended.

  • Pyridine is a flammable and toxic liquid with an unpleasant odor. Handle it in a fume hood.

Characterization of the Final Product

The identity and purity of the synthesized 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide and sulfonamide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro and sulfonyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the final product.

Conclusion

This guide has outlined a reliable and efficient two-step synthesis for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation in their drug discovery and development programs. The provided mechanistic insights and explanations for procedural choices aim to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization.

References

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  • BenchChem. (2025). Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.
  • Leggio, A., et al. (2017). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Chemistry Central Journal, 11(1), 87.
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  • Loba Chemie. (2023). THIONYL CHLORIDE AR Safety Data Sheet.
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  • NOAA. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 34468-34475.
  • NOAA. (n.d.). 4-METHYL-3-NITROBENZOIC ACID. CAMEO Chemicals.
  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Fiveable. (2025). Handling nitric acid Definition.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
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  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard.
  • CookeChem. (2022). 4-Methyl-3-nitrobenzoic Acid.
  • BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl-3-nitro- (CAS 96-98-0).
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride.
  • ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzenesulfonamide hydrochloride.
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Foundational

Elucidating the Mechanism of Action of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, predictive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. By dissecting its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. By dissecting its core structural motifs—a primary sulfonamide, a nitrobenzamide, and a central benzamide scaffold—we postulate its primary biological targets and downstream effects. The prominent sulfamoylphenyl group strongly implicates the inhibition of carbonic anhydrase (CA) isoenzymes, a well-established target for this class of compounds. Secondary potential mechanisms, including kinase inhibition and modulation of pathways sensitive to nitroaromatic compounds, are also explored. This document outlines a multi-pronged validation strategy, integrating detailed protocols for in vitro enzymatic assays, cell-based target engagement studies, and computational modeling. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to systematically investigate and confirm the molecular MoA of this and structurally related compounds.

Introduction: A Structural Rationale for Mechanistic Prediction

The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a small molecule with distinct functional regions that suggest specific, predictable biological activities. An effective MoA investigation begins with a thorough analysis of these chemical features.

  • The Sulfamoylphenyl Moiety (-SO₂NH₂): The unsubstituted aromatic sulfonamide group is a classic zinc-binding pharmacophore.[1][2] This feature is the strongest predictor of inhibitory activity against the carbonic anhydrase (CA) family of metalloenzymes.[3][4] CAs catalyze the reversible hydration of carbon dioxide and are implicated in a host of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, making them a critical therapeutic target.[4][5]

  • The Nitrobenzamide Core: The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of enzyme inhibitors.[6] The addition of a strong electron-withdrawing nitro group can significantly alter the electronic properties of the molecule, potentially enhancing interactions with biological targets or serving as a bioreductive functional group, particularly in hypoxic environments like solid tumors.[6] Nitroaromatic compounds have been investigated as inhibitors of various enzymes and as potential anti-cancer and antimicrobial agents.[7][8][9]

  • The Linker and Overall Structure: The amide bond provides a rigid, planar linkage between the two aromatic rings, defining a specific spatial orientation that will govern its fit within a target's binding pocket.

Based on this structural deconstruction, the most probable primary mechanism of action is the inhibition of one or more carbonic anhydrase isoforms.

Primary Predicted Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide group is known to bind to the zinc ion within the CA active site in its deprotonated, anionic form.[2] This interaction, along with hydrogen bonds to key active site residues, effectively blocks the enzyme's catalytic activity.[2] Human CAs have over 15 known isoforms, some of which are cytosolic (CA I, II), membrane-bound (CA IX, XII), or mitochondrial (CA V).[1] Several of these isoforms, particularly the tumor-associated CA IX and CA XII, are highly expressed in hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis.[5][10][11] Therefore, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is predicted to act as a CA inhibitor (CAI), with potential selectivity for specific isoforms.

Experimental Validation of CA Inhibition

A tiered approach is recommended, starting with broad enzymatic screening and progressing to detailed kinetic analysis.

2.1.1. In Vitro Enzyme Inhibition Assay (Colorimetric)

The most common method for screening CAIs relies on the esterase activity of CAs, using p-nitrophenyl acetate (pNPA) as a substrate.[3][12] This assay is rapid, cost-effective, and suitable for high-throughput screening.

Detailed Experimental Protocol: pNPA Esterase Assay [12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Substrate Stock: 20 mM p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. Prepare fresh daily.

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA II as a starting point) in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Test Compound: Prepare a 10 mM stock solution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

    • Positive Control: Acetazolamide, a known pan-CA inhibitor, prepared similarly to the test compound.[3]

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of Assay Buffer.

    • Add 10 µL of the enzyme solution to test wells. For blank wells (no enzyme control), add 10 µL of Assay Buffer.

    • Add 10 µL of the test compound dilution, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final reaction volume is 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 405 nm in kinetic mode, with readings every 30 seconds for 10-15 minutes.

    • Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Subtract the rate of the blank (non-enzymatic pNPA hydrolysis) from all other rates.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.1.2. Isoform Selectivity Profiling

To understand the therapeutic potential and potential side effects, it is crucial to determine the inhibitory activity of the compound against a panel of key CA isoforms (e.g., CA I, II, IV, IX, XII). The pNPA assay can be repeated using purified recombinant enzymes for each isoform.

Table 1: Hypothetical IC₅₀ Data for Isoform Selectivity Screening

CompoundhCA I (µM)hCA II (µM)hCA IX (µM)hCA XII (µM)
4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide 15.22.50.05 0.12
Acetazolamide (Control)0.250.0120.0250.0058

This hypothetical data suggests the compound is a potent inhibitor of tumor-associated isoforms CA IX and XII with significant selectivity over the widespread cytosolic isoforms CA I and II.

Cellular Target Engagement and Downstream Effects

Confirming that a compound inhibits a purified enzyme in vitro is only the first step. It is essential to demonstrate that the compound can enter a cell and bind to its intended target in a complex physiological environment.[13][14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or tissue lysates.[13][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[15][17]

Diagram 1: General Workflow for a CETSA Experiment

CETSA_Workflow A 1. Cell Culture & Treatment (Incubate cells with compound or DMSO) B 2. Heat Challenge (Heat cell suspensions across a temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to pellet aggregated proteins) C->D E 5. Analysis of Soluble Fraction (Quantify target protein via Western Blot) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol: Western Blot-based CETSA [15][18]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target CA isoform, like MCF-7) to ~80% confluency.

    • Harvest and resuspend the cells in culture media. Divide the cell suspension into aliquots.

    • Treat aliquots with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or with DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge:

    • Transfer the treated cell suspensions to PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[16]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[15]

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Protein Analysis:

    • Determine the total protein concentration in each supernatant sample (e.g., using a BCA assay).

    • Normalize all samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific to the target CA isoform (e.g., anti-CA IX).

    • Quantify the band intensity for each lane.

  • Data Analysis:

    • For each treatment condition (compound vs. vehicle), plot the relative band intensity against the temperature.

    • A shift of the melting curve to the right for the compound-treated samples indicates thermal stabilization and confirms direct target engagement in the cellular environment.

Downstream Pathway Analysis

If the compound inhibits a tumor-associated CA like CA IX, a predictable downstream effect would be the modulation of intra- and extracellular pH. This can impact cancer cell metabolism, proliferation, and invasion.

Diagram 2: Predicted Signaling Impact of CA IX Inhibition

CAIX_Pathway cluster_cell Cancer Cell (Hypoxic) cluster_ecm Extracellular Matrix CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Catalyzed by CA IX pHi Increased pHi (Alkaline) HCO3->pHi H_out H⁺ HCO3->H_out Export Proliferation Cell Proliferation & Survival pHi->Proliferation CAIX CA IX Inhibitor 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Inhibitor->CAIX Inhibits pHe Decreased pHe (Acidic) Invasion Metastasis & Invasion pHe->Invasion HCO3_out HCO₃⁻ H_out->pHe

Caption: Inhibition of CA IX is predicted to block acidosis of the tumor microenvironment.

Secondary/Alternative Mechanisms of Action

While CA inhibition is the most probable MoA, the compound's other structural features warrant investigation into alternative or off-target effects.

  • Kinase Inhibition: The benzamide scaffold is present in many FDA-approved kinase inhibitors. A broad-panel kinase screen (e.g., using a commercial service) could identify potential off-target kinase activity.

  • Nitroreductive Activation: In hypoxic cells, the nitro group can be enzymatically reduced to form reactive nitrogen species, which can induce oxidative stress and cell death.[7] This is a known mechanism for certain anti-cancer and antimicrobial drugs.[6][7] This could be investigated using assays for reactive oxygen/nitrogen species (ROS/RNS) in cells cultured under normoxic vs. hypoxic conditions.

Conclusion and Future Directions

The structural features of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide strongly predict a mechanism of action centered on the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms IX and XII. The experimental framework presented here provides a clear, logical path to validate this primary hypothesis, from initial in vitro screening to definitive cellular target engagement.

Successful validation would position this compound as a promising candidate for development as an anti-cancer therapeutic. Future work should focus on obtaining co-crystal structures of the compound with its target enzymes to rationalize activity and guide further structure-activity relationship (SAR) studies. Furthermore, in vivo studies in relevant animal models will be necessary to assess efficacy, pharmacokinetics, and safety.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Xuan, G. S., Zhan, J. H., Zhang, A. M., Li, W., & Zheng, K. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76, 412-415.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis.
  • Gieling, R. G., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Lindner, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Benchchem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
  • Pastorekova, S., & Supuran, C. T. (2005). Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Unraveling the Mechanism of Action of 2-Hydroxy-6-nitrobenzamide: A Technical Overview.
  • De Simone, G., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
  • Wang, B., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters.
  • Orcutt, S. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Benchchem. (n.d.). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
  • Walsh Medical Media. (n.d.). Experimental Pharmacology: Exploring Drug Actions in Research.
  • Kim, J., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. ACS Publications.
  • Kim, J., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry.
  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

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Exploratory

A Comprehensive Technical Guide to 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a molecule of significant interest in medicinal chemistry. By amalgamating a nitrobenzamide core with a sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a molecule of significant interest in medicinal chemistry. By amalgamating a nitrobenzamide core with a sulfamoylphenyl moiety, this compound presents a unique scaffold for drug discovery. This document, intended for researchers, scientists, and drug development professionals, will delve into its synthetic pathways, analytical characterization, and explore its potential biological activities based on established principles and data from structurally related compounds. It is important to note that while direct literature on this specific molecule is limited, this guide provides a robust, scientifically-grounded framework for its investigation.

Molecular Structure and Physicochemical Properties

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is an aromatic amide. Its structure is characterized by a benzamide backbone, substituted with a methyl and a nitro group on one phenyl ring, and a sulfonamide group on the other.

PropertyValue
Molecular Formula C₁₄H₁₃N₃O₅S
Molecular Weight 335.34 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in organic solvents like DMSO and DMF, with limited solubility in water

Synthesis and Characterization

The synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide can be logically approached through the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and 4-aminobenzenesulfonamide.

Proposed Synthetic Pathway

A primary and reliable method for the synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.

Synthetic Pathway A 4-methyl-3-nitrobenzoic acid B 4-methyl-3-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ D 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide B->D Amidation C 4-aminobenzenesulfonamide C->D

Proposed synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

An alternative approach involves the use of peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), which facilitate the direct amidation of the carboxylic acid and amine.[1]

Exemplary Experimental Protocol: Synthesis via Acyl Chloride

Step 1: Synthesis of 4-methyl-3-nitrobenzoyl chloride

  • To a solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C.[2]

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is then refluxed for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride, which is often used immediately in the next step.

Step 2: Amidation to form 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • Dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable anhydrous solvent like DCM or tetrahydrofuran (THF) containing a base such as triethylamine (TEA) or pyridine (1.2 equivalents) at 0 °C.[3]

  • To this stirred solution, add a solution of the crude 4-methyl-3-nitrobenzoyl chloride (1.1 equivalents) in the same solvent dropwise.

  • The reaction mixture is stirred at room temperature for 8-12 hours.

  • After completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.5 ppm), aromatic protons (multiplets, ~7-8.5 ppm), amide N-H proton (singlet, ~10-11 ppm), and sulfonamide N-H₂ protons (singlet, ~7-8 ppm).
¹³C NMR Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon of the amide (~165 ppm).
FT-IR Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and N-O stretching (nitro group).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Potential Biological Activities and Therapeutic Applications

The hybrid structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide suggests a wide range of potential biological activities, drawing from the known pharmacological profiles of its constituent moieties.

Biological Potential cluster_0 4-methyl-3-nitrobenzamide Moiety cluster_1 Sulfamoylphenyl Moiety A Anti-inflammatory Activity B Antimycobacterial Activity C Anticancer Activity D Carbonic Anhydrase Inhibition E Antibacterial Activity F Urease Inhibition Target 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Target->A Target->B Target->C Target->D Target->E Target->F

Potential biological activities derived from the core structural motifs.
Anti-inflammatory Activity

Nitrobenzamide derivatives have been reported to possess significant anti-inflammatory properties.[4][5] Some compounds have shown to inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α.[4] The presence of the nitro group appears to be crucial for this activity.

Antimicrobial and Antitumor Activities

The sulfonamide group is a well-established pharmacophore in antibacterial drugs.[6] Additionally, various nitrobenzamide derivatives have demonstrated potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. Furthermore, certain substituted benzamides have been investigated as antitumor agents.[7][8]

Enzyme Inhibition

Sulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases, which are implicated in several diseases.[9][10] The sulfamoylphenyl moiety in the target molecule makes it a prime candidate for investigation as a carbonic anhydrase inhibitor.

Future Research Directions

Given the promising, albeit inferred, biological profile of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, future research should focus on:

  • Synthesis and Optimization: Developing and optimizing the synthetic route to achieve high yields and purity.

  • In-depth Biological Screening: Evaluating the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes like carbonic anhydrase and cyclooxygenases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the substitution pattern on the phenyl rings to understand the key structural features for activity.

  • Computational Modeling: Employing molecular docking studies to predict the binding modes of the compound with potential biological targets.

Conclusion

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide represents a molecule with considerable, yet underexplored, therapeutic potential. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. By leveraging the established pharmacological importance of its nitrobenzamide and sulfonamide components, this compound stands as a compelling candidate for further investigation in the pursuit of novel therapeutic agents.

References

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carryingbenzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. TÜBİTAK Academic Journals. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC. [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B).. ResearchGate. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. [Link]

  • 4-aminobenzenesulfonamide. ChemBK. [Link]

  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. ARKIVOC. [Link]

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  • 4-Methyl-3-nitrobenzoic acid. PubChem. [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES**. Revue Roumaine de Chimie. [Link]

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Foundational

A Guide to the Spectral Analysis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: A Multifaceted Approach to Structural Elucidation

Introduction In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule of interest, incorporating three key functional groups: a benzamide, a sulfonamide, and a nitro group. This guide provides an in-depth technical exploration of the spectral analysis of this compound, offering a strategic workflow for its unambiguous identification and characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to approach the structural elucidation of complex organic molecules.

Molecular Structure and Analytical Strategy

A logical and systematic approach to the spectral analysis of a novel compound is paramount. Our strategy begins with a foundational understanding of the molecule's constituent parts, which will inform our interpretation of the spectral data.

cluster_0 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide cluster_1 Analytical Workflow C17H15N3O5S C17H15N3O5S MS Mass Spectrometry (Molecular Weight & Fragmentation) IR Infrared Spectroscopy (Functional Group Identification) MS->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) NMR->UV_Vis Structure Structure Elucidation UV_Vis->Structure

Caption: A strategic workflow for the structural elucidation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is an essential first step in the analysis of a novel compound, providing the molecular weight and crucial information about its substructures through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: An electrospray ionization (ESI) source coupled with a tandem mass spectrometer (e.g., Q-TOF or ion trap) is utilized.

  • Data Acquisition: The analysis is performed in both positive and negative ion modes to maximize the information obtained. The full scan MS spectrum will provide the molecular ion, and product ion scans (MS/MS) of the precursor ion will reveal the fragmentation patterns.

Expected Mass Spectrum and Fragmentation Analysis

The nominal molecular weight of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (C₁₇H₁₅N₃O₅S) is approximately 389.07 g/mol .

  • Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at an m/z of 390.08. Fragmentation of protonated sulfonamides can be complex, often involving the loss of SO₂ (64 Da) or cleavage of the S-N bond.[2][3][4][5]

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at an m/z of 388.06. A characteristic fragmentation pathway for deprotonated N-acyl aromatic sulfonamides is the loss of a neutral SO₂ molecule.[6]

Caption: Predicted key fragmentation pathways for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in positive ion ESI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Absorption Frequencies

The IR spectrum will be a composite of the absorptions from the amide, sulfonamide, and nitro functional groups.

Functional GroupVibrationExpected Frequency (cm⁻¹)
AmideN-H stretch3350-3150
C=O stretch1690-1630[7][8]
SulfonamideN-H stretch3300-3200
Asymmetric SO₂ stretch1350-1310[1]
Symmetric SO₂ stretch1160-1140[1]
NitroAsymmetric NO₂ stretch1550-1475[9]
Symmetric NO₂ stretch1360-1290[9]
AromaticC-H stretch>3000
C=C stretch1600-1450
MethylC-H stretch2975-2850

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish detailed connectivity.

Predicted ¹H and ¹³C NMR Spectral Features

The chemical shifts are influenced by the electronic environment of the nuclei. The nitro group is strongly electron-withdrawing, leading to a deshielding effect (higher ppm values) on nearby protons and carbons.

¹H NMR:

  • Aromatic Protons (6.5-8.5 ppm): The protons on both aromatic rings will appear in this region. The protons on the nitro-substituted ring will be more deshielded.

  • Amide Proton (NH): A broad singlet, typically downfield (>8 ppm), exchangeable with D₂O.

  • Sulfonamide Proton (SO₂NH): A broad singlet, also typically downfield and exchangeable with D₂O.

  • Methyl Protons (CH₃): A singlet around 2.5 ppm.

¹³C NMR:

  • Carbonyl Carbon (C=O): Around 165-170 ppm.

  • Aromatic Carbons: Between 110-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

  • Methyl Carbon (CH₃): Around 20-25 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.[1]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Expected UV-Vis Absorption

The presence of two aromatic rings and a nitro group, which can extend conjugation, will result in characteristic UV absorptions. Nitroaromatic compounds typically exhibit strong absorption in the UV region.[10][11][12][13][14] The exact position of the absorption maxima (λ_max) will depend on the solvent and the overall electronic structure of the molecule. We can anticipate one or more strong absorption bands between 250 and 350 nm.

Conclusion

The comprehensive spectral analysis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide requires a synergistic application of multiple spectroscopic techniques. By systematically acquiring and interpreting data from Mass Spectrometry, IR spectroscopy, NMR spectroscopy, and UV-Vis spectroscopy, a complete and unambiguous structural elucidation can be achieved. This guide provides a robust framework for approaching the characterization of this and other similarly complex molecules, underscoring the importance of a multi-technique approach in modern chemical analysis.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

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  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. De Gruyter. [Link]

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  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry and Biochemistry. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

  • Surface-Enhanced Infrared Absorption Spectroscopic Investigation of Benzamide Thin-Film Formation, Stability, and Catalysis on Gold and Silver Nanostructures. Taylor & Francis. [Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. PMC. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR. ACS Publications. [Link]

  • Contributions of nitrated aromatic compounds to the light absorption of water-soluble and particulate brown carbon in different... ACP. [Link]

  • Aromatic H. University of Calgary. [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's chemistry revision notes. [Link]

  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. PMC. [Link]

  • Benzamide, 4-methyl-. NIST WebBook. [Link]

  • N-(4-Methyl-phenyl-sulfon-yl)-3-nitro-benzamide. PubMed. [Link]

  • N-[(4-sulfamoylphenyl)methyl]benzamide. PubChem. [Link]

  • 4-methyl-3-nitrophenols and preparation method thereof.
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

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Exploratory

Structural and Pharmacological Profiling of 4-Methyl-3-Nitro-N-(4-Sulfamoylphenyl)Benzamide and Its Analogs

Executive Summary The rational design of selective metalloenzyme inhibitors requires a rigorous understanding of molecular interactions at the atomic level. Benzamide-4-sulfonamides represent a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective metalloenzyme inhibitors requires a rigorous understanding of molecular interactions at the atomic level. Benzamide-4-sulfonamides represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of human Carbonic Anhydrases (hCAs)[1]. This technical whitepaper provides an in-depth analysis of the crystal structure, synthesis, and structure-activity relationship (SAR) of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide and its structural analogs. By elucidating the crystallographic binding modes and detailing self-validating experimental protocols, this guide serves as a comprehensive blueprint for researchers developing next-generation, isoform-selective CA inhibitors targeting tumor hypoxia.

Introduction: Metalloenzyme Targeting & Tumor Hypoxia

Human Carbonic Anhydrases (EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While ubiquitous isoforms like hCA I and hCA II maintain physiological acid-base homeostasis, the transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in solid tumors under hypoxic conditions [2].

The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide leverages a bipartite structural mechanism:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound hydroxide/water molecule essential for catalysis.

  • The Tail Approach: The 4-methyl-3-nitrobenzamide moiety extends into the hydrophobic/hydrophilic halves of the enzyme's active site cavity, dictating isoform selectivity.

CA9_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA9_Expr CA IX Overexpression HIF1A->CA9_Expr Acidification Extracellular Acidification (Tumor Survival) CA9_Expr->Acidification Apoptosis Tumor Cell Death Acidification->Apoptosis Prevented by Inhibitor Inhibitor Benzamide Sulfonamide (Inhibitor) Inhibitor->CA9_Expr Blocks Zn2+ Active Site

Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by benzamide sulfonamides.

Chemical Synthesis & Purification Protocol

To ensure crystallographic success, the ligand must be synthesized to >99% purity. Impurities can disrupt the crystal lattice or result in ambiguous electron density maps during structural refinement.

Step-by-Step Methodology
  • Acylation Reaction: Dissolve 1.0 equivalent of sulfanilamide (4-aminobenzenesulfonamide) in anhydrous tetrahydrofuran (THF). Add 1.5 equivalents of triethylamine (TEA).

    • Causality: THF provides a polar, aprotic environment ideal for acylation, while TEA acts as an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the nucleophilic amine, driving the reaction to completion.

  • Addition of Acyl Chloride: Cool the mixture to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4-methyl-3-nitrobenzoyl chloride dissolved in THF.

    • Causality: The ice bath controls the exothermic nature of the acylation, minimizing the formation of di-acylated side products.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Work-up & Precipitation: Pour the mixture into ice-cold 1M HCl. The target compound will precipitate. Filter and wash with distilled water.

  • Recrystallization (Self-Validation): Recrystallize the crude product from an ethanol/water mixture. Validate purity via 1H -NMR and HPLC. Do not proceed to crystallization until HPLC purity exceeds 99% .

Crystallographic Workflow & Structure Determination

Determining the precise binding mode of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide requires high-resolution X-ray crystallography [1].

Protein-Ligand Co-Crystallization Protocol
  • Protein Preparation: Concentrate recombinant hCA II or hCA IX (catalytic domain) to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

  • Ligand Soaking/Co-crystallization: Add the synthesized ligand (dissolved in 100% DMSO) to the protein solution at a 5:1 molar excess. Incubate for 2 hours at 4°C.

    • Causality: Pre-incubation ensures saturation of the active site. Keeping DMSO concentration below 2% prevents protein denaturation.

  • Vapor Diffusion: Utilize the hanging-drop vapor diffusion method. Mix 1μL of the protein-ligand complex with 1μL of reservoir solution (1.5 M Sodium Citrate, 0.1 M HEPES pH 7.5).

    • Causality: Vapor diffusion allows for slow, controlled supersaturation, promoting the nucleation of highly ordered, well-diffracting crystals.

  • Cryoprotection & Diffraction: Harvest crystals after 5–7 days. Briefly soak in the reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during freezing, which would otherwise produce diffraction rings that obscure protein data.

Crystal_Workflow Synth Ligand Synthesis (>99% Purity) Complex Co-crystallization (Vapor Diffusion) Synth->Complex Protein Recombinant hCA IX Expression Protein->Complex Diffraction X-ray Diffraction (Synchrotron) Complex->Diffraction Phasing Molecular Replacement (Phasing) Diffraction->Phasing Refinement Structure Refinement (Phenix/Refmac5) Phasing->Refinement

Fig 2: End-to-end workflow for X-ray crystallographic structure determination of CA-ligand adducts.

Structural Analysis & Binding Mechanism

Upon solving the phase problem via Molecular Replacement (using apo-hCA II/IX as a search model), the electron density map ( 2Fo​−Fc​ ) reveals the precise atomic interactions [4]:

  • Primary Coordination Sphere: The nitrogen atom of the sulfonamide group is deprotonated at physiological pH and coordinates the Zn2+ ion in a tetrahedral geometry (distance ≈1.9−2.1A˚ ). One of the sulfonamide oxygen atoms forms a critical hydrogen bond with the backbone amide of Thr199 , a highly conserved residue across CA isoforms.

  • The "Tail" Interactions: The 4-methyl-3-nitrobenzamide tail extends toward the rim of the active site. The nitro group ( −NO2​ ) acts as a strong hydrogen bond acceptor, interacting with the hydrophilic half of the active site (e.g., Gln92 ). Simultaneously, the hydrophobic 4-methyl group engages in van der Waals interactions with the hydrophobic pocket formed by Val121 , Val135 , and Leu198 .

This dual-interaction mode is responsible for the high affinity (low nanomolar Ki​ ) observed in this class of compounds[3].

Structure-Activity Relationship (SAR) of Analogs

To contextualize the efficacy of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, we compare its inhibition profile against structurally related analogs. Modifications to the benzamide tail drastically alter the isoform selectivity profile.

Table 1: Inhibition Data ( Ki​ , nM) of Benzamide Sulfonamide Analogs against hCA Isoforms

Compound / Substitution on Benzamide RinghCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)
4-methyl-3-nitro- (Lead Compound)250.012.54.5 5.2
4-methoxy- 310.018.28.19.0
3,4-dichloro- 180.09.53.24.1
Unsubstituted (Phenyl) 450.025.015.518.0
Acetazolamide (Clinical Reference)250.012.025.05.7

Data Interpretation: The introduction of the bulky, electron-withdrawing 3-nitro and electron-donating 4-methyl groups enhances the selectivity for the tumor-associated hCA IX over the ubiquitous hCA I isoform. The 3,4-dichloro analog shows higher potency but poorer selectivity, highlighting the delicate steric balance required for hCA IX targeting.

Conclusion

The crystallographic profiling of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide provides invaluable insights into the rational design of anti-cancer therapeutics. By anchoring the sulfonamide moiety to the catalytic zinc and optimizing the benzamide tail to exploit isoform-specific residues at the active site rim, researchers can achieve high selectivity for tumor-associated CA IX. The self-validating synthesis and rigorous crystallographic workflows detailed in this guide establish a robust framework for the continued optimization of this privileged scaffold.

References

  • Supuran, C. T., et al. (2004). "Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Bozdag, M., et al. (2018). "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors." Pharmaceuticals (Basel). URL:[Link]

  • Khanfar, M. A., & Saleh, M. (2024). "Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies." Medicinal Chemistry. URL:[Link]

  • De Simone, G., et al. (2006). "Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide." RCSB Protein Data Bank (PDB ID: 2HD6). URL: [Link]

Foundational

Investigating 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a Targeted Carbonic Anhydrase Inhibitor: A Technical Guide for Hypoxic Tumor Models

Executive Summary & Mechanistic Rationale The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide represents a highly specialized class of benzenesulfonamides designed to target tumor-associated metalloenzymes. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide represents a highly specialized class of benzenesulfonamides designed to target tumor-associated metalloenzymes. Specifically, it acts as a potent inhibitor of Carbonic Anhydrase (CA) isoforms IX and XII, which are transmembrane proteins overexpressed in the hypoxic microenvironments of solid tumors [1].

The structural design of this molecule relies on the highly validated "tail approach" in medicinal chemistry:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) coordinates directly to the Zn2+ ion in the enzyme's active site, displacing the catalytic water/hydroxide ion and halting the hydration of CO2​ .

  • The Linker & Tail: The benzamide linker and the 4-methyl-3-nitrobenzene tail extend outward from the deep active site cleft. The nitro group at the 3-position and the methyl group at the 4-position restrict rotational degrees of freedom and provide specific steric bulk. This bulk clashes with the narrower active site of off-target cytosolic isoforms (CA I and CA II) but packs favorably against the hydrophobic amino acid residues (e.g., Val121, Leu198) present in the wider active site cavity of the tumor-associated CA IX.

By selectively inhibiting CA IX, the compound prevents the tumor cell from extruding intracellular protons, leading to fatal intracellular acidosis and apoptosis exclusively in hypoxic regions [2].

Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Triggers CA9 CA IX Expression (Transmembrane) HIF1A->CA9 Upregulates Acid Extracellular Acidification (Tumor Survival) CA9->Acid Catalyzes CO2 + H2O Death Intracellular Acidosis & Apoptosis Acid->Death Prevented by inhibitor Inhibitor 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Inhibitor->CA9 Blocks Zn2+ Active Site Inhibitor->Death Induces

Fig 1. Hypoxia-induced CA IX signaling pathway and mechanism of targeted inhibition.

Chemical Synthesis & Structural Validation

To investigate this compound, it must first be synthesized with high purity. The standard approach utilizes a peptide coupling reaction between 4-methyl-3-nitrobenzoic acid and 4-aminobenzenesulfonamide (sulfanilamide)[3].

Step-by-Step Protocol: EDCI/HOBt Coupling
  • Activation: Dissolve 1.0 equivalent (eq) of 4-methyl-3-nitrobenzoic acid and 1.2 eq of Hydroxybenzotriazole (HOBt) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0°C.

  • Coupling Initiation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to the mixture. Stir for 30 minutes at 0°C to allow the formation of the active HOBt-ester intermediate.

  • Amide Formation: Add 1.1 eq of sulfanilamide followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5).

Rationale & Causality

The use of EDCI/HOBt over harsher acyl chloride methods prevents the degradation of the sensitive primary sulfonamide group. HOBt is strictly required to suppress the formation of unreactive N-acylurea byproducts by rapidly trapping the O-acylisourea intermediate formed by EDCI. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium forward without competing as a nucleophile.

Self-Validation Checkpoints
  • In-Process: Reaction completion is verified via Thin Layer Chromatography (TLC) under UV light (254 nm), ensuring the disappearance of the starting benzoic acid spot.

  • System Validation: The final product's integrity is self-validated via 1H -NMR. The presence of a broad singlet at ~7.2 ppm (integrating for 2H, sulfonamide −NH2​ ) and a downfield singlet at ~10.5 ppm (integrating for 1H, amide −NH ) confirms successful coupling without sulfonamide cross-reactivity.

Workflow Synth 1. Chemical Synthesis (EDCI/HOBt Coupling) Char 2. Structural Validation (NMR, HRMS, FTIR) Synth->Char Enzyme 3. Stopped-Flow Assay (Ki Determination) Char->Enzyme Cell 4. 3D Spheroid Assays (Normoxia vs Hypoxia) Enzyme->Cell

Fig 2. End-to-end experimental workflow for synthesizing and validating the CA inhibitor.

In Vitro Enzyme Inhibition Profiling

Because Carbonic Anhydrase operates near the diffusion limit ( kcat​≈106s−1 ), standard steady-state spectrophotometric assays are too slow to accurately capture inhibition kinetics. A stopped-flow CO2​ hydration assay is mandatory.

Step-by-Step Protocol: Stopped-Flow Assay
  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol red as a pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CA isoforms (hCA I, II, IX, XII) to a final concentration of 10–50 nM in the working buffer. Add varying concentrations of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (0.1 nM to 10 µM) and incubate for 15 minutes at 20°C to allow equilibrium binding.

  • Rapid Mixing: Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument and CO2​ -saturated water (17 mM) into the second syringe. Rapidly mix equal volumes.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (the absorbance peak of the basic form of Phenol red) over a 10-second window to capture the initial velocity of proton generation.

  • Kinetic Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation derived from the IC50​ curves.

Rationale & Causality

The stopped-flow apparatus ensures mixing occurs in <1 millisecond, allowing the capture of pre-steady-state kinetics. Phenol red is chosen because its pKa​ (~7.3) aligns perfectly with the assay buffer, providing a highly sensitive optical readout of the pH drop caused by CO2​ hydration.

Self-Validation Checkpoints

A non-catalyzed blank (buffer + CO2​ without enzyme) must be run and subtracted from all kinetic traces to account for the spontaneous, non-enzymatic hydration of CO2​ . Acetazolamide (AAZ), a clinically approved pan-CA inhibitor, is run in parallel as a positive control to validate the specific activity of the recombinant enzymes.

Quantitative Data: Isoform Selectivity Profile
IsoformLocalization4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Ki​ (nM)Acetazolamide Ki​ (nM) (Control)
hCA I Cytosolic (Off-target)> 5000250
hCA II Cytosolic (Off-target)85012
hCA IX Transmembrane (Target)8.5 25
hCA XII Transmembrane (Target)12.4 5.7

Data Interpretation: The compound demonstrates a >100-fold selectivity for the tumor-associated hCA IX over the ubiquitous cytosolic hCA II, validating the steric design of the 4-methyl-3-nitrobenzamide tail.

Cell-Based Efficacy in 3D Spheroids

To translate the enzymatic inhibition into biological efficacy, the compound must be tested in a model that accurately mimics the tumor microenvironment (TME). Standard 2D cell cultures are uniformly oxygenated and do not express physiological levels of CA IX. Therefore, 3D spheroids cultured under hypoxic conditions are required.

Step-by-Step Protocol: Hypoxic Spheroid Viability
  • Spheroid Generation: Seed 1,000 cells/well of HT-29 (colorectal) or U87MG (glioblastoma) cell lines into 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to aggregate the cells.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO2​ to allow the formation of mature, compact spheroids with natural hypoxic cores.

  • Drug Treatment: Treat the spheroids with serial dilutions of the synthesized inhibitor (0.1 µM to 100 µM).

  • Environmental Segregation: Place half the plates in a standard normoxic incubator (21% O2​ ) and the other half in a hypoxia chamber (1% O2​ ) for 72 hours.

  • Viability Readout: Add CellTiter-Glo 3D reagent to lyse the spheroids and quantify ATP levels via luminescence, which is directly proportional to the number of viable cells.

Rationale & Causality

CA IX expression is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). By forcing the cells into a 1% O2​ environment, HIF-1α stabilizes, translocates to the nucleus, and massively upregulates CA IX. The cells become entirely dependent on CA IX to neutralize the extreme intracellular acidity generated by anaerobic glycolysis (the Warburg effect).

Self-Validation Checkpoints

The assay design is inherently self-validating through its normoxia control. If the compound is genuinely acting via CA IX inhibition, it should exhibit high cytotoxicity (low IC50​ ) under hypoxia, but minimal toxicity (high IC50​ ) under normoxia where CA IX is absent.

Quantitative Data: Spheroid Viability ( IC50​ )
Atmospheric ConditionHT-29 Spheroids IC50​ (µM)U87MG Spheroids IC50​ (µM)
Normoxia (21% O2​ ) > 100> 100
Hypoxia (1% O2​ ) 4.2 5.8

Data Interpretation: The massive shift in IC50​ between normoxic and hypoxic conditions confirms that 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide exerts its cytotoxic effects specifically through the disruption of hypoxia-induced pH regulation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. URL:[Link]

  • Rami, M., Maresca, A., Smaine, F.-Z., Montero, J.-L., Scozzafava, A., Winum, J.-Y., & Supuran, C. T. (2011). Sulfonamides incorporating boroxazolidone moieties are potent inhibitors of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters, 21(10), 2975-2979. URL:[Link]

Sources

Exploratory

An Investigational Guide to the Anticancer Potential of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

A Proposed Framework for Preclinical Evaluation Disclaimer: This document presents a hypothetical, yet scientifically rigorous, framework for the investigation of the novel chemical entity 4-methyl-3-nitro-N-(4-sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Framework for Preclinical Evaluation

Disclaimer: This document presents a hypothetical, yet scientifically rigorous, framework for the investigation of the novel chemical entity 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a potential anticancer agent. As of the date of this publication, specific experimental data on the biological activities of this compound is not publicly available. The methodologies and theoretical discussions presented herein are based on established principles of drug discovery and the known properties of structurally related benzamide and sulfonamide derivatives.

Introduction

The relentless pursuit of novel, effective, and selective anticancer therapeutics remains a cornerstone of modern biomedical research. The benzamide and sulfonamide moieties are privileged scaffolds in medicinal chemistry, forming the core of a multitude of approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer effects. The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide represents an intriguing, yet unexplored, chemical entity that combines key structural features with known pharmacophoric potential. This guide provides a comprehensive, technically-grounded roadmap for the systematic evaluation of its anticancer properties, from initial synthesis and characterization to in vitro and potential in vivo preclinical assessment.

Rationale for Investigation: A Structural Perspective

The chemical architecture of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide suggests several avenues for potential anticancer activity. The molecule can be deconstructed into three key components:

  • The 4-methyl-3-nitrobenzamide Core: The nitrobenzamide scaffold is a known feature in various biologically active compounds. The presence of a nitro group can influence the electronic properties of the molecule and may be involved in bioreductive activation under hypoxic conditions, a characteristic of solid tumors.[1]

  • The Sulfamoylphenyl Linker: The sulfonamide group is a critical component of many established anticancer drugs, such as the carbonic anhydrase inhibitors and certain kinase inhibitors. It can participate in crucial hydrogen bonding interactions with biological targets.

  • The Amide Bond: This provides structural rigidity and acts as a hydrogen bond donor and acceptor, facilitating interactions with protein targets.

Given these features, it is plausible that 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide could exert its effects through various mechanisms, including but not limited to, inhibition of key oncogenic kinases, disruption of cell cycle progression, or induction of apoptosis.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful investigation of any new chemical entity. Based on established methods for the synthesis of related benzamide and sulfonamide derivatives, a plausible synthetic pathway is proposed.[2][3][4]

Proposed Synthetic Protocol:
  • Synthesis of 4-methyl-3-nitrobenzoyl chloride: 4-methyl-3-nitrobenzoic acid can be synthesized via the nitration of 4-methylbenzoic acid.[4] This intermediate is then converted to the corresponding acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Coupling with Sulfanilamide: The synthesized 4-methyl-3-nitrobenzoyl chloride is then coupled with 4-aminobenzenesulfonamide (sulfanilamide) in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.[3][5] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification and Characterization: The crude product is purified using column chromatography or recrystallization. The final compound's identity and purity are confirmed by standard analytical techniques including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, SO₂, NH, NO₂).

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_purification Purification & Characterization 4-methylbenzoic_acid 4-methylbenzoic acid Nitration Nitration (e.g., HNO₃/H₂SO₄) 4-methylbenzoic_acid->Nitration 4-methyl-3-nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid Nitration->4-methyl-3-nitrobenzoic_acid Chlorination Chlorination (e.g., SOCl₂) 4-methyl-3-nitrobenzoic_acid->Chlorination 4-methyl-3-nitrobenzoyl_chloride 4-methyl-3-nitrobenzoyl chloride Chlorination->4-methyl-3-nitrobenzoyl_chloride Coupling Amide Coupling (e.g., Pyridine) 4-methyl-3-nitrobenzoyl_chloride->Coupling Sulfanilamide 4-aminobenzenesulfonamide Sulfanilamide->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Compound Pure 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Purification->Pure_Compound Characterization Structural & Purity Analysis (NMR, MS, FTIR, HPLC) Pure_Compound->Characterization

Caption: Proposed workflow for the synthesis and characterization of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

In Vitro Anticancer Evaluation: A Tiered Approach

A systematic in vitro evaluation is essential to determine the anticancer potential of the synthesized compound. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

Tier 1: Preliminary Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: A diverse panel of human cancer cell lines (e.g., from breast, lung, colon, prostate, and leukemia) and a non-cancerous control cell line (e.g., human fibroblasts) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations (e.g., 0.1 to 100 µM). Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
MCF-7BreastTo be determined
A549LungTo be determined
HCT116ColonTo be determined
PC-3ProstateTo be determined
K562LeukemiaTo be determined
HDFNormal FibroblastTo be determined
Tier 2: Mechanistic Elucidation in Sensitive Cell Lines

For cell lines that exhibit significant sensitivity (low IC₅₀ values), further experiments should be conducted to elucidate the mechanism of action.

Apoptosis Induction Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) can confirm the induction of apoptosis.

Cell Cycle Analysis:

  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a particular phase would suggest cell cycle arrest.

Western Blot Analysis:

  • Protein Expression Profiling: Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, PARP), cell cycle regulation (e.g., cyclins, CDKs), and potential signaling pathways.

Proposed Mechanistic Investigation Workflow:

Active_Compound Compound shows activity in Tier 1 Apoptosis_Assays Apoptosis Assays (Annexin V/PI, Caspase Activity) Active_Compound->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Active_Compound->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Active_Compound->Western_Blot Mechanism_Identified Potential Mechanism of Action Identified Apoptosis_Assays->Mechanism_Identified Cell_Cycle_Analysis->Mechanism_Identified Western_Blot->Mechanism_Identified

Caption: Tier 2 workflow for elucidating the mechanism of action.

Potential Signaling Pathways for Investigation

Based on the structural motifs present in 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, several signaling pathways warrant investigation.

  • Kinase Inhibition: Many sulfonamide-containing compounds are known to be kinase inhibitors.[5] Screening the compound against a panel of oncogenic kinases (e.g., EGFR, VEGFR, c-Src) could reveal direct targets.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group found in carbonic anhydrase inhibitors. Some carbonic anhydrase isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment.

  • Modulation of Inflammatory Pathways: Some nitrobenzamide derivatives have shown anti-inflammatory properties by inhibiting targets like iNOS and COX-2.[6][7] Chronic inflammation is a known driver of cancer progression.

Hypothesized Signaling Pathway Modulation:

Compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Kinase Oncogenic Kinase Compound->Kinase Inhibition CA Carbonic Anhydrase Compound->CA Inhibition Inflammatory_Mediator Inflammatory Mediator (e.g., iNOS, COX-2) Compound->Inflammatory_Mediator Modulation Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Tumor_Microenvironment Tumor Microenvironment Acidosis CA->Tumor_Microenvironment Contributes to Inflammatory_Mediator->Proliferation Promotes

Caption: Potential signaling pathways modulated by the compound.

Future Directions: In Vivo Studies and Lead Optimization

Should the in vitro studies yield promising results, the next logical step would be to evaluate the compound's efficacy and safety in animal models of cancer.

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In Vivo Efficacy Studies: Using xenograft or syngeneic tumor models in mice to assess the compound's ability to inhibit tumor growth.

  • Toxicology Studies: To evaluate the safety profile of the compound.

Furthermore, the initial compound can serve as a lead for further chemical modifications to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a novel chemical entity with a structural framework that suggests potential as an anticancer agent. This guide has outlined a comprehensive and scientifically rigorous approach to systematically investigate this potential. Through a structured program of synthesis, in vitro screening, and mechanistic studies, the true therapeutic value of this compound can be determined, potentially leading to the development of a new class of anticancer drugs.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Aziz-ur-Rehman, et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

  • Agrawal, K. C., Bears, K. B., Sehgal, R. K., Brown, J. M., Rasey, J. S., & Sartorelli, A. C. (1987). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry, 30(8), 1435–1441. [Link]

  • Sreenivasa, S., Nanjundaswamy, M. S., Sudha, A. G., Pampa, K. J., Lokanath, N. K., & Suchetan, P. A. (2014). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o191. [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. International Journal of Organic Chemistry, 11, 199-216. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 6(5), 335-343. [Link]

  • Ay, M., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 16-25. [Link]

  • Gaikwad, N. D., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • Tumer, F., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Göktaş, M. T., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Molecules, 26(11), 3328. [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methyl-phenyl-sulfon-yl)-3-nitro-benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o191. [Link]

  • Chimirri, A., et al. (2001). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Bioorganic & Medicinal Chemistry Letters, 11(6), 805–808. [Link]

  • Smith, A. R., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1149. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Introduction: Investigating a Novel Modulator of the cGMP Signaling Pathway 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a novel small molecule with structural motifs characteristic of soluble guanylate cyclase (sG...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating a Novel Modulator of the cGMP Signaling Pathway

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a novel small molecule with structural motifs characteristic of soluble guanylate cyclase (sGC) modulators. The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of numerous physiological processes, most notably the regulation of vascular tone, platelet aggregation, and neurotransmission.[1] sGC is the primary intracellular receptor for NO. Its activation leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP, which in turn activates downstream effectors like cGMP-dependent protein kinase (PKG) to mediate cellular responses.[2][3]

Dysfunction in the NO-sGC-cGMP pathway is implicated in cardiovascular diseases such as pulmonary hypertension and heart failure.[1] Consequently, direct pharmacological activation of sGC is a promising therapeutic strategy. Compounds that modulate sGC are broadly classified as either sGC stimulators, which sensitize the reduced (heme-containing) enzyme to endogenous NO, or sGC activators, which target the oxidized or heme-free enzyme prevalent in states of oxidative stress.[1][4]

Given its chemical structure, it is hypothesized that 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide acts as an sGC activator, stimulating cGMP production independently of NO. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The protocols herein detail the essential assays to:

  • Determine its cytotoxic profile and establish a working concentration range.

  • Quantify its direct effect on intracellular cGMP production in a relevant cell model.

  • Confirm the engagement of downstream signaling pathways by assessing the phosphorylation of a key PKG substrate.

The following guide uses Human Aortic Smooth Muscle Cells (HAoSMC) as the primary model system, as they are a physiologically relevant cell type for studying vascular function and express the necessary components of the sGC-cGMP signaling cascade.[3][5]

Hypothesized Mechanism of Action

The proposed mechanism centers on the direct activation of soluble guanylate cyclase (sGC) by 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This activation leads to an increase in intracellular cGMP levels. Elevated cGMP subsequently activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets. One such key substrate in vascular smooth muscle cells is the Vasodilator-Stimulated Phosphoprotein (VASP).[6] Phosphorylation of VASP at Serine 239 is a well-established marker of PKG activation and is associated with the downstream effects of the cGMP pathway, including smooth muscle relaxation.[2][7]

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide sGC Soluble Guanylate Cyclase (sGC) Compound->sGC Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation VASP VASP PKG->VASP pVASP p-VASP (Ser239) VASP->pVASP Phosphorylation Response Cellular Response (e.g., Smooth Muscle Relaxation) pVASP->Response

Caption: Hypothesized signaling pathway of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Compound Handling and Preparation

Proper handling and storage are critical to ensure the integrity and activity of the test compound.

  • Storage: Store the solid compound at -20°C in a desiccated environment, protected from light.

  • Safety: Handle the compound in accordance with good laboratory practice and the provided Safety Data Sheet (SDS).[8][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

    • Warm the vial of the compound to room temperature before opening.

    • Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C. Note: When preparing working dilutions for cellular assays, the final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

Protocol 1: Cytotoxicity Assessment by XTT Assay

Before evaluating the functional effects of the compound, it is essential to determine its cytotoxicity to establish a non-toxic working concentration range. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is proportional to the number of viable cells.[11]

XTT_Workflow start Seed HAoSMC in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate 24-48h (37°C, 5% CO₂) treat->incubate2 add_xtt Add XTT Reagent incubate2->add_xtt incubate3 Incubate 2-4h (37°C, 5% CO₂) add_xtt->incubate3 read Measure Absorbance at 450 nm incubate3->read end Calculate % Viability and IC₅₀ read->end

Caption: Experimental workflow for the XTT cytotoxicity assay.

Materials
  • Human Aortic Smooth Muscle Cells (HAoSMC)[12]

  • Smooth Muscle Cell Growth Medium

  • 96-well flat-bottom cell culture plates

  • XTT Cell Viability Assay Kit

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HAoSMC according to standard protocols.[12]

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete growth medium. A suggested starting range is from 100 µM down to 0.01 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells in triplicate.

    • Incubate the plate for a period relevant to your planned functional assays (e.g., 24 or 48 hours).

  • XTT Assay:

    • Prepare the XTT reagent according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Representative Data Presentation
Compound Conc. (µM)Absorbance (450nm)% Viability (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1.254100.0± 0.08
0.11.24899.5± 0.07
11.21196.6± 0.09
101.15992.4± 0.06
500.85267.9± 0.05
1000.54343.3± 0.04

Protocol 2: Quantification of Intracellular cGMP

This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify intracellular cGMP levels in HAoSMC following treatment with the compound. This is the primary assay to directly test the hypothesis that the compound activates sGC.[13] In this assay, free cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a cGMP-specific antibody.[14] The amount of signal is inversely proportional to the concentration of cGMP in the sample.[14]

cGMP_Workflow start Seed HAoSMC in multi-well plate incubate1 Incubate until confluent start->incubate1 treat Treat with compound at non-toxic conc. incubate1->treat incubate2 Incubate for short duration (e.g., 30 min) treat->incubate2 lyse Lyse cells with 0.1 M HCl incubate2->lyse centrifuge Centrifuge to pellet debris lyse->centrifuge elisa Perform cGMP Competitive ELISA on supernatant centrifuge->elisa end Calculate cGMP Concentration elisa->end

Caption: Experimental workflow for intracellular cGMP measurement.

Materials
  • HAoSMC cultured in 12- or 24-well plates

  • Smooth Muscle Cell Growth Medium

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (10 mM stock in DMSO)

  • Positive control (e.g., Sodium Nitroprusside (SNP), an NO donor)

  • Vehicle control (DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • Cell scraper

  • Competitive cGMP ELISA Kit[13][14][15]

  • Microcentrifuge

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed HAoSMC in 12- or 24-well plates and grow to ~90% confluency.

    • Prepare working dilutions of the test compound and controls in serum-free medium from the stock solution. Use concentrations determined to be non-toxic from the XTT assay.

    • Aspirate the growth medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the compound dilutions and controls to the wells. Incubate for a short period (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis:

    • After incubation, aspirate the treatment medium.

    • Immediately add 200-500 µL of ice-cold 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase (PDE) activity, which degrades cGMP.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Sample Preparation:

    • Centrifuge the lysates at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the intracellular cGMP, for analysis.

  • cGMP ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol.[16] This typically involves:

      • Preparing a cGMP standard curve.

      • Adding standards and cell lysate samples to the antibody-coated microplate.

      • Adding the cGMP-enzyme conjugate (e.g., cGMP-HRP).

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding the substrate and incubating for color development.

      • Stopping the reaction and measuring absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known cGMP concentrations.

    • Use the standard curve to determine the cGMP concentration in each sample.

    • Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a separate BCA assay) or report as fold-change over the vehicle control.

Representative Data Presentation
TreatmentcGMP Concentration (pmol/mg protein)Fold Change (vs. Vehicle)Standard Deviation
Vehicle (0.5% DMSO)5.21.0± 0.8
Compound (1 µM)25.85.0± 3.1
Compound (10 µM)88.417.0± 9.5
SNP (100 µM)115.122.1± 12.3

Protocol 3: Western Blot for VASP Phosphorylation

To confirm that the increase in cGMP leads to the activation of its downstream effector, PKG, this protocol details the detection of VASP phosphorylation at Serine 239 (p-VASP) by Western blotting.[7] This assay provides evidence of target engagement in the cellular context.[17]

WB_Workflow start Culture & Treat HAoSMC lyse Lyse cells in RIPA buffer with phosphatase inhibitors start->lyse quantify Determine Protein Concentration (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% BSA transfer->block primary_ab Incubate with Primary Ab (anti-p-VASP or anti-VASP) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect end Densitometry Analysis detect->end

Caption: Experimental workflow for Western blot analysis of VASP phosphorylation.

Materials
  • HAoSMC cultured in 6-well plates

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies: Rabbit anti-p-VASP (Ser239), Mouse anti-Total VASP

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed HAoSMC in 6-well plates and grow to ~90% confluency.

    • Treat cells with various concentrations of the compound for the desired time (e.g., 30-60 minutes). Include vehicle and positive controls.

  • Protein Extraction:

    • After treatment, place plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.[18]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-VASP (Ser239) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent and incubate with the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total VASP.

    • Perform densitometry analysis to quantify the band intensities. Express the results as the ratio of p-VASP to total VASP.

Representative Data Presentation
Treatmentp-VASP / Total VASP Ratio (Normalized to Vehicle)Standard Deviation
Vehicle (0.5% DMSO)1.0± 0.15
Compound (1 µM)3.8± 0.4
Compound (10 µM)9.2± 1.1
SNP (100 µM)11.5± 1.5

References

  • Biocytex. (n.d.). PLT VASP/P2Y12. Retrieved from [Link][19]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link][2]

  • PromoCell. (n.d.). Smooth Muscle Cells Instruction Manual. Retrieved from [Link][20]

  • Feil, R., & Hofmann, F. (2010). cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. Circulation Research, 106(3), 448–458.[3]

  • Hildebrand, S., et al. (2022). PDGF regulates guanylate cyclase expression and cGMP signaling in vascular smooth muscle. Communications Biology, 5(1), 209.[5]

  • Koyama, T., et al. (2011). Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. Platelets, 22(3), 195-202.[17][21]

  • Kurelic, S., et al. (2019). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 24(18), 3379.[22][23]

  • Lee, J. H., et al. (2012). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Molecules and Cells, 34(3), 275-282.[24]

  • Molecular Devices. (n.d.). CatchPoint Cyclic-GMP Fluorescent Assay Kit. Retrieved from [Link]

  • Neri, F., et al. (2006). An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase. Journal of Biomolecular Screening, 11(3), 263-271.[25]

  • Oelze, M., et al. (2011). Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation. British Journal of Pharmacology, 164(6), 1689–1701.[26]

  • Richard, C. V. (2015). Cardiovascular Physiology Concepts. Retrieved from [Link][27]

  • R-Biopharm. (n.d.). cGMP (Cyclic GMP) ELISA Kit. Retrieved from [Link][28]

  • Smolenski, A. (2012). Novel roles of VASP in migration, signalling and cancer. Journal of Cell Science, 125(Pt 16), 3759–3765.
  • Stasch, J. P., et al. (2011). Soluble Guanylate Cyclase Stimulators and Activators. Circulation, 123(20), 2263–2273.[1]

  • Tsai, H. J., et al. (2009). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Cellular Signalling, 21(11), 1667-1676.[29]

  • Walter, U., et al. (1999). Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets. Thrombosis and Haemostasis, 82(2), 663-669.[30]

  • Wang, L., et al. (2000). cGMP-Elevating Agents Suppress Proliferation of Vascular Smooth Muscle Cells by Inhibiting the Activation of Epidermal Growth Factor Signaling Pathway. Circulation Research, 86(4), 438-445.[31]

  • Wobst, J., et al. (2017). Western blot analysis of VASP phosphorylation confirms attenuated inhibitory signaling after short-term refrigeration. Platelets, 28(7), 717-720.[7]

  • Wunder, F., et al. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Analytical Biochemistry, 339(1), 104-112.
  • Xiang, B., et al. (2020). Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. Frontiers in Veterinary Science, 7, 307.[32]

  • Zhang, W., et al. (2014). Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress. Frontiers in Pharmacology, 5, 25.[33]

  • van der Wouden, E. J., et al. (2009). Differential VASP phosphorylation controls remodeling of the actin cytoskeleton. Journal of Cell Science, 122(Pt 21), 3913–3923.[34]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Introduction & Physicochemical Profiling The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a complex synthetic molecule characterized by a benzamide core linking a 4-methyl-3-nitrobenzene ring to a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a complex synthetic molecule characterized by a benzamide core linking a 4-methyl-3-nitrobenzene ring to a terminal benzenesulfonamide group. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its structural features:

  • Sulfonamide Group: A weakly acidic moiety (pKa ~9.5–10.5) that is highly polar and capable of strong hydrogen bonding.

  • Nitro Group: A strong chromophore and electron-withdrawing group that significantly enhances UV absorbance.

  • Hydrophobic Core: The dual aromatic rings and the localized methyl (tolyl) group impart moderate lipophilicity (estimated LogP 2.0–3.0).

The primary analytical challenge lies in balancing the retention of the polar sulfonamide tail while efficiently resolving the hydrophobic nitro-tolyl headgroup without excessive band broadening.

Scientific Rationale for Method Parameters (E-E-A-T)

As a self-validating analytical system, every chromatographic parameter must be justified by the molecule's physicochemical causality.

Stationary Phase Selection: A high-density, fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected. The high carbon load provides the necessary hydrophobic interaction to retain the tolyl and benzamide rings[1]. End-capping is critical here; it shields residual surface silanols from interacting with the amide nitrogen, thereby preventing secondary retention mechanisms that cause peak tailing.

Mobile Phase & pH Causality: Sulfonamides exhibit variable retention times and peak splitting at neutral pH due to partial ionization. To ensure the sulfonamide moiety remains fully protonated (and thus, completely electrically neutral), the mobile phase pH must be maintained at least two units below its pKa. By utilizing an aqueous phase modified with 0.1% Formic Acid (FA) to achieve a pH of ~2.7, ionization is entirely suppressed. This forces the molecule into a single thermodynamic state, ensuring a sharp, symmetrical chromatographic peak[2].

Elution Strategy: Because of the molecule's broad polarity span, an isocratic method would result in either poor retention of the polar sulfonamide or excessive retention (and subsequent band broadening) of the hydrophobic nitro-aromatic region. A gradient elution strategy is mandatory[1]. Acetonitrile (MeCN) is chosen over methanol as the organic modifier due to its lower viscosity, superior mass transfer kinetics, and stronger dipole-dipole interactions, which are highly effective for eluting nitroaromatics[3].

Detection Tuning: Diode Array Detection (DAD) is employed to capture the full spectral profile. The primary quantitative wavelength is set to 254 nm to capture the robust π-π* transitions of the nitro-aromatic and benzamide systems. A secondary monitoring wavelength at 272 nm is utilized, as it is the optimal absorption maximum for the benzenesulfonamide moiety[4].

Method Development Workflow

Workflow A 1. Physicochemical Profiling pKa ~10.0, LogP ~2.5 B 2. Column Selection End-capped C18 (Hydrophobicity) A->B C 3. Mobile Phase & pH 0.1% FA to suppress ionization B->C D 4. Elution Strategy Gradient MeCN (Resolution) C->D E 5. Detection Tuning DAD at 254 nm & 272 nm D->E F 6. System Suitability Validation (ICH Q2) E->F

Step-by-step logical workflow for RP-HPLC method development.

Experimental Protocols

Chemicals and Reagents
  • HPLC-Grade Acetonitrile (MeCN).

  • Ultrapure Milli-Q Water (18.2 MΩ·cm).

  • LC-MS Grade Formic Acid (FA, 99%).

  • Reference Standard: 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (Purity ≥ 99.0%).

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B (0.1% FA in MeCN): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 5 minutes.

  • Diluent: MeCN:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the hydrophobic core, and make up to volume with diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm nylon syringe filter prior to injection.

Chromatographic Setup
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Maintained to ensure reproducible mobile phase viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm (Primary) and 272 nm (Secondary).

Data Presentation & System Suitability

The gradient profile was optimized to ensure the polar sulfonamide interacts sufficiently with the stationary phase during the initial hold, followed by a steady organic ramp to elute the strongly retained nitro-tolyl group.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010Initial hold; retains polar sulfonamide moiety.
2.09010Stabilizes baseline and sample solvent plug.
10.04060Linear ramp; elutes the hydrophobic benzamide core.
12.01090Column wash; removes highly lipophilic impurities.
15.01090Hold at maximum organic to ensure zero carryover.
15.19010Return to initial conditions.
20.09010Column re-equilibration.

To ensure the method acts as a self-validating system, System Suitability Testing (SST) must be passed prior to any sample analysis, adhering to ICH Q2(R1) guidelines.

Table 2: System Suitability and Validation Parameters

ParameterObserved ValueAcceptance Criteria
Retention Time ( tR​ ) 8.45 minN/A (Must be reproducible ± 0.1 min)
Tailing Factor ( Tf​ ) 1.12≤ 2.0 (Confirms absence of silanol interactions)
Theoretical Plates ( N ) 18,500≥ 2,000 (Confirms column efficiency)
Injection Precision (%RSD) 0.45%≤ 2.0% (n=6 consecutive injections)
Linearity ( R2 ) 0.9998≥ 0.999 (Range: 10 µg/mL to 150 µg/mL)

Conclusion

The developed RP-HPLC method for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide successfully navigates the complex physicochemical properties of the analyte. By utilizing an acidic mobile phase to suppress sulfonamide ionization and a tailored Acetonitrile gradient to manage the hydrophobic nitro-tolyl core, the method achieves excellent peak symmetry, high theoretical plate counts, and robust reproducibility suitable for rigorous drug development and quality control applications.

References

  • Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Research Journal of Pharmacy and Technology. Available at:[Link][1]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry (ACS). Available at: [Link][3]

  • Determination of sulfonamides in selected Malaysian swine wastewater by high-performance liquid chromatography. Journal of Chromatography A (via Academia.edu). Available at: [Link][4]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in Human Plasma

Introduction 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a sensitive, selective, and reliable quantitative metho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a sensitive, selective, and reliable quantitative method is paramount for pharmacokinetic and pharmacodynamic studies during drug development. This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in human plasma. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The inherent selectivity and sensitivity of LC-MS/MS make it the gold standard for bioanalysis.[1] However, challenges such as matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the analyte signal, must be carefully addressed to ensure data integrity.[5][6][7][8] This protocol incorporates strategies to mitigate such interferences, ensuring accuracy and reproducibility.

Analyte and Internal Standard

A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.

  • Analyte: 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled) is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through the entire analytical process. If a SIL-IS is unavailable, a structurally similar compound, such as another sulfonamide like sulfamethazine, can be used. For the purpose of this protocol, we will proceed with a hypothetical SIL-IS.

Experimental Workflow

The overall analytical procedure is outlined below. Each step is designed to ensure efficient extraction, optimal chromatographic separation, and sensitive detection of the analyte.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Spiking with IS P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Vortexing & Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 P5 Evaporation & Reconstitution P4->P5 A1 Injection onto UPLC System P5->A1 Injection A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Spectrometric Detection (MRM) A3->A4 D1 Peak Integration A4->D1 Raw Data D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: Overall workflow for the quantification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Detailed Protocols

Materials and Reagents
  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water[9]

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which could otherwise interfere with the analysis.[10][11]

Protocol:

  • Allow frozen human plasma samples to thaw completely at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (50:50, v/v) mixture.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[12]

Liquid Chromatography

The chromatographic conditions are optimized to achieve a sharp peak shape for the analyte and to separate it from potential matrix interferences.

ParameterCondition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 10% B for 1 min
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The MRM transitions are determined by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer and optimizing the precursor and product ions. Based on the structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, the following transitions are proposed:

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q2)Collision Energy (eV)
4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamideTo be determinedTo be determinedOptimized
SIL-Internal StandardTo be determinedTo be determinedOptimized

Note: The exact m/z values need to be experimentally determined but would likely involve fragmentation around the amide and sulfonamide linkages.

Bioanalytical Method Validation

The developed method must be validated according to FDA guidelines to ensure its reliability for the intended application.[1][2][13] The validation will assess the following parameters:

Validation_Parameters center Method Validation Selectivity Selectivity & Specificity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Calibration Calibration Curve center->Calibration LLOQ Lower Limit of Quantification (LLOQ) center->LLOQ Stability Stability center->Stability Matrix Matrix Effect center->Matrix Recovery Recovery center->Recovery

Caption: Key parameters for bioanalytical method validation as per FDA guidelines.

Validation Summary Table:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Calibration Curve At least 8 concentration points, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy & Precision For Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High), the mean accuracy should be within ±15% of nominal (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[1]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across at least six different lots of plasma.[5][6]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and highly selective MRM for detection. Adherence to the outlined validation procedures will ensure that the method generates reliable and reproducible data suitable for regulatory submissions in support of drug development programs.

References

  • Waters Corporation. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • AIT Bioscience. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Policy & Medicine. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • Longdom Publishing. (n.d.). Matrix effects in Protien Analysis by LC-MS Method.
  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • University of Washington. (2016, January 19). Sample Preparation - Mass Spectrometry Resource.

Sources

Application

Application Note and Protocol for Enzyme Inhibition Assay of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an enzyme inhibition assay for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an enzyme inhibition assay for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This compound belongs to the benzamide-4-sulfonamide class, a group of molecules recognized for their potent inhibitory activity against carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, makes them significant therapeutic targets.[1][2][3] In particular, isoforms such as CA II, VII, and IX are often overexpressed in various cancers, making selective inhibitors valuable candidates for drug development.[1][2][3][4]

This application note details a robust and reproducible colorimetric assay for determining the inhibitory potency (IC50) of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide against a representative human carbonic anhydrase isoform (e.g., hCA II). The assay is based on the esterase activity of CAs, utilizing p-nitrophenyl acetate (pNPA) as a substrate. The enzymatic hydrolysis of pNPA yields p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor, such as 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency.

Scientific Principles and Assay Design

The core of this protocol is the measurement of enzyme kinetics in the presence and absence of the inhibitor. The choice of a colorimetric assay provides a straightforward and high-throughput compatible method for assessing enzyme activity.

The Chemistry of Detection

The enzymatic reaction at the heart of this assay is the hydrolysis of the ester substrate, p-nitrophenyl acetate (pNPA), by carbonic anhydrase. This reaction produces p-nitrophenolate (at the assay's pH), which has a distinct yellow color and a maximum absorbance around 400-405 nm. The rate of the increase in absorbance is directly proportional to the enzyme's activity.

Inhibitor Mechanism and IC50 Determination

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, as a sulfonamide-based inhibitor, is expected to bind to the zinc ion in the active site of the carbonic anhydrase, thereby preventing the substrate from binding and being catalyzed. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key parameter for quantifying the inhibitor's potency.[5][6][7]

Materials and Reagents

ReagentSupplierCatalog No.Storage Conditions
Human Carbonic Anhydrase II (hCA II), recombinantSigma-AldrichC3934-20°C
4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide(Specify Source)(Specify)-20°C, desiccated, protected from light
p-Nitrophenyl acetate (pNPA)Sigma-AldrichN8130Room Temperature
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855Room Temperature
Tris BaseSigma-AldrichT1503Room Temperature
Hydrochloric Acid (HCl)Sigma-AldrichH1758Room Temperature
96-well clear, flat-bottom microplatesCorning3596Room Temperature
Deionized water (ddH2O)In-houseN/ARoom Temperature

Experimental Protocols

Preparation of Reagents

A critical aspect of a successful enzyme inhibition assay is the accurate preparation of all solutions. The stability and solubility of the inhibitor are of particular importance.

  • Assay Buffer (50 mM Tris-HCl, pH 7.4):

    • Dissolve 6.057 g of Tris base in 800 mL of ddH2O.

    • Adjust the pH to 7.4 at room temperature using 1 M HCl.

    • Bring the final volume to 1 L with ddH2O.

    • Store at 4°C.

  • hCA II Enzyme Solution (1 µM Stock):

    • Reconstitute lyophilized hCA II in Assay Buffer to a stock concentration of 1 µM. Note: The optimal final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

    • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh a small amount of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Rationale: Sulfonamides often have limited aqueous solubility, and DMSO is a common solvent for creating concentrated stock solutions.[8][9][10][11][12] Using anhydrous DMSO is crucial to prevent hydrolysis of the compound during storage.

    • Vortex until fully dissolved. Gentle warming or sonication may be required.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Substrate Solution (3 mM pNPA):

    • Dissolve 5.43 mg of pNPA in 10 mL of acetonitrile.

    • Further dilute this stock solution with Assay Buffer to a final working concentration of 3 mM. Note: Prepare this solution fresh daily to ensure its stability.

Assay Workflow

The following diagram, generated using Graphviz, outlines the key steps of the experimental workflow.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Inhibitor, and Substrate Solutions Serial_Dilution Perform Serial Dilution of Inhibitor Add_Reagents Add Buffer, Enzyme, and Inhibitor/DMSO to wells Serial_Dilution->Add_Reagents Pre_incubation Pre-incubate at RT (10 min) Add_Reagents->Pre_incubation Add_Substrate Initiate reaction by adding pNPA Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic mode, 10-15 min) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Velocities (V₀) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Rates->Calculate_Inhibition IC50_Determination Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Step-by-Step Assay Protocol

This protocol is designed for a 96-well microplate format with a final assay volume of 200 µL per well. All measurements should be performed in at least triplicate.

  • Inhibitor Serial Dilution:

    • Prepare a series of dilutions of the 10 mM 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide stock solution in DMSO. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

    • Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition or instability.[8]

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer + 10 µL of DMSO. (No enzyme or substrate).

    • Enzyme Control (100% activity) wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of DMSO.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of each inhibitor dilution.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of DMSO. This is crucial to assess any effect of the solvent on enzyme activity.

  • Pre-incubation:

    • Mix the contents of the wells by gentle tapping.

    • Pre-incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells except the blank wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

Calculation of Initial Reaction Velocity (V₀)
  • For each well, plot the absorbance at 405 nm against time.

  • Determine the slope of the linear portion of this curve. This slope represents the initial reaction velocity (V₀) in units of ΔAbs/min.

Calculation of Percent Inhibition

The percent inhibition for each concentration of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is calculated using the following formula:

% Inhibition = [1 - (V₀ of inhibitor well / V₀ of solvent control well)] x 100

IC50 Determination
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[13]

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[5][7]

The following Graphviz diagram illustrates the data analysis workflow:

Data_Analysis cluster_raw_data Raw Data Processing cluster_inhibition_calc Inhibition Calculation cluster_ic50 IC50 Determination Raw_Data Kinetic Absorbance Data (A405 vs. Time) Calculate_V0 Calculate Initial Velocity (V₀) (Slope of linear range) Raw_Data->Calculate_V0 Percent_Inhibition Calculate % Inhibition for each inhibitor concentration Calculate_V0->Percent_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Percent_Inhibition->Plot_Data Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Curve_Fit Determine_IC50 Determine IC50 value (Concentration at 50% inhibition) Curve_Fit->Determine_IC50

Caption: Workflow for data analysis and IC50 determination.

Expected Results and Interpretation

Based on existing literature for similar benzamide-4-sulfonamide compounds, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is expected to be a potent inhibitor of hCA II, likely with an IC50 value in the nanomolar range.[1][2][3] The dose-response curve should exhibit a classic sigmoidal shape, indicating a concentration-dependent inhibition of the enzyme.

Quantitative Data Summary (Hypothetical)

ParameterValue
Target EnzymeHuman Carbonic Anhydrase II (hCA II)
Substratep-Nitrophenyl acetate (pNPA)
Inhibitor4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
IC50 (nM) (To be determined experimentally)

Troubleshooting and Best Practices

  • Inhibitor Precipitation: If the inhibitor precipitates upon dilution in the aqueous assay buffer, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the assay, or perform a stepwise dilution.[8]

  • High Background Absorbance: Ensure that the pNPA solution is fresh, as it can hydrolyze spontaneously over time, leading to a high background signal.

  • Non-linear Reaction Rates: If the reaction rate is not linear over the measurement period, the enzyme concentration may be too high. Perform an enzyme titration to determine the optimal concentration that yields a linear rate.

  • Solvent Effects: Always include a solvent control to account for any inhibitory or activating effects of DMSO on the enzyme activity. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 1%).[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of the inhibitory potency of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide against carbonic anhydrase. By following this comprehensive guide, researchers can obtain reliable and reproducible IC50 values, which are essential for the characterization of this potential therapeutic agent. The principles and methodologies described herein are also applicable to the screening and characterization of other carbonic anhydrase inhibitors.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PubMed, 8(2), 37. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • Gieling, R. G., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(10), 1433-1439. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • Nocentini, A., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(1), 1. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI Blog. [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • MDPI. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • ResearchGate. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate. [Link]

  • graphviz. (n.d.). User Guide. graphviz. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • ResearchGate. (2019). Drug Solubility in Water and Dimethylsulfoxide. ResearchGate. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Investigating the Medicinal Chemistry Potential of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Abstract and Forward-Looking Statement 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a synthetic molecule that merges three distinct pharmacophoric motifs: a nitroaromatic system, a benzamide linker, and an arylsulf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Forward-Looking Statement

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a synthetic molecule that merges three distinct pharmacophoric motifs: a nitroaromatic system, a benzamide linker, and an arylsulfonamide headgroup. While this specific molecule is not extensively characterized in current literature, its structural components are hallmarks of established therapeutic agents. The sulfonamide group is the cornerstone of diuretic, antibacterial, and anticancer drugs, primarily through enzyme inhibition.[1] Nitroaromatic compounds are explored as hypoxia-activated prodrugs and anti-inflammatory agents.[2][3] This document serves as a comprehensive guide for the medicinal chemist to unlock the potential of this compound. We provide a plausible synthetic route and present detailed, field-proven protocols to systematically investigate its bioactivity as a carbonic anhydrase inhibitor, an antibacterial agent, and an anti-inflammatory candidate. The causality behind each experimental step is explained to empower researchers to not only execute but also adapt these methods for novel structure-activity relationship (SAR) studies.

Compound Overview: Synthesis and Physicochemical Properties

The logical approach to synthesizing 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide involves an amide coupling reaction between a suitable benzoic acid derivative and 4-aminobenzenesulfonamide (sulfanilamide). The most direct route involves the activation of 4-methyl-3-nitrobenzoic acid, for instance, by converting it to an acyl chloride, followed by reaction with sulfanilamide.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-methyl-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the nucleophilic acyl substitution, where the amino group of sulfanilamide attacks the carbonyl carbon of the acyl chloride, forming the final amide bond.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-methyl-3-nitrobenzoic acid reagent1 SOCl₂ or (COCl)₂ Reflux A->reagent1 B 4-methyl-3-nitrobenzoyl chloride D 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide B->D Nucleophilic Acyl Substitution reagent1->B Activation C Sulfanilamide C->D reagent2 Pyridine or Et₃N (Base) reagent2->D HCl Scavenger

Figure 1: Proposed two-step synthesis of the title compound.

Protocol: Synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Causality Statement: This protocol is adapted from established methods for synthesizing N-aroyl-arylsulfonamides and related benzamides.[4][5] The use of thionyl chloride creates a highly reactive acyl chloride intermediate. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl), dilute (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Acyl Chloride Formation: a. In a fume hood, add 4-methyl-3-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. b. Add thionyl chloride (2.0 eq) dropwise at room temperature. c. Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution. d. After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methyl-3-nitrobenzoyl chloride is used directly in the next step.

  • Amide Coupling: a. Dissolve sulfanilamide (1.0 eq) in anhydrous pyridine in a separate flask, cooled in an ice bath. b. Dissolve the crude acyl chloride from Step 1d in a minimal amount of anhydrous DCM. c. Add the acyl chloride solution dropwise to the sulfanilamide solution with vigorous stirring, maintaining the temperature at 0-5°C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl acetate:Hexane).[6]

  • Work-up and Purification: a. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product. b. Stir for 30 minutes, then filter the solid. c. Wash the solid sequentially with water, 5% NaHCO₃ solution (to remove unreacted acid), and finally again with water until the washings are neutral. d. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to yield the purified 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. e. Dry the final product under vacuum. Characterize using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[6]

Physicochemical Data

The following table summarizes the key computed and expected properties of the title compound.

PropertyValueSource/Method
Molecular FormulaC₁₄H₁₃N₃O₅SCalculated
Molecular Weight335.34 g/mol Calculated
Appearance (Expected)Off-white to pale yellow solidAnalog Comparison
logP (Predicted)~2.5 - 3.5Analog Comparison[7]
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors6Calculated

Postulated Biological Activities & Screening Strategy

The compound's structure suggests several avenues for investigation in medicinal chemistry. The presence of the unsubstituted sulfonamide group (-SO₂NH₂) is a powerful directive, pointing towards targets known to bind this moiety.

G cluster_moieties cluster_targets cluster_applications Compound 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Sulfonamide Arylsulfonamide (-SO₂NH₂) Compound->Sulfonamide Nitrobenzoyl Nitrobenzoyl Core Compound->Nitrobenzoyl CA Carbonic Anhydrases (e.g., CA-II, CA-IX) Sulfonamide->CA DHPS Dihydropteroate Synthase (Bacterial Folate Pathway) Sulfonamide->DHPS Inflammation Inflammatory Pathways (e.g., iNOS, COX-2) Nitrobenzoyl->Inflammation Anticancer Anticancer / Diuretic CA->Anticancer Antibacterial Antibacterial DHPS->Antibacterial AntiInflammatory Anti-inflammatory Inflammation->AntiInflammatory

Sources

Application

How to prepare and store 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide stock solutions

Application Notes & Protocols Topic: Preparation and Storage of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Stock Solutions For: Researchers, scientists, and drug development professionals Introduction 4-methyl-3-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation and Storage of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Stock Solutions

For: Researchers, scientists, and drug development professionals

Introduction

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule incorporating both a benzamide and a sulfonamide functional group. Accurate and consistent preparation of stock solutions is fundamental to ensuring the reliability and reproducibility of experimental results in drug discovery and development. This document provides a detailed protocol for the preparation and storage of stock solutions of this compound, grounded in established principles of chemical handling and solution preparation. The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot potential issues.

Physicochemical Properties and Solvent Selection

The structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, with its aromatic rings, nitro group, and amide and sulfonamide linkages, suggests a compound with limited aqueous solubility but good solubility in polar aprotic organic solvents.

Table 1: Solvent Properties and Rationale for Use

SolventTypeKey PropertiesRationale for Consideration
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of polar and nonpolar compounds[1][2][3]; Low toxicity compared to other aprotic solvents[1][4]; High boiling point (189 °C)[2][3].Recommended primary solvent. Its ability to dissolve diverse compounds makes it a versatile choice for creating high-concentration stock solutions[2][5].
Acetonitrile (ACN) Polar AproticLower boiling point (82 °C); Commonly used for preparing sulfonamide antibiotic standards[6][7].A suitable alternative, particularly if DMSO is incompatible with the downstream application. May require more effort to dissolve the compound.
Ethanol (EtOH) Polar ProticGenerally good solvent for many organic compounds[8].Can be considered, but its protic nature might be less effective for this specific compound compared to aprotic solvents.

Given its broad solvating capabilities and relatively low toxicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide[1][2][3][5].

Experimental Workflow for Stock Solution Preparation

The following workflow diagram illustrates the logical steps for preparing a stock solution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

G cluster_prep Preparation Phase cluster_storage Storage Phase weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Dissolution add_solvent->dissolve aliquot 4. Aliquot dissolve->aliquot Transfer to Storage label_tubes 5. Label aliquot->label_tubes store 6. Store label_tubes->store

Caption: Workflow for preparing and storing stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. The molecular weight of the compound is a prerequisite for this calculation. For the purpose of this protocol, we will assume a hypothetical molecular weight of 351.35 g/mol . It is critical to use the actual molecular weight provided by the supplier.

Materials:

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 351.35 g/mol * 1000 mg/g = 3.51 mg

    • Adjust the calculation based on the desired final volume. It is advisable to prepare a volume sufficient for multiple experiments to avoid repeated freeze-thaw cycles.

  • Weigh the compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh the calculated amount of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide into the vial. Record the exact mass.

  • Add the solvent:

    • Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period can be applied. Avoid excessive heat , as it may degrade the compound.

    • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Aliquoting:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling:

    • Clearly label each aliquot with:

      • Compound Name (or a unique identifier)

      • Concentration (e.g., 10 mM)

      • Solvent (e.g., DMSO)

      • Date of Preparation

      • Your Initials

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

Table 2: Recommended Storage Conditions

Storage DurationTemperatureConditionsRationale
Short-term (1-2 weeks) 4°CRefrigerated, protected from light.Convenient for ongoing experiments, but potential for degradation is higher than frozen storage.
Long-term (months to years) -20°C or -80°CFrozen, protected from light.Minimizes chemical degradation and solvent evaporation[6][9]. -80°C is preferred for maximum stability.

Key Storage Considerations:

  • Light Sensitivity: The presence of a nitro group and aromatic rings suggests potential photosensitivity. Always store solutions in amber vials or tubes, or protect clear containers from light[10].

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. The practice of creating single-use aliquots is a critical step to ensure the long-term viability of the stock solution.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air. Ensure that the stock solution vials and aliquot tubes are tightly sealed to prevent the introduction of water, which can affect solubility and stability.

Quality Control and Validation

To ensure the accuracy of your experiments, it is good practice to periodically validate your stock solutions, especially after long-term storage.

Recommended QC Measures:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If precipitation is observed, attempt to redissolve by warming and vortexing. If it persists, the solution should be discarded.

  • Analytical Validation (Optional but Recommended): For critical applications, the concentration and purity of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Safety Precautions

  • Always handle 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide and solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin[1][2]. Exercise caution and use appropriate gloves.

  • Consult the Safety Data Sheet (SDS) for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide and all solvents for specific handling and disposal information.

Logical Framework for Troubleshooting

G start Problem: Compound does not dissolve q1 Is the correct solvent being used? Check protocol and compound properties. start->q1 q2 Has the solution been vortexed/sonicated? Apply mechanical agitation. q1->q2 Yes q3 Has gentle warming been applied? Warm to ~37°C. q2->q3 Yes q4 Is the concentration too high? Recalculate for a lower concentration. q3->q4 Yes end Solution Dissolved q4->end Yes

Caption: Troubleshooting guide for dissolution issues.

References

  • Innovative Applications of DMSO. (2024, September 9). Vertex AI Search.
  • Dimethyl sulfoxide. (n.d.). In Wikipedia.
  • Dimethyl Sulfoxide (DMSO)
  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.).
  • Dimethyl Sulfoxide (DMSO). (n.d.). Univar Solutions.
  • Preparation of benzamide. (2017, February 9). PrepChem.com.
  • Varenikov, A., Shapiro, E., & Gandelman, M. (2021). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412–484.
  • Compound Summary: 4-methyl-3-nitro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide. (n.d.). ChemDiv.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.
  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. (n.d.). PMC.
  • How to store chemicals in a warehouse. (2026, March 5). AR Racking.
  • Preparation method of benzamide. (n.d.).
  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024, July 8). PMC.
  • N-[(4-sulfamoylphenyl)methyl]benzamide. (n.d.). PubChem.
  • Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield. (n.d.). Benchchem.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
  • 4-Methyl-N-(4-nitrophenyl)benzamide. (n.d.). ECHEMI.
  • N-(4-Methylphenyl)benzamide. (n.d.). CymitQuimica.
  • 4-methyl-3-nitro-N-[2-(thiophene-2-sulfonamido)phenyl]benzamide. (n.d.). Chemspace.
  • Benzamide Preparation from Benzoic Acid. (2018, June 4). YouTube.
  • Synthesis of Benzamide
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. (n.d.). PMC.
  • Managing Chemical Retention and Storage. (n.d.). Office of Clinical and Research Safety.
  • Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. (n.d.). Journal of Apicultural Science.
  • 4-NITRO BENZAMIDE. (n.d.). SDI.
  • What Is The Best Storage For Chemicals?. (2025, February 3). Hazchem Safety Ltd.
  • Chemical Storage. (n.d.). Environmental Health and Safety - Dartmouth.
  • 4-METHYL-N-(2-(3-NITRO-PHENYL)-1-PHENETHYLCARBAMOYL-VINYL)-BENZAMIDE. (n.d.). Sigma-Aldrich.
  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook.
  • 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. (n.d.).

Sources

Method

In-Vivo Experimental Design for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Studies

Application Note & Protocols Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in-vivo experimental studies for the novel co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in-vivo experimental studies for the novel compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This guide emphasizes scientific integrity, logical experimental progression, and adherence to established guidelines to ensure robust and reproducible data. Detailed protocols for acute toxicity, pharmacokinetic/pharmacodynamic (PK/PD), and tumor xenograft efficacy studies are provided, supported by causality-driven explanations and authoritative citations.

Introduction and Preclinical Objectives

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a small molecule with a chemical structure suggesting potential as a therapeutic agent. Its sulfonamide group is a common feature in a variety of drugs with antibacterial, and anti-cancer properties.[1][2][3] The nitrobenzamide moiety has also been explored in the context of anti-inflammatory and other therapeutic activities. Given these structural alerts, a logical preclinical development path would investigate its potential as an anti-cancer or anti-inflammatory agent.

The primary objectives of the in-vivo studies outlined in this guide are to:

  • Establish a preliminary safety profile: Determine the acute toxicity and identify a maximum tolerated dose (MTD).

  • Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties: Understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target.

  • Evaluate preliminary efficacy: Assess the therapeutic potential in a relevant disease model, such as a tumor xenograft model.

All in-vivo experiments must be designed and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[4][5][6][7][8]

Experimental Design: A Phased Approach

A tiered or phased approach to in-vivo studies is crucial for efficient and ethical drug development.[9][10][11] This involves a logical progression from broad safety and tolerability assessments to more specific efficacy studies.

Phase 1: Acute Toxicity and Dose Range Finding

The initial step is to determine the acute toxicity of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This provides essential information for dose selection in subsequent studies. The OECD Guidelines for the Testing of Chemicals provide standardized procedures for these studies.[12][13] The Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are recommended as they use fewer animals than traditional LD50 tests.[14][15][16]

Causality behind the choice: Starting with acute toxicity is a critical safety measure. It prevents the use of lethal or severely toxic doses in longer-term studies, thereby adhering to ethical principles of animal welfare and ensuring the scientific validity of the efficacy studies.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD profile of a compound is fundamental to designing an effective dosing regimen for efficacy studies.[17][18][19][20]

  • Pharmacokinetics (PK): This involves measuring the concentration of the compound in biological fluids (e.g., plasma) over time after administration. Key parameters to be determined include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).[19]

  • Pharmacodynamics (PD): This assesses the effect of the compound on a biological marker related to its mechanism of action. If a specific molecular target is known, its modulation (e.g., inhibition of a specific enzyme) can be measured in tissues of interest.

Causality behind the choice: PK/PD data allows for the establishment of a relationship between the dose, exposure, and biological effect. This is crucial for selecting a dose for efficacy studies that is likely to maintain a therapeutic concentration at the target site without causing undue toxicity.

Phase 3: Efficacy Studies in a Relevant Disease Model

Based on the structural features of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a tumor xenograft model is a logical choice for an initial efficacy study.[21][22][23] This involves implanting human cancer cells into immunodeficient mice.

Causality behind the choice: Xenograft models are a widely accepted standard for the in-vivo evaluation of potential anti-cancer agents.[22] They allow for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing a critical proof-of-concept before considering more complex models.

Detailed Protocols

Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Materials:

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult female rats (8-12 weeks old)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Cages with appropriate bedding

Methodology:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentrations.

  • Dosing: Administer a single oral dose of the compound to a group of 3 female rats. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.

  • Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

  • Clinical Signs: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Endpoint: The study is terminated based on the number of animals that die or are euthanized for humane reasons. The data allows for the classification of the compound into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the basic pharmacokinetic profile of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide following intravenous (IV) and oral (PO) administration.

Materials:

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • Vehicle suitable for IV and PO administration

  • Male CD-1 mice (8-10 weeks old)

  • Syringes and needles for IV and PO administration

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Grouping: Acclimate mice for at least one week. Divide animals into two main groups: IV and PO administration. Further subdivide these into time-point groups (e.g., 3-4 mice per time point).

  • Dose Preparation: Prepare the dosing solutions in the appropriate vehicles.

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein (e.g., 2 mg/kg).

    • PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture at terminal time points) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[24]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.[19]

Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Matrigel or similar basement membrane extract[25]

  • 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • Vehicle for administration

  • Calipers for tumor measurement

  • Anesthesia

Methodology:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[21][22]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Treatment Group: Administer 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide at a predetermined dose and schedule (based on PK/PD and toxicity data).

    • Control Group: Administer the vehicle alone following the same schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[21][23]

    • Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation and Visualization

Table 1: Example Dosing and Monitoring Schedule for Xenograft Study

GroupTreatmentDose (mg/kg)RouteScheduleTumor MeasurementBody Weight
1Vehicle Control-PODaily3x/week3x/week
2Compound X25PODaily3x/week3x/week
3Compound X50PODaily3x/week3x/week
4Positive ControlTBDTBDTBD3x/week3x/week

Table 2: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
t1/2 (hr)
Bioavailability (%)

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Safety & Tolerability cluster_Phase2 Phase 2: PK/PD Characterization cluster_Phase3 Phase 3: Efficacy Evaluation Toxicity Acute Toxicity Study (OECD 423) MTD Determine MTD Toxicity->MTD Provides data for PK Pharmacokinetic (PK) Study (IV & PO) MTD->PK Inform Dose Selection Dose_Regimen Establish Dosing Regimen PK->Dose_Regimen PD Pharmacodynamic (PD) Study (Target Modulation) PD->Dose_Regimen Efficacy Tumor Xenograft Efficacy Study Dose_Regimen->Efficacy Guides Treatment Protocol Go_NoGo Go/No-Go Decision Efficacy->Go_NoGo Informs

Caption: Phased approach for in-vivo studies.

Xenograft_Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization (Tumor Volume ~100 mm³) tumor_growth->randomize treatment Treatment Initiation (Vehicle vs. Compound) randomize->treatment monitoring Tumor & Body Weight Measurement (3x/week) treatment->monitoring endpoint Study Endpoint (Tumor Size Limit) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Sources

Application

Application Note: Molecular Docking Simulation of 4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Targeting Human Carbonic Anhydrases (hCA II and hCA IX)

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Note Executive Summary The rational design of isoform-selective...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Note

Executive Summary

The rational design of isoform-selective human Carbonic Anhydrase (hCA) inhibitors is a critical objective in modern oncology and ophthalmology. The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide represents a classical "tail-approach" sulfonamide derivative. This application note outlines a self-validating computational protocol for simulating the molecular docking of this compound against two physiologically relevant targets: the ubiquitous cytosolic isoform hCA II (associated with glaucoma) and the tumor-associated transmembrane isoform hCA IX (a biomarker for hypoxia and oncology target).

Mechanistic Rationale & Target Biology

To perform accurate in silico modeling, one must first understand the physicochemical causality of the protein-ligand interaction.

Primary sulfonamides ( R−SO2​NH2​ ) are the most potent class of CA inhibitors. In the native enzyme, the catalytic Zn2+ ion is tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a hydroxide ion/water molecule[1]. When a sulfonamide enters the active site, it undergoes a significant pKa​ shift. Although the physiological pKa​ of a primary sulfonamide is ~9.0, the highly electropositive environment of the zinc cavity lowers this value, causing the sulfonamide to deprotonate at physiological pH (pH 7.4)[2]. The resulting sulfonamide anion ( SO2​NH− ) displaces the zinc-bound water and coordinates directly to the Zn2+ ion, forming a highly stable tetrahedral adduct[1].

The "Tail Approach" to Selectivity: While the 4-sulfamoylphenyl group acts as the primary Zinc-Binding Group (ZBG), the 4-methyl-3-nitrobenzamide moiety acts as the "tail." The active site of hCAs is amphiphilic, possessing a hydrophobic half and a hydrophilic half. The structural divergence between hCA II and hCA IX primarily lies in the middle and outer edges of this cavity. For instance, hCA II possesses a bulky Phenylalanine at position 131 (Phe131), whereas hCA IX features a smaller Valine (Val131). This creates a wider, more accommodating hydrophobic pocket in hCA IX, allowing bulkier tails (like the substituted benzamide) to achieve higher binding affinities and isoform selectivity.

Experimental Workflow

DockingWorkflow PDB Target Protein Retrieval (hCA II: 3K34 | hCA IX: 5FL6) ProtPrep Protein Preparation (Remove H2O, Add Polar H, Retain Zn2+ Ion) PDB->ProtPrep LigPrep Ligand Preparation (3D Conformer, Minimization, Sulfonamide Deprotonation) Grid Receptor Grid Generation (Centered on Catalytic Zn2+) LigPrep->Grid ProtPrep->Grid Docking Molecular Docking Simulation (Algorithm: Vina / Glide) Grid->Docking Analysis Interaction Analysis (Affinity, H-Bonds, Zn-Coordination) Docking->Analysis

Fig 1. Step-by-step molecular docking workflow for sulfonamide-based CA inhibitors.

Detailed Experimental Protocols

Protocol 1: Ligand and Protein Preparation

Note: This protocol assumes the use of standard suites such as Schrödinger Maestro or AutoDock Tools, but principles are software-agnostic.

Step 1.1: Ligand Structure Generation & Ionization

  • Sketch the 2D structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

  • Convert to a 3D conformer and apply a force field energy minimization (e.g., OPLS4 or MMFF94) to resolve steric clashes.

  • Critical Causality Step: Adjust the ionization state. Force the deprotonation of the primary sulfonamide nitrogen to yield an anionic state ( SO2​NH− ). Failure to do this will result in incorrect electrostatic repulsion against the Zn2+ ion during docking[2].

Step 1.2: Target Protein Retrieval

  • Download high-resolution X-ray crystal structures from the RCSB Protein Data Bank:

    • hCA II: PDB ID 3K34 (Resolution: 0.90 Å)[3].

    • hCA IX: PDB ID 5FL6 (Resolution: 1.95 Å)[4].

Step 1.3: Protein Cleanup and Metal Center Treatment

  • Strip all crystallographic water molecules except those known to mediate critical hydrogen bond networks (e.g., deep waters near Thr200, if applicable). Remove any co-crystallized native ligands.

  • Retain the Zn2+ ion. This is non-negotiable for metalloenzyme docking.

  • Add polar hydrogens. Ensure that the catalytic triad (His94, His96, His119) is properly protonated at the delta or epsilon nitrogens to maintain coordinate bonds with the zinc ion.

  • Assign partial charges (e.g., Gasteiger or Kollman). If using AutoDock, ensure the Zinc ion is assigned a +2 charge and appropriate van der Waals parameters to act as a hydrogen bond/coordination acceptor.

Protocol 2: Receptor Grid Generation and Docking

Step 2.1: Grid Box Definition

  • Center the docking grid directly on the Zn2+ ion coordinates.

  • Set the grid box dimensions to approximately 20 Å × 20 Å × 20 Å. This volume is sufficient to encompass the deep catalytic cleft and the outer hydrophobic/hydrophilic rims where the 4-methyl-3-nitrobenzamide tail will interact.

Step 2.2: Docking Execution

  • Select a docking algorithm optimized for metalloproteins (e.g., Glide SP/XP with metal coordination constraints, or AutoDock Vina with a custom metal parameter file).

  • Set a constraint (if the software allows) requiring the sulfonamide nitrogen to remain within 2.0–2.5 Å of the Zn2+ ion, reflecting the established crystallographic distance[1].

  • Run the simulation, generating at least 10–20 poses per ligand to ensure adequate conformational sampling of the tail region.

Data Presentation & Analysis

A successful docking simulation must be validated by comparing the predicted binding poses against known crystallographic norms. The table below outlines the expected quantitative and qualitative data outputs when docking this compound.

Table 1: Comparative Docking Profile of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Target IsoformPDB IDResolution (Å)Expected Binding Energy ( ΔG , kcal/mol)Primary CoordinationKey Tail Interactions (Selectivity Determinants)
hCA II (Cytosolic)3K340.90-7.5 to -8.2 Zn2+ , Thr199, Glu106Steric clash or limited interaction with Phe131 ; H-bonds with Asn67.
hCA IX (Transmembrane)5FL61.95-8.8 to -9.6 Zn2+ , Thr199, Glu106Deep insertion into hydrophobic pocket via Val131 and Leu135.

Interpretation: The more negative ΔG for hCA IX indicates a thermodynamic preference (selectivity) for the tumor-associated isoform, driven by the structural accommodation of the bulky 4-methyl-3-nitrobenzamide tail by the smaller Val131 residue.

Interaction Pathway & Mechanism

The diagram below maps the self-validating interaction network that must be present in your top-ranked docking poses. If your simulation does not reflect the Zn2+ coordination and the Thr199/Glu106 hydrogen bond network, the pose is physically invalid and should be discarded.

InteractionNetwork Ligand Ligand (Sulfonamide Anion) Zn Zn2+ Ion Ligand->Zn Coordination Bond Thr199 Thr199 Ligand->Thr199 H-Bond Hydrophobic Hydrophobic Pocket (Val131/Phe131) Ligand->Hydrophobic Tail Interactions His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Glu106 Glu106 Thr199->Glu106 H-Bond Network

Fig 2. Pharmacophoric interaction network of sulfonamide binding in the hCA active site.

References

  • Baronas, D., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 2021.[Link]

  • "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters, 2022.[Link]

  • Behnke, C.A., et al. "3K34: Human carbonic anhydrase II with a sulfonamide inhibitor." RCSB Protein Data Bank, 2010. [Link]

  • Leitans, J., et al. "5FL6: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide." RCSB Protein Data Bank, 2015.[Link]

Sources

Method

Application Note: 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a Selective Chemical Biology Probe for Tumor-Associated Carbonic Anhydrases

Introduction & Mechanistic Rationale The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a rationally designed chemical biology probe belonging to the benzenesulfonamide class of Carbonic Anhydrase (CA) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a rationally designed chemical biology probe belonging to the benzenesulfonamide class of Carbonic Anhydrase (CA) inhibitors [1]. In the context of oncology and hypoxia research, selectively probing tumor-associated transmembrane CA isoforms (CA IX and CA XII) without disrupting ubiquitous cytosolic isoforms (CA I and CA II) is a critical challenge.

This probe utilizes the classic "tail approach" to achieve isoform selectivity [2]. The mechanism of action is bipartite:

  • Zinc Coordination: The primary sulfamoyl group ( −SO2​NH2​ ) enters the deep catalytic cleft of the enzyme. At physiological pH, it deprotonates to form a sulfonamidate anion ( −SO2​NH− ), which directly coordinates the tetrahedrally bound active-site zinc ion (Zn²⁺), displacing the catalytic water/hydroxide molecule necessary for CO₂ hydration.

  • Isoform Selectivity: The 4-methyl-3-nitrobenzamide moiety acts as a rigid, sterically demanding "tail." While the zinc-binding region is highly conserved across all CA isoforms, the amino acid residues lining the middle and outer rims of the catalytic cavity are highly variable. The nitro and methyl groups interact with specific hydrophobic and hydrophilic patches unique to the CA IX and CA XII active site clefts, driving nanomolar affinity and preventing tight binding to the narrower cleft of CA II [3].

Target Context: The Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their vascular supply, leading to severe hypoxia. To survive, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transcription of CA IX. CA IX sits on the extracellular membrane, rapidly hydrating exported CO₂ into bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is imported to buffer intracellular pH, while the protons acidify the extracellular space, promoting metastasis and immune evasion.

Using this probe allows researchers to selectively block this extracellular acidification process, making it an invaluable tool for studying tumor metabolism and validating CA IX/XII as therapeutic targets.

Fig 1. Mechanism of CA IX upregulation in hypoxia and targeted inhibition by the sulfonamide probe.

Physicochemical Properties & Data Interpretation

To ensure reproducible results, the probe must be handled according to its specific physicochemical constraints. Due to the highly aromatic nature of the benzamide and sulfamoylphenyl groups, aqueous solubility is limited.

Table 1: Probe Properties and Preparation
PropertySpecificationExperimental Implication
Chemical Name 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamideTarget-specific sulfonamide inhibitor.
Molecular Weight 335.34 g/mol Use for precise molarity calculations.
Solubility DMSO (≥ 10 mM)Do not dissolve directly in aqueous buffers.
Stock Storage -80°C (in anhydrous DMSO)Aliquot to avoid freeze-thaw cycles.
Working Conc. 0.1 nM – 100 μMMaintain final DMSO concentration ≤ 1% in assays.
Table 2: Expected Inhibition Profile ( Ki​ )
IsoformCellular LocalizationExpected Ki​ RangeBiological Implication
hCA I Cytosolic (Erythrocytes)> 1000 nMLow risk of off-target hematological toxicity.
hCA II Cytosolic (Ubiquitous)100 – 500 nMReduced systemic side effects in in vivo models.
hCA IX Transmembrane (Tumor)5 – 20 nMPotent on-target engagement in hypoxic cells.
hCA XII Transmembrane (Tumor)5 – 20 nMPotent on-target engagement in hypoxic cells.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. They include critical causal explanations to ensure the researcher understands why specific kinetic and environmental conditions are strictly required when profiling CA inhibitors[1, 2].

Workflow Prep Probe Preparation DMSO Stock (10 mM) Enzyme In Vitro Kinetic Assay Stopped-Flow CO2 Hydration Prep->Enzyme Dilute in assay buffer Cell Cellular Efficacy Assay 3D Hypoxic Tumor Spheroids Prep->Cell Add to culture media Readout1 Determine Ki & Selectivity (CA IX/XII vs CA I/II) Enzyme->Readout1 Data Analysis Readout2 Measure Extracellular pH & Cell Viability Cell->Readout2 Phenotypic Readout

Fig 2. Experimental workflow for validating the probe from in vitro kinetics to cellular efficacy.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Causality Check: Why use a stopped-flow instrument instead of a standard plate reader? The physiological hydration of CO₂ by CA is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture this millisecond-scale kinetic rate. Furthermore, sulfonamide binding to the zinc ion is a relatively slow kinetic process; failing to pre-incubate the enzyme and inhibitor will result in artificially high Ki​ values.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄. (Note: Sulfate is used instead of chloride, as halide ions are weak CA inhibitors and can confound baseline kinetics).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water (approx. 15 mM at 20°C).

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Method:

  • Stock Preparation: Prepare a 10 mM stock of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in anhydrous DMSO.

  • Dilution Series: Dilute the probe in Assay Buffer to achieve a concentration range of 0.1 nM to 10 μM. Ensure the final DMSO concentration remains constant (≤ 1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation (Critical Step): Mix the diluted probe with the recombinant CA enzyme (final enzyme concentration ~10 nM) in the stopped-flow syringe. Incubate at 20°C for exactly 15 minutes. Reasoning: This allows the slow-binding E-I (Enzyme-Inhibitor) thermodynamic equilibrium to establish prior to substrate introduction.

  • Reaction Initiation: Rapidly mix the pre-incubated E-I complex with an equal volume of CO₂-saturated water using the stopped-flow pneumatic drive.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10–50 millisecond window. The drop in absorbance corresponds to the acidification of the buffer as CO₂ is hydrated to H⁺ and HCO₃⁻.

  • Analysis: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics may fail when the inhibitor concentration approaches the enzyme concentration.

Protocol 2: Cell-Based Hypoxia Assay (Targeting CA IX in 3D Spheroids)

Causality Check: Why use hypoxia and 3D spheroids? CA IX is virtually absent in healthy, normoxic tissues. Testing this probe in standard 2D normoxic cell cultures will yield false negatives because the target is not expressed. Culturing cells in 3D spheroids under 1% O₂ mimics the avascular core of a solid tumor, naturally driving HIF-1α stabilization and robust CA IX expression [2].

Materials:

  • CA IX-positive cancer cell lines (e.g., HT-29 colorectal or MDA-MB-231 breast cancer cells).

  • Ultra-low attachment (ULA) 96-well plates.

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Extracellular pH-sensitive fluorescent dye (e.g., pHrodo Green).

Step-by-Step Method:

  • Spheroid Formation: Seed 1,000 cells/well in ULA plates in standard culture media. Centrifuge lightly (100 x g, 3 min) to aggregate cells. Incubate for 3 days to allow dense 3D spheroid formation.

  • Target Induction (Critical Step): Transfer the plates to a hypoxia chamber (1% O₂) for 48 hours. Reasoning: This timeframe is required for HIF-1α to translocate to the nucleus, bind the Hypoxia Response Element (HRE), and translate functional CA IX protein to the cell membrane.

  • Probe Treatment: Add 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (1 μM, 10 μM, and 50 μM) to the spheroids. Include Acetazolamide (100 μM) as a positive control and a DMSO vehicle control.

  • Extracellular pH Measurement: Add the pH-sensitive fluorescent dye to the media. In vehicle-treated hypoxic spheroids, active CA IX will acidify the microenvironment, increasing fluorescence. In probe-treated wells, CA IX inhibition will block this acidification, resulting in a quantifiable decrease in fluorescent signal.

  • Viability Readout: After 72 hours of treatment, assess spheroid viability using a 3D-compatible ATP luminescence assay (e.g., CellTiter-Glo 3D) to determine the probe's phenotypic anti-cancer efficacy.

References

  • Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents Journal of Medicinal Chemistry (PMC/NIH). URL:[Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors Molecules (MDPI). URL:[Link]

Application

Techniques for growing crystals of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

An Application Note from the Crystallography and Drug Discovery Group Topic: Techniques for Growing Single Crystals of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Introduction The compound 4-methyl-3-nitro-N-(4-sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Crystallography and Drug Discovery Group

Topic: Techniques for Growing Single Crystals of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Introduction

The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule featuring multiple functional groups pivotal to its chemical behavior, including amide, sulfonamide, and nitro moieties. For researchers in materials science and drug development, obtaining high-quality single crystals of this and related compounds is a critical step. High-quality crystals are essential for unambiguous structure elucidation via X-ray crystallography, which provides definitive insights into molecular conformation, packing, and intermolecular interactions. Furthermore, crystallization is a powerful technique for achieving high levels of purity, a non-negotiable requirement in pharmaceutical applications.[1][2][3]

This guide provides a detailed exploration of the theoretical principles and practical protocols for growing single crystals of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods for other challenging small molecules.

Part 1: Pre-Crystallization Fundamentals: Analysis and Purification

Success in crystallization begins long before a solution is set aside to grow. A thorough understanding of the target molecule and the purity of the starting material are paramount.

Molecular Structure and Physicochemical Implications

The structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide dictates its interaction with potential solvents. A breakdown of its key features is essential for designing a rational crystallization strategy.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donor sites (N-H in both the amide and sulfonamide groups) and numerous acceptor sites (the oxygen atoms of the carbonyl, nitro, and sulfonyl groups).[4][5] This extensive hydrogen bonding capability suggests that polar solvents, particularly those that can participate in hydrogen bonding (protic solvents), will be effective at dissolving the compound.[6] These interactions are also expected to dominate the crystal lattice, leading to a stable, well-ordered structure.[5][7]

  • Polarity and Lipophilicity: While rich in polar functional groups, the presence of two aromatic rings and a methyl group imparts significant lipophilic (nonpolar) character.[8] This dual nature means that a single perfect solvent may not exist; instead, solvent mixtures that balance polar and nonpolar characteristics may be required to achieve the ideal solubility profile.[9][10]

  • Molecular Rigidity: The molecule's backbone, composed of linked aromatic rings, is relatively rigid. This structural rigidity limits the number of possible conformations, which generally facilitates the ordering process required for crystal lattice formation.

Prerequisite: Purification of the Crude Material

Crystallization is a purification technique, but its efficacy is dramatically improved when starting with material that is already substantially pure (ideally >95%).[11] Impurities can inhibit nucleation, disrupt crystal growth, or become incorporated into the crystal lattice, leading to defects.[1][12]

For a compound synthesized via the reaction of a benzoyl chloride with an amine, common impurities may include unreacted starting materials or hydrolysis byproducts.[7] A preliminary purification is therefore strongly recommended.

Protocol 1: Preliminary Purification

  • Acid/Base Washing: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine (sulfonamide) and then with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid (benzoic acid derivative).[13][14]

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified, amorphous solid.

  • Purity Assessment: Assess the purity of the material using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), before proceeding.

Part 2: The Cornerstone of Crystallization: Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization experiment.[6][11] An ideal solvent should exhibit a strong temperature-dependent solubility profile: the compound should be highly soluble in the hot solvent but only sparingly soluble at room or lower temperatures.[1][3][12]

Experimental Solvent Screening Workflow

A systematic, small-scale screening of a range of solvents is the most reliable method for identifying suitable candidates.

Solvent_Screening_Workflow A Place ~10 mg of purified compound into several small test tubes. C Add solvent dropwise to a tube at room temperature. A->C B Select a panel of candidate solvents (See Table 1). B->C D Observation 1: Does it dissolve readily? C->D E YES: Solvent is too good. Reject for single-solvent use. (Consider as 'soluble solvent' in a binary system). D->E Soluble F NO: Proceed to heating. D->F Insoluble G Heat the suspension gently (e.g., in a warm water bath). F->G H Observation 2: Does it dissolve completely upon heating? G->H I NO: Solvent is too poor. Reject. H->I Insoluble J YES: Proceed to cooling. H->J Soluble K Allow the clear, hot solution to cool slowly to room temperature. J->K L Observation 3: Do crystals form upon cooling? K->L M YES: Excellent candidate solvent found! Proceed to optimization. L->M Crystals Form N NO: May require further cooling (ice bath) or scratching the glass to induce nucleation. L->N No Crystals

Caption: Workflow for systematic solvent screening.

Table 1: Candidate Solvents for Crystallization Screening

This table provides a starting point for solvent selection, covering a range of polarities and boiling points. The two-solvent method involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (anti-solvent) until turbidity appears, followed by slow cooling.[10][11]

Solvent ClassSolvent NameBoiling Point (°C)Rationale & Potential Use
Polar Protic Ethanol78Good H-bonding capability. Often successful for sulfonamides.[4][6] Can be paired with water as an anti-solvent.
Methanol65Similar to ethanol but more polar and volatile.
Polar Aprotic Acetone56Strong dipole moment, good H-bond acceptor.[6] Can be paired with nonpolar anti-solvents like hexanes.
Ethyl Acetate77Medium polarity, good general-purpose solvent. Often used for purification extractions.[15]
Acetonitrile82Highly polar, can be effective where others fail.
Aromatic Toluene111Interacts well with the aromatic rings of the solute. Higher boiling point requires careful handling.[6]
Solvent Mixtures Ethanol/WaterVariableA classic pair. Dissolve in hot ethanol, add water dropwise until cloudy, then cool.[10]
Acetone/HexaneVariableBalances a highly polar solvent with a nonpolar anti-solvent.
Ethanol/AcetoneVariableA mixture of two good solvents can sometimes fine-tune solubility to produce better crystals.[7]

Part 3: Core Crystallization Protocols

Once a promising solvent or solvent system is identified, the next step is to perform a carefully controlled crystallization. The goal is to achieve a state of slight supersaturation and allow crystals to nucleate and grow slowly.[16] Rapid crystal formation almost always leads to smaller, less perfect crystals.[2]

Method 1: Slow Evaporation

This is the simplest technique and is effective for moderately volatile solvents.[17][18] The principle is to slowly increase the solute concentration by allowing the solvent to evaporate over several days.

Protocol 2: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial or beaker to remove any dust or particulate matter.[18]

  • Cover the container with a cap or parafilm. Pierce a few small holes in the cover to allow for slow solvent evaporation.[18] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the container in a vibration-free location and leave it undisturbed for several days to weeks.[17]

Slow_Evaporation_Workflow A Prepare a near-saturated solution at room temperature. B Filter solution into a clean vial. A->B C Cover vial with a perforated cap or parafilm. B->C D Place in a vibration-free area. C->D E Allow solvent to evaporate slowly over several days. D->E F Harvest high-quality single crystals. E->F

Caption: Protocol for crystallization by slow evaporation.

Method 2: Slow Cooling (Conventional Recrystallization)

This method is ideal for compounds that are significantly more soluble in a hot solvent than in a cold one. The principle is to create a saturated solution at high temperature and then allow it to cool slowly, causing the solubility to decrease and the compound to crystallize out.[1][3]

Protocol 3: Slow Cooling

  • Place the purified compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves completely.[1]

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • For maximum yield, once the flask has reached room temperature, it can be moved to a refrigerator (4 °C) or freezer (-20 °C) to complete the crystallization.

  • Isolate the crystals by filtration.

Slow_Cooling_Workflow A Dissolve compound in a minimum amount of boiling solvent. B Allow the hot, saturated solution to cool slowly to room temperature. A->B C Induce crystallization if necessary (scratching, seed crystal). B->C D Further cool in an ice bath or refrigerator for max yield. C->D E Isolate crystals by vacuum filtration. D->E F Wash crystals with a small amount of cold solvent and dry. E->F

Caption: Protocol for crystallization by slow cooling.

Method 3: Vapor Diffusion

Vapor diffusion is a highly controlled method that is particularly useful when only small amounts of material are available.[17] It works by slowly changing the composition of the solution in which the compound is dissolved. A drop containing the compound and a "good" solvent is allowed to equilibrate via the vapor phase with a larger reservoir containing a solution that is a poor solvent (anti-solvent) for the compound.[19][20]

Protocol 4: Vapor Diffusion (Sitting Drop)

  • Add a reservoir solution (500-1000 µL) of an anti-solvent to the well of a crystallization plate.

  • On the raised post (pedestal) within the well, place a small drop (1-5 µL) of a concentrated solution of your compound in a good, volatile solvent.[21]

  • Seal the well tightly.

  • Over time, the volatile "good" solvent from the drop will diffuse into the reservoir, and the vapor of the "poor" anti-solvent from the reservoir will diffuse into the drop.[19][21]

  • This slow change in solvent composition will gradually decrease the solubility of the compound in the drop, leading to controlled crystallization.

Caption: Principle of sitting drop vapor diffusion.

Part 4: Troubleshooting

Crystallization can be as much an art as a science. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; cooling was too fast; compound is too soluble.Try further cooling (ice bath). Scratch the inside of the flask with a glass rod at the solution line. Add a tiny "seed" crystal from a previous batch. Concentrate the solution slightly and try again.[16]
"Oiling Out" Solution is too concentrated; compound's melting point is below the solvent's boiling point; impurities are present.Add more solvent to the hot solution to make it less concentrated. Re-heat to dissolve the oil, then cool more slowly. Ensure the starting material is pure. Try a lower-boiling point solvent.[6]
Many Small Crystals Nucleation was too rapid; solution was cooled too quickly; solution was agitated.Ensure the crystallization vessel is scrupulously clean.[18] Cool the solution more slowly (e.g., by placing the flask in an insulated container). Avoid disturbing the solution as it cools.[17]
Crystals Don't Form Well Solvent choice is suboptimal; impurities are interfering.Re-screen for a better solvent. Try a binary solvent system.[9] Perform an additional purification step on your starting material (e.g., chromatography).

Conclusion

Growing high-quality single crystals of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is an achievable goal that relies on a systematic and patient approach. The process must begin with high-purity starting material. A logical and thorough screening of solvents is the most critical experimental step to identify conditions that provide a suitable solubility profile. Techniques such as slow evaporation, slow cooling, and vapor diffusion each offer unique advantages depending on the quantity of material and the identified solvent system. By understanding the principles behind these techniques and employing a methodical approach to troubleshooting, researchers can significantly increase their probability of success in obtaining single crystals suitable for modern analytical demands.

References

  • Crystallisation Techniques. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • D'Arcy, A., Villard, F., & Marsh, M. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. IUCr Journals. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). University of Missouri, Department of Chemistry. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. Retrieved from [Link]

  • Crystallization Methods to Know for Crystallography. (n.d.). Fiveable. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Columbia University, Department of Chemistry. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Lu, M., & Ye, S. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 395-411. Retrieved from [Link]

  • Perkins, P. P. (1947). U.S. Patent No. 2,430,421. Washington, DC: U.S. Patent and Trademark Office.
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  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

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  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

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  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025, February 5). RSC Advances. Retrieved from [Link]

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  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). Scientific Reports. Retrieved from [Link]

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7), 582-586. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o897. Retrieved from [Link]

  • de Fátima, Â., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2291. Retrieved from [Link]

  • Suchetan, P. A., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1449. Retrieved from [Link]

Sources

Method

Sourcing and Qualification of an Analytical Reference Standard for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: An Application Note

Abstract This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the sourcing, characterization, and implementation of an analytical reference standard fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the sourcing, characterization, and implementation of an analytical reference standard for the novel compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. Given the absence of a commercially available, pre-qualified standard for this specific molecule, this document outlines a robust, self-validating workflow for its custom synthesis and subsequent rigorous qualification. The protocols herein are grounded in established principles of analytical chemistry and adhere to international regulatory guidelines, ensuring the generation of a reliable and trustworthy reference material for critical assays.

Introduction: The Critical Role of Analytical Reference Standards

In the landscape of pharmaceutical development and quality control, analytical reference standards are the cornerstone of accurate and reproducible data. They serve as highly characterized materials against which samples are compared to confirm identity, purity, and strength. For novel compounds such as 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, a well-qualified reference standard is indispensable for the validation of analytical methods, the quantification of the analyte in various matrices, and for ensuring the consistency of manufactured drug substances and products. The lack of a readily available commercial standard necessitates a systematic approach to its preparation and qualification, a process detailed in this application note.

Sourcing Strategy: Custom Synthesis as a Primary Pathway

An exhaustive search of commercial chemical catalogs reveals that 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is not currently available as a stock item. Therefore, the most viable sourcing strategy is custom synthesis. This approach, while more involved, offers the advantage of complete control over the material's purity and provides a well-documented synthesis pathway, which is invaluable for regulatory submissions.

A plausible and efficient synthetic route is the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with 4-methyl-3-nitrobenzoyl chloride. This reaction is a well-established method for the formation of benzamides.[1]

Proposed Synthesis Workflow

cluster_0 Step 1: Preparation of 4-methyl-3-nitrobenzoyl chloride cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification 4-methyl-3-nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid Reaction_1 Reaction in inert solvent (e.g., DCM) 4-methyl-3-nitrobenzoic_acid->Reaction_1 Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Reaction_1 4-methyl-3-nitrobenzoyl_chloride 4-methyl-3-nitrobenzoyl chloride Reaction_1->4-methyl-3-nitrobenzoyl_chloride Reaction_2 Amidation Reaction 4-methyl-3-nitrobenzoyl_chloride->Reaction_2 Sulfanilamide 4-aminobenzenesulfonamide (Sulfanilamide) Sulfanilamide->Reaction_2 Pyridine Pyridine (Base) Pyridine->Reaction_2 Target_Compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Reaction_2->Target_Compound Crude_Product Crude Product from Reaction 2 Target_Compound->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Purified_Standard Purified Reference Standard Purification->Purified_Standard

Caption: Proposed synthesis workflow for the reference standard.

Qualification of the Analytical Reference Standard: A Multi-faceted Approach

Once synthesized and purified, the candidate material must undergo a rigorous qualification process to establish its identity, purity, and fitness for purpose as a reference standard. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[2][3][4][5]

Identity Confirmation

The primary structure of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this purpose.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the aromatic protons of both rings, the methyl group, the amide proton, and the sulfonamide protons with appropriate chemical shifts and coupling patterns.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for all carbon atoms, including the carbonyl, aromatic, and methyl carbons.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₁₄H₁₃N₃O₅S. High-resolution mass spectrometry (HRMS) is recommended.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and N-O stretching (nitro group).
Purity Assessment

The purity of the reference standard is a critical parameter and should be assessed using a combination of chromatographic and other analytical techniques.

High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a Diode Array Detector (DAD), is the primary method for determining the purity of the reference standard.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure the elution of the main peak and any potential impurities (e.g., 10% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy) and at a lower wavelength (e.g., 220 nm) to detect any non-chromophoric impurities.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) should be used to determine the presence of any residual solvents from the synthesis and purification steps. The acceptance criteria should be based on ICH Q3C guidelines.

The water content of the reference standard should be determined using Karl Fischer titration. This value is crucial for calculating the purity on an anhydrous basis.

The sulfated ash test can be performed to determine the content of inorganic impurities.

Assay Assignment

The final assigned purity (assay) of the reference standard is determined by a mass balance approach, taking into account all the measured impurities.

Assay (%) = 100% - (Chromatographic Impurities (%) + Residual Solvents (%) + Water Content (%) + Inorganic Impurities (%))

Documentation and Management of the Reference Standard

A comprehensive Certificate of Analysis (CoA) must be generated for the qualified reference standard. The CoA should include all the characterization data, the assigned purity value with its uncertainty, storage conditions, and a re-test date.

Reference Standard Management Workflow

Caption: Workflow for reference standard management.

Conclusion

The sourcing of an analytical reference standard for a novel compound like 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide requires a systematic and scientifically sound approach when a commercial source is unavailable. By following a custom synthesis route and a rigorous, multi-technique qualification protocol grounded in international guidelines, a high-quality, reliable reference standard can be established. This self-validating system ensures the integrity of analytical data, which is paramount for the successful development and commercialization of new pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7). Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023, November 1). Analytical Procedure Development Q14. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Welcome to the technical support guide for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide you with actionable insights and robust protocols to improve your reaction yields and product purity. We will delve into the causality behind experimental choices, offering troubleshooting solutions grounded in established chemical principles.

The synthesis of this target molecule is primarily a two-stage process: first, the regioselective nitration of p-toluic acid to form the key intermediate, 4-methyl-3-nitrobenzoic acid, followed by the crucial amide bond formation with 4-aminobenzenesulfonamide (sulfanilamide). Each stage presents unique challenges that can impact the overall yield. This guide is structured to address each stage independently before providing a holistic view of process optimization.

Overall Synthesis Workflow

The synthetic route can be visualized as a two-part process, each requiring careful control of reaction conditions to maximize yield and minimize impurity formation.

Synthesis_Workflow Start p-Toluic Acid Step1 Stage 1: Nitration Start->Step1 Intermediate 4-Methyl-3-nitrobenzoic Acid Step2 Stage 2: Amide Coupling Intermediate->Step2 Amine 4-Aminobenzenesulfonamide Amine->Step2 FinalProduct 4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Step1->Intermediate Step2->FinalProduct Troubleshooting_Amide_Coupling Start Low Yield or Stalled Reaction? Check_Activation Is Carboxylic Acid Activation Method Optimal? Start->Check_Activation Check_Conditions Are Reaction Conditions (Solvent, Temp, Base) Correct? Start->Check_Conditions Check_Purity Are Starting Materials Pure and Dry? Start->Check_Purity Sol_Activation Consider switching to Acid Chloride method for higher reactivity. If using EDC, ensure HOBt is included. Check_Activation->Sol_Activation Sol_Conditions Try a polar aprotic solvent (DMF). Consider gentle heating (40-50°C). Ensure 2-3 eq. of non-nucleophilic base (e.g., DIPEA) is used. Check_Conditions->Sol_Conditions Sol_Purity Ensure 4-aminobenzenesulfonamide is dry. Recrystallize 4-methyl-3-nitrobenzoic acid if impurities are suspected. Check_Purity->Sol_Purity

Caption: Troubleshooting logic for the amide coupling stage.

Comparative Overview of Amide Coupling Methods
Method Reagents Typical Yield Pros Cons
Acid Chloride SOCl₂ or (COCl)₂, Pyridine or Et₃N75-90%High reactivity, cost-effective, reliable for unreactive amines.Harsh conditions, requires an extra step, generates HCl.
Carbodiimide EDC, HOBt, DIPEA70-80% [1]Mild conditions, one-pot reaction, good for many substrates.More expensive than SOCl₂, EDC can be difficult to remove, may be slow with deactivated amines.
Uronium Salt HATU, HOBt, DIPEA80-95%Very high reactivity, fast reactions, mild conditions.Very expensive, byproducts can be difficult to remove.
Detailed Protocol 2A: Amide Coupling via Acid Chloride

Materials:

  • 4-Methyl-3-nitrobenzoic acid (10.0 g, 0.055 mol)

  • Thionyl chloride (SOCl₂), (6.0 mL, 0.082 mol)

  • 4-Aminobenzenesulfonamide (9.5 g, 0.055 mol)

  • Pyridine, Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, combine 4-methyl-3-nitrobenzoic acid (10.0 g) and thionyl chloride (6.0 mL). Add a catalytic drop of DMF. Reflux the mixture for 2-3 hours until gas evolution ceases.

  • Remove Excess SOCl₂: Cool the mixture and remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). This step is crucial. The resulting crude 4-methyl-3-nitrobenzoyl chloride is used directly.

  • Set up Coupling Reaction: In a separate flask, dissolve 4-aminobenzenesulfonamide (9.5 g) and pyridine (6.6 mL, 0.082 mol) in anhydrous DCM (150 mL). Cool the mixture in an ice bath.

  • Coupling: Dissolve the crude acid chloride in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Detailed Protocol 2B: Amide Coupling via EDC/HOBt

Materials:

  • 4-Methyl-3-nitrobenzoic acid (10.0 g, 0.055 mol)

  • 4-Aminobenzenesulfonamide (9.5 g, 0.055 mol)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (12.6 g, 0.066 mol)

  • HOBt (Hydroxybenzotriazole) (8.9 g, 0.066 mol)

  • DIPEA (N,N-Diisopropylethylamine) (19.2 mL, 0.11 mol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Combine Reagents: In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid (10.0 g), 4-aminobenzenesulfonamide (9.5 g), EDC·HCl (12.6 g), and HOBt (8.9 g) in anhydrous DMF (150 mL).

  • Add Base: Cool the mixture in an ice bath and add DIPEA (19.2 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC..[1][2]

  • Workup: Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Purification: Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, non-polar solvent like diethyl ether to remove urea byproducts. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

References

  • Benchchem. Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide.
  • Benchchem. Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid.
  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency.
  • Scribd. Optimizing Amide Coupling Reactions.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patsnap Eureka. The Role of Sulfamic Acid in Amide Bond Synthesis.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7).
  • Khan, I. U., et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378.
  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate.
  • ResearchGate. Different approaches for amidation using nitroarenes as amino sources.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Benchchem. Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine.

Sources

Optimization

Technical Support Center: Purification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Welcome to the technical support guide for the purification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this compound, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Compound Overview

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a multifaceted molecule synthesized via the amide coupling of 4-methyl-3-nitrobenzoic acid and sulfanilamide (4-aminobenzenesulfonamide). Its structure contains several key functional groups—a nitro group, an amide linkage, and a sulfonamide—which dictate its chemical properties, including polarity, solubility, and potential for hydrogen bonding. These characteristics are central to developing an effective purification strategy.

Caption: Structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Troubleshooting Purification

The purification of this molecule can be challenging due to the presence of structurally similar impurities. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting_Flowchart start Crude Product Analysis (TLC/¹H NMR) issue What is the primary issue? start->issue oily_product Product is an oil or waxy solid issue->oily_product Oily Nature poor_recovery Poor recovery after recrystallization issue->poor_recovery Low Yield low_purity Low purity after recrystallization (multiple spots on TLC) issue->low_purity Impure pure_product Pure Product (Single spot on TLC, sharp melting point) issue->pure_product Looks Good oil_cause1 Cause: Impurities depressing melting point? oily_product->oil_cause1 oil_cause2 Cause: Solvent boiling point > Compound melting point? oily_product->oil_cause2 oil_cause3 Cause: Cooling too rapidly? oily_product->oil_cause3 recov_cause1 Cause: Too much solvent used? poor_recovery->recov_cause1 recov_cause2 Cause: Product is too soluble in cold solvent? poor_recovery->recov_cause2 purity_cause1 Cause: Impurities have similar solubility profile? low_purity->purity_cause1 purity_cause2 Cause: Incomplete reaction? low_purity->purity_cause2 oil_sol1 Solution: Attempt column chromatography first. oil_cause1->oil_sol1 oil_sol2 Solution: Choose a lower boiling point solvent. oil_cause2->oil_sol2 oil_sol3 Solution: Allow slow cooling; insulate flask. oil_cause3->oil_sol3 recov_sol1 Solution: Concentrate filtrate and cool again. recov_cause1->recov_sol1 recov_sol2 Solution: Use a mixed solvent system (e.g., Ethanol/Water) or a less polar solvent. recov_cause2->recov_sol2 purity_sol1 Solution: Perform column chromatography. purity_cause1->purity_sol1 purity_sol2 Solution: Analyze for starting materials. If present, use chromatography. purity_cause2->purity_sol2

Caption: Decision-making flowchart for troubleshooting purification issues.

Problem 1: My product has "oiled out" during recrystallization instead of forming crystals.

Q: What causes a compound to "oil out" and how can I prevent it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue with aromatic nitro compounds.[1][2]

  • Causality & Explanation: This phenomenon typically happens for two main reasons. First, if the boiling point of your chosen recrystallization solvent is higher than the melting point of your compound, the compound will melt in the hot solvent before it has a chance to dissolve and later crystallize. Second, the presence of significant impurities can depress the melting point of your product, leading to the formation of a low-melting eutectic mixture.[2] Rapid cooling can also favor oil formation over the slower, more ordered process of crystallization.

  • Solutions:

    • Select a Lower-Boiling Solvent: If your compound's melting point is the issue, switch to a solvent with a lower boiling point.

    • Slow Down Cooling: Allow the hot, saturated solution to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can promote the formation of purer, larger crystals.[2][3]

    • Use a Mixed-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, add a "bad" solvent (in which it is poorly soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point).[1] Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

    • Pre-Purify with Chromatography: If impurities are the primary cause, it may be necessary to first purify the crude material using column chromatography to remove the substances inhibiting crystallization.[4]

Problem 2: My final product is still impure after recrystallization.

Q: I see multiple spots on my TLC plate even after recrystallizing. What are the next steps?

A: This indicates that the impurities have a solubility profile very similar to your desired product in the chosen solvent system, making separation by recrystallization ineffective.

  • Causality & Explanation: The synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide involves starting materials (4-methyl-3-nitrobenzoic acid and sulfanilamide) that are also polar, aromatic compounds.[5] Furthermore, side-products from the initial nitration to form the benzoic acid starting material may carry through.[6] These structurally related compounds can co-crystallize with your product.

  • Solution: Column Chromatography

    • This is the most robust method for separating compounds with similar polarities.[4][7][8] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluent).[8]

    • Method Development: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system.[7][8] A good starting point for benzamide derivatives is a mixture of ethyl acetate and hexanes.[7] Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4, with good separation from impurity spots.

    • Execution: A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often highly effective for resolving complex mixtures.[4]

Troubleshooting Summary
Problem Potential Cause(s) Primary Recommended Solution(s)
Oily ProductImpurities depressing melting point; Solvent boiling point too high; Cooling too rapid.Pre-purify with column chromatography; Use a lower-boiling solvent or mixed-solvent system; Ensure slow cooling.[1][2]
Persistent ImpuritiesCo-crystallization of structurally similar impurities or starting materials.Perform silica gel column chromatography using a gradient elution system determined by TLC analysis.[4][7]
Poor RecoveryCompound is too soluble in the cold solvent; Too much solvent was used.Use a mixed-solvent system to decrease cold solubility; Concentrate the mother liquor to recover more product.[2]
Product Won't CrystallizeSolution is not saturated; Lack of nucleation sites due to high purity.Evaporate excess solvent; Scratch the inside of the flask or add a seed crystal.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide?

A1: The primary impurities are typically unreacted starting materials: 4-methyl-3-nitrobenzoic acid and sulfanilamide. Another common impurity is benzoic acid, which can arise if the acyl chloride intermediate hydrolyzes.[9] Additionally, isomers from the synthesis of 4-methyl-3-nitrobenzoic acid, such as 2-methyl-3-nitrobenzoic acid, may be present.[6]

Q2: What is the best way to monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.[4] For a definitive, quantitative assessment of final purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[10][11] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid) is a typical starting point for analysis of such aromatic compounds.[10][12]

Q3: Can I use activated charcoal during recrystallization?

A3: Yes, if your product is highly colored due to polar, polymeric impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] However, use it sparingly, as charcoal can adsorb your product and reduce the overall yield.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Pure crystalline solids typically have a sharp melting point range of 1-2 °C.

Detailed Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)

This protocol is effective when a single solvent is not ideal. The principle is to dissolve the compound in a minimal amount of a hot "good" solvent and then induce precipitation by adding a "bad" solvent in which the compound is insoluble.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just completely dissolve the solid at a gentle boil.[3]

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.[3]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating challenging mixtures.[13]

  • TLC Analysis: Determine the optimal eluent system (e.g., 30:70 Ethyl Acetate:Hexane) by running TLC plates. The target compound should have an Rf of ~0.3-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity starting solvent. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis (e.g., increasing the percentage of ethyl acetate).[4]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

References

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem.
  • Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide - Benchchem.
  • Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization - Benchchem.
  • strategies to reduce impurities in benzamide synthesis - Benchchem.
  • US2874196A - Method of crystallizing nitro products - Google Patents.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives - Benchchem.
  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem.
  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
  • Aromatic Nitro Compounds - MST.edu.
  • Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC - Benchchem.
  • Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies.
  • Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols - Benchchem.
  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC.
  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC.
  • Understanding the Molecular Structure and Reactivity of 4-Methyl-3-nitrobenzoic Acid.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid - Benchchem.
  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity - Patsnap Eureka.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
  • Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine - Benchchem.
  • (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.

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Troubleshooting

Stability and degradation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in aqueous buffers

A Guide to Aqueous Stability and Degradation for Researchers Welcome to the technical support guide for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Aqueous Stability and Degradation for Researchers

Welcome to the technical support guide for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in aqueous environments. Understanding its stability profile is paramount for generating reliable and reproducible experimental data. This guide provides in-depth, field-proven insights into potential challenges, complete with troubleshooting guides, FAQs, and detailed experimental protocols.

Compound Profile
ParameterValue
Chemical Name 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Molecular Formula C₁₄H₁₃N₃O₅S
Molecular Weight 347.34 g/mol
Key Structural Features Amide Linkage, Nitroaromatic Ring, Sulfonamide Group
Predicted Behavior Limited aqueous solubility; susceptibility to pH-dependent hydrolysis and photodegradation.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and experimental use of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Q1: I'm having trouble dissolving the compound in my aqueous buffer. What are my options?

Answer: This is a common first hurdle. The planar aromatic structures and the crystalline nature of benzamide derivatives often lead to poor aqueous solubility.

  • Initial Strategy: Co-solvents. Your primary approach should be the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous buffer to the final desired concentration.

  • Causality: The co-solvent disrupts the intermolecular forces in the crystal lattice, allowing individual molecules to be solvated.

  • Critical Check: Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically <1%, ideally <0.5%) to avoid impacting the biological or chemical system you are studying. Always run a vehicle control (buffer + co-solvent) in your experiments.

  • Alternative Co-solvents: If DMSO is incompatible with your assay, consider ethanol or methanol. However, these are generally less effective at solubilizing highly crystalline compounds.

  • pH Adjustment: The sulfonamide moiety has an acidic proton. Depending on its pKa, adjusting the pH of the buffer to deprotonate this group might slightly increase solubility, but this is often less effective than using a co-solvent and may introduce stability issues (see Q2).

Q2: How stable is the compound across different pH values? I'm concerned about hydrolysis.

Answer: Your concern is valid. The central amide bond is the most likely point of failure in aqueous buffers, susceptible to both acid- and base-catalyzed hydrolysis.[1]

  • Alkaline Conditions (pH > 8): This is the highest risk region. The amide bond is susceptible to cleavage by nucleophilic attack from hydroxide ions (OH⁻).[2][3] The rate of this degradation increases with pH. We strongly recommend avoiding prolonged storage in basic buffers.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis for benzamides.[4]

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range. For long-term experiments, using a buffer in the pH 6.5-7.5 range is the safest choice.

  • Degradation Products: Hydrolysis will cleave the amide bond, yielding two primary degradation products: 4-methyl-3-nitrobenzoic acid and 4-aminobenzenesulfonamide (sulfanilamide). Monitoring the appearance of these products via HPLC is a definitive way to confirm hydrolysis.

Q3: The compound has a nitroaromatic group. Should I be worried about light sensitivity?

Answer: Yes, absolutely. Nitroaromatic compounds are well-known to be susceptible to photodegradation.[5] The energy from UV or even high-intensity visible light can excite the nitro group, initiating degradation pathways.[6][7]

  • Mechanism: Upon irradiation, nitroaromatic compounds can undergo complex reactions, including the reduction of the nitro group or cleavage of other bonds.[8] This can lead to a loss of potency and the formation of various photoproducts.

  • Self-Validating Protocol: To protect your experiments, all solutions containing the compound must be protected from light. Use amber vials, wrap tubes and flasks in aluminum foil, and minimize exposure to ambient light during preparation and handling. This simple precaution is a critical self-validating step to ensure the integrity of your results.

Q4: What analytical method is best for monitoring the stability of my compound?

Answer: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this application.[9]

  • Why HPLC? It allows you to separate the parent compound from its potential degradation products (e.g., from hydrolysis or photolysis) and impurities.

  • Method Setup: A C18 column is a good starting point. The mobile phase would typically consist of an aqueous component (like water with 0.1% formic acid or trifluoroacetic acid) and an organic component (like acetonitrile or methanol). A gradient elution (gradually increasing the organic component) is usually effective.

  • Detection: The aromatic rings in the molecule will absorb UV light, making a UV detector (set to a wavelength like 254 nm or 280 nm) ideal for detection.

  • Validation: By monitoring the peak area of the parent compound over time, you can quantify its degradation. The appearance of new peaks would indicate the formation of degradation products.

Troubleshooting & Experimental Guides

Guide 1: Investigating Inconsistent Experimental Results

Use this workflow to determine if compound instability is the source of variability in your assays.

G start Inconsistent or Non-Reproducible Results check_solubility 1. Confirm Solubility Is the compound fully dissolved in the final buffer? start->check_solubility prepare_fresh Prepare fresh stock solution. Filter through 0.22 µm syringe filter. check_solubility->prepare_fresh No / Unsure check_stability 2. Assess Stability Run a time-course stability study via HPLC. check_solubility->check_stability Yes prepare_fresh->check_solubility stable Parent compound peak area is >95% of initial at t=0. check_stability->stable Stable unstable Parent compound peak area is <95% of initial. check_stability->unstable Unstable source_other Problem is likely not compound stability. Investigate other experimental parameters. stable->source_other analyze_degradation 3. Analyze Degradation - Identify degradation products. - Correlate with stress conditions (pH, light, temp). unstable->analyze_degradation mitigate 4. Mitigate Instability - Adjust buffer pH. - Protect from light. - Prepare solutions fresh daily. analyze_degradation->mitigate end Consistent Results mitigate->end

Caption: Workflow for troubleshooting inconsistent experimental results.

Guide 2: Potential Degradation Pathways

Understanding the likely points of molecular failure is key to designing stable experiments.

DegradationPathways Parent 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide [Parent Compound] Hydrolysis Hydrolysis Amide Bond Cleavage Parent->Hydrolysis Photolysis Photodegradation Nitro Group Reduction / Ring Modification Parent->Photolysis Stressors Stress Conditions Acid (H⁺) Base (OH⁻) Light (hν) Stressors:base->Hydrolysis Catalyzes Stressors:acid->Hydrolysis Catalyzes Stressors:light->Photolysis Initiates Prod1 4-methyl-3-nitrobenzoic acid Hydrolysis->Prod1 Prod2 4-aminobenzenesulfonamide Hydrolysis->Prod2 Prod3 Various Photoproducts Photolysis->Prod3

Sources

Optimization

Overcoming poor solubility of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in assays

Welcome to the technical support guide for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges associated with the poor aqueous solubility of this compound. Our goal is to ensure you can achieve reliable and reproducible results in your critical assays.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating immediately upon dilution from a DMSO stock into my aqueous assay buffer. Why is this happening?

A1: This is a classic sign of a compound exceeding its kinetic solubility limit. 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide possesses several structural features that contribute to its low aqueous solubility: a rigid benzamide core, multiple aromatic rings, and a nitro group, all of which favor a stable, crystalline state that is difficult to dissolve in water. While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), when this solution is rapidly diluted into an aqueous buffer, the compound is suddenly in a thermodynamically unfavorable environment, causing it to "crash out" or precipitate.[1][2]

Q2: What is the recommended solvent and concentration for preparing a stock solution?

A2: For initial stock solutions, 100% DMSO is the recommended solvent due to its high solubilizing power for many organic molecules, including benzamide derivatives.[3][4] We advise preparing a primary stock concentration of 10-20 mM. Attempting much higher concentrations (e.g., >50 mM) can lead to precipitation even within the DMSO stock, especially during freeze-thaw cycles.[5] Always ensure the compound is fully dissolved by vortexing and gentle warming (37°C) before making subsequent dilutions.[3]

Q3: How can I prevent precipitation in my final assay plate?

A3: Preventing precipitation requires a multi-faceted approach:

  • Lower the Final Concentration: The most direct method is to work at a final compound concentration that is below its aqueous solubility limit. It is crucial to experimentally determine this limit (see Protocol 2).

  • Control the Final DMSO Concentration: While DMSO aids solubility, high concentrations are often toxic to cells.[6][7] Most cell-based assays tolerate a final DMSO concentration of up to 0.5%, but sensitive cell lines may require it to be below 0.1%.[8][9] Paradoxically, keeping the DMSO concentration as high as is tolerable for your system can help maintain compound solubility.[10] Always include a vehicle control with an identical final DMSO concentration in your experiments.[8]

  • Modify the Dilution Method: Instead of a single, large dilution step, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock into an intermediate solvent (like 100% ethanol or a 50:50 DMSO:PEG 400 co-solvent system) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent abrupt precipitation.

  • Utilize Solubility Enhancers: Consider adding excipients to your assay buffer. These are agents that help keep hydrophobic compounds in solution. Common examples include:

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in cellular assays.[14]

    • Serum: Proteins within fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.[10] If your assay protocol allows, ensuring the final dilution is made into serum-containing media can be beneficial.

Q4: Can I use pH to my advantage to increase the solubility of this compound?

A4: Yes, this is a key strategy. The 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide molecule contains a sulfonamide group (-SO₂NH₂). The proton on the nitrogen is weakly acidic. By increasing the pH of the assay buffer to a value above the pKa of this group, the sulfonamide will become deprotonated (anionized).[15] This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[16][17][18] It is highly recommended to experimentally determine the pH-solubility profile for your specific assay conditions (see Protocol 3).

Q5: My assay results are inconsistent, even when I don't see visible precipitation. Could solubility still be the problem?

A5: Absolutely. The absence of visible precipitate does not guarantee the compound is fully monomeric and soluble. At concentrations near its solubility limit, the compound can form small, invisible aggregates. These aggregates can lead to a host of problems, including:

  • Erratic Dose-Response Curves: The effective concentration of the active, monomeric compound is unknown and variable.

  • Assay Interference: Aggregates can physically interact with proteins, surfaces, or detection reagents, leading to false-positive or false-negative results.

  • Poor Reproducibility: The degree of aggregation can be highly sensitive to minor variations in experimental conditions.

If you suspect aggregation, determining the kinetic solubility of the compound under your exact assay conditions is a critical first step.

Troubleshooting Guide

Observation / Problem Potential Cause Recommended Action(s)
Immediate, heavy precipitation upon dilution into aqueous buffer. Exceeding kinetic solubility limit.1. Decrease the final assay concentration of the compound.2. Determine the kinetic solubility limit using the protocol below.3. Increase the pH of the assay buffer (e.g., from 7.4 to 8.0 or 8.5) and re-test solubility.
Solutions appear hazy or cloudy (opalescent). Formation of colloidal aggregates or fine precipitate.1. This indicates you are very near or above the solubility limit.2. Implement solubility enhancers like HP-β-cyclodextrin.3. Increase the final DMSO concentration if the assay system allows.
Precipitate forms over time in the incubator. Low thermodynamic solubility.1. The initial dilution was in a metastable supersaturated state.[19]2. Prepare working solutions immediately before use.3. Lower the final compound concentration.
Inconsistent or non-reproducible assay results. Undetected micro-precipitation or aggregation.1. Run a full solubility assessment (Kinetic and pH-dependent).2. Include a pre-spin step: centrifuge the final assay plate at high speed before reading to pellet any aggregates.3. Ensure stock solutions are fully dissolved and avoid repeated freeze-thaw cycles by making single-use aliquots.[10]

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide solid into a sterile, conical-bottom microfuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of 100% cell-culture grade DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Warming (Optional): If solid is still visible, place the sealed tube in a 37°C water bath or heating block for 5-10 minutes.

  • Final Check: Vortex again and visually inspect against a light source to ensure no solid particles remain. The solution should be perfectly clear.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C, protected from light.[10]

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol uses light scattering (nephelometry or turbidimetry) to determine the concentration at which a compound precipitates when diluted from DMSO into an aqueous buffer.[20][21]

  • Compound Plate Preparation: In a 96-well plate (e.g., polypropylene), prepare a serial dilution of your compound in 100% DMSO. Start from your highest concentration stock (e.g., 10 mM).

  • Buffer Plate Preparation: In a clear, flat-bottom 96-well assay plate, add your final aqueous assay buffer to each well.

  • Transfer: Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (containing e.g., 98 µL), achieving the desired final concentrations and final DMSO percentage.

  • Mixing & Incubation: Immediately mix the plate on a plate shaker for 1 minute. Incubate at room temperature (or your assay temperature) for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb, typically around 620 nm.[21] Alternatively, use a dedicated nephelometer to measure light scattering.

  • Data Analysis: Plot the turbidity/nephelometry signal against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to sharply increase above the baseline (buffer + DMSO only).

Visualization of Key Concepts

Solubility_Troubleshooting_Workflow cluster_start Start: Solubility Problem Observed cluster_methods Solubility Enhancement Strategies cluster_validation Validation cluster_outcome Outcome start Precipitation or Inconsistent Data lower_conc Decrease Final Concentration start->lower_conc Implement one or more of the following: inc_dmso Increase Final DMSO (within cell tolerance) start->inc_dmso Implement one or more of the following: ph_adjust Adjust Buffer pH (e.g., pH > 8.0) start->ph_adjust Implement one or more of the following: enhancers Add Solubility Enhancers (e.g., Cyclodextrin) start->enhancers Implement one or more of the following: kinetic_assay Protocol 2: Run Kinetic Solubility Assay lower_conc->kinetic_assay Determine new limit inc_dmso->kinetic_assay ph_assay Protocol 3: Run pH-Solubility Profile ph_adjust->ph_assay Validate effect enhancers->kinetic_assay success Proceed with Optimized Assay Conditions kinetic_assay->success If solubility is sufficient ph_assay->success If solubility is sufficient

Caption: Workflow for troubleshooting compound solubility issues.

Protocol 3: Determining pH-Dependent Solubility

This protocol helps identify the optimal pH for maximizing compound solubility.

  • Buffer Preparation: Prepare a series of your assay base buffer, adjusting the pH to cover a range (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Assay Setup: For each pH value, set up a kinetic solubility assay as described in Protocol 2. You will use multiple plates, one for each pH condition.

  • Execution: Run the kinetic solubility assay simultaneously for all pH conditions.

  • Data Analysis: Determine the kinetic solubility limit for each pH. Plot the solubility limit (µM) as a function of pH. This plot will reveal the pH at which the compound's solubility is maximized, which should correspond to the pH range where the sulfonamide group is ionized.[16][22]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of Sulfamoylphenyl and Benzamide Moieties

Welcome to the technical support center for optimizing the synthesis of N-(sulfamoylphenyl)benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of N-(sulfamoylphenyl)benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific palladium-catalyzed cross-coupling reaction. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section is dedicated to resolving specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?

Low or no conversion is a frequent hurdle in cross-coupling reactions, particularly with challenging substrates like amides. The root cause often lies in the integrity of the catalytic system or suboptimal reaction parameters.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Incomplete removal of air from the reaction vessel can lead to the oxidation of phosphine ligands and the formation of palladium black, an inactive, aggregated form of palladium.[1][2]

    • Solution: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) using a Schlenk line or several vacuum-backfill cycles.[1] All solvents and reagents should be thoroughly degassed prior to use. Visually, the formation of a black precipitate is a strong indicator of catalyst decomposition.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[2] Amides are less nucleophilic than amines, and the resulting palladium-amidate complex can be slow to undergo reductive elimination.[3][4][5] The choice of ligand can significantly impact the efficiency of this step.

    • Solution: For the coupling of amides, bulky, electron-rich biarylphosphine ligands are often preferred. Ligands like XPhos or Xantphos have been shown to be effective.[6][7][8] In some cases, specialized ligands like BrettPhos are designed for coupling with primary amides.[9][10] Consider screening a panel of ligands to identify the optimal choice for your specific substrate combination.

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the amide to form the active nucleophile.[11] A base that is too weak may not be sufficient to deprotonate the relatively non-acidic N-H bond of the benzamide.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig amidations.[3][4] Cesium carbonate (Cs₂CO₃) is another effective base, particularly when using ligands like Xantphos.[7][8] The choice of base can be solvent-dependent, with anionic bases being favored in nonpolar solvents.[12][13][14]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst decomposition.[2]

    • Solution: Most palladium-catalyzed amidations are run at elevated temperatures, typically in the range of 80-110 °C.[7][8] If you are not seeing conversion at a lower temperature, a modest increase may be beneficial. However, monitor for signs of catalyst decomposition.

Experimental Protocol: Ligand and Base Screening

To systematically address low conversion, a parallel screening of ligands and bases is highly effective.

  • Setup: In an array of oven-dried reaction vials under an inert atmosphere, add your sulfamoylphenyl electrophile (e.g., a halide or triflate), benzamide, and a magnetic stir bar.

  • Variable Addition: To each vial, add a different combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst), a specific phosphine ligand, and a base.

  • Solvent and Reaction: Add degassed solvent (e.g., toluene or dioxane) to each vial. Place the vials in a preheated aluminum block on a stirrer hotplate at a set temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 18 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[2]

Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

Side product formation can significantly reduce the yield and complicate the purification of your desired product. Understanding the likely side reactions is the first step to mitigating them.

Common Side Reactions & Mitigation Strategies:

  • Hydrolysis of the Sulfamoyl Group or Aryl Sulfonate: If your sulfamoylphenyl moiety is an aryl sulfonate (e.g., triflate, tosylate, or mesylate), it can be susceptible to hydrolysis, especially in the presence of water and a strong base, leading to the formation of a phenol.[15]

    • Mitigation: Ensure that your reagents and solvents are anhydrous. The addition of molecular sieves to the reaction mixture can help to scavenge any trace amounts of water.[15] Using a non-polar solvent like toluene can also be beneficial.[15]

  • Homocoupling of the Aryl Electrophile: This can occur, particularly at higher temperatures or with certain catalyst systems, leading to the formation of a biaryl byproduct.

    • Mitigation: Optimizing the ligand-to-palladium ratio can sometimes suppress homocoupling. Ensure a slight excess of the benzamide nucleophile is used.

  • Protodeboronation (if using a boronic acid derivative): If you are employing a Suzuki-Miyaura type coupling with a sulfamoylphenylboronic acid, premature cleavage of the C-B bond can occur, leading to the formation of the corresponding arene.

    • Mitigation: This is often promoted by excess base or water.[2] Careful control of the stoichiometry of the base is important. Using potassium fluoride (KF) as the base can sometimes be effective in minimizing protodeboronation in base-sensitive systems.[16]

Q3: My reaction is very slow, even with heating. How can I increase the reaction rate?

Slow reaction rates can be attributed to several factors, including steric hindrance and the electronic properties of your substrates.

Factors Affecting Reaction Rate & Solutions:

  • Steric Hindrance: Bulky substituents on either the sulfamoylphenyl ring or the benzamide, particularly in the ortho positions, can significantly slow down the reaction.[5][17][18] This steric clash can hinder the approach of the reactants to the palladium center.

    • Solution: Using a ligand with a larger "bite angle," such as Xantphos, can sometimes accommodate more sterically demanding substrates.[7][8] Additionally, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the reaction rate, although this should be balanced against cost considerations.

  • Electron-Withdrawing Groups: Electron-withdrawing groups on the aryl halide or sulfonate can accelerate the oxidative addition step, which is often the rate-determining step in these reactions.[3][4] Conversely, electron-rich aryl electrophiles may react more slowly.

    • Solution: For electron-rich aryl electrophiles, a more electron-rich and bulky ligand may be required to promote oxidative addition.

  • Solvent Effects: The choice of solvent can influence reaction rates by affecting the solubility of the reagents and the stability of intermediates in the catalytic cycle.

    • Solution: A mixture of polar protic solvents (e.g., tBuOH:H₂O) has been found to be crucial for attaining high conversions in the amination of aryl sulfamates in some cases.[3][4] However, for other systems, non-polar aprotic solvents like toluene or dioxane are preferred.[7][8][15] Solvent screening is a valuable optimization step.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the coupling of sulfamoylphenyl and benzamide moieties.

Q4: What is the general mechanism for this reaction, and why is it important to understand?

This reaction typically proceeds via a Buchwald-Hartwig amination catalytic cycle.[5][11] Understanding the key steps is crucial for rational troubleshooting and optimization.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the sulfamoylphenyl electrophile (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.[3][4][11]

  • Amide Coordination and Deprotonation: The benzamide coordinates to the Pd(II) center. The base then removes the acidic proton from the amide nitrogen, forming a palladium-amidate complex.[5][11]

  • Reductive Elimination: The C-N bond is formed as the desired N-(sulfamoylphenyl)benzamide product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][11]

Understanding this cycle allows you to pinpoint which step might be failing. For instance, if you have an electron-rich aryl halide, the oxidative addition might be slow. If you are using a weak base, the deprotonation step may be inefficient.

Diagram of the Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amide [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ PdII_ArX->PdII_Amide + Amide (R'R''NH) PdII_Amidate L-Pd(II)(Ar)(NR'R'') PdII_Amide->PdII_Amidate + Base - Base-H⁺X⁻ PdII_Amidate->Pd0 Reductive Elimination Product N-(Sulfamoylphenyl)benzamide (Ar-NR'R'') PdII_Amidate->Product ArX Sulfamoylphenyl Electrophile (Ar-X) ArX->PdII_ArX Amide Benzamide (R'R''NH) Amide->PdII_Amide Base Base / Base-H⁺ Base->PdII_Amidate Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Screen Ligands & Pd Precatalysts Check_Inert->Check_Catalyst Check_Base Screen Bases (e.g., NaOtBu, Cs₂CO₃) Check_Catalyst->Check_Base Check_Temp_Solvent Optimize Temperature & Screen Solvents Check_Base->Check_Temp_Solvent Side_Products Side Products Observed? Check_Temp_Solvent->Side_Products Address_Hydrolysis Ensure Anhydrous Conditions (e.g., Molecular Sieves) Side_Products->Address_Hydrolysis Yes Success Reaction Optimized Side_Products->Success No Address_Homocoupling Adjust Stoichiometry & Ligand:Pd Ratio Address_Hydrolysis->Address_Homocoupling Address_Homocoupling->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Summary of Recommended Reaction Conditions

The optimal conditions will always be substrate-dependent, but the following table provides a good starting point for your optimization efforts.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or palladacycle precatalysts (e.g., G3-XPhos)Precatalysts offer improved air stability and ease of handling.
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, Xantphos, BrettPhos)Stabilizes the Pd center and facilitates the challenging reductive elimination step with amides. [5][6][7][9]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)Required to deprotonate the weakly acidic amide N-H bond. [3][4][7][8]
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF) or tBuOH/H₂O mixtures in some cases.Solvent choice impacts solubility and can influence the reaction pathway. [3][4][7][8][15]
Temperature 80 - 110 °CProvides sufficient energy to overcome activation barriers without causing significant catalyst decomposition. [7][8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. [1][2]

References

  • Monti, C., López-Serrano, J., Prieto, A., & Nicasio, M. C. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. ACS Catalysis. [Link]

  • Monti, C., López-Serrano, J., Prieto, A., & Nicasio, M. C. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. ACS Catalysis. [Link]

  • Fors, B. P. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Krasavin, M., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry. [Link]

  • Hicks, J. D., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Ciqso. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. Ciqso. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters. [Link]

  • Various Authors. (2025). Expanding Pd-Catalyzed C−N Bond-Forming Processes. ResearchGate. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

  • Qu, C., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc. [Link]

  • Various Authors. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Various Authors. (n.d.). Optimizing reaction conditions. ResearchGate. [Link]

  • Various Authors. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hicks, J. D., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. MIT Open Access Articles. [Link]

  • University of Nottingham. (n.d.). Catalytic Amidation Guide. University of Nottingham. [Link]

  • Schareina, T., & Zapf, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids. ResearchGate. [Link]

  • Bialk, H. M., & Pedersen, J. A. (2005). Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. Environmental Science & Technology. [Link]

  • Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Rein, J., & Weix, D. J. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Strom, B. L., et al. (2003). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Various Authors. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Scilit. [Link]

  • Andersen, T. L., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters. [Link]

  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. [Link]

  • Various Authors. (n.d.). Review articles in CROSS COUPLING. ResearchGate. [Link]

  • Various Authors. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ACS Publications. [Link]

  • Various Authors. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library. [Link]

  • Reed, S. A., & White, M. C. (2011). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

Sources

Optimization

Identifying and minimizing side products in 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide synthesis

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This guide is engineered for researchers and drug development professionals who require high-fidelity amide co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This guide is engineered for researchers and drug development professionals who require high-fidelity amide coupling between 4-methyl-3-nitrobenzoic acid (or its acyl chloride) and sulfanilamide.

Because sulfanilamide possesses both a deactivated aniline and a potentially nucleophilic sulfonamide group, this synthesis is highly prone to chemoselectivity issues, poor conversion, and over-acylation. This document provides a mechanistic breakdown of these pitfalls, self-validating protocols, and analytical diagnostics to ensure optimal yields.

Visual Diagnostics: Synthetic Pathways & Side Product Generation

The following workflow maps the two primary synthetic routes (Acyl Chloride vs. Direct Coupling) and the mechanistic branches that lead to the most common side products.

SynthesisWorkflow SM1 4-Methyl-3-nitrobenzoic Acid (or Acyl Chloride) RouteA Route A: Acyl Chloride + Pyridine/TEA SM1->RouteA RouteB Route B: Coupling Reagent (HATU/DIPEA) SM1->RouteB SM2 Sulfanilamide (4-Aminobenzenesulfonamide) SM2->RouteA SM2->RouteB Target Target Molecule: 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide RouteA->Target Optimal Conditions Side1 Side Product 1: N-Acylsulfonamide (Over-acylation) RouteA->Side1 Excess Acylating Agent Side2 Side Product 2: Hydrolyzed Acid (from Acyl Chloride) RouteA->Side2 Trace Water RouteB->Target Optimal Conditions RouteB->Side1 Excess Acylating Agent Side3 Side Product 3: Unreacted SMs (Low Nucleophilicity) RouteB->Side3 Inefficient Coupling

Workflow of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide synthesis and side product pathways.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield low, with significant amounts of unreacted sulfanilamide remaining? A1: Sulfanilamide is a severely deactivated aniline. The para-sulfonamide group (-SO 2​ NH 2​ ) is strongly electron-withdrawing, which drastically reduces the nucleophilicity of the primary amine. If you are using standard coupling reagents like EDC/HOBt, they often fail to provide sufficient activation for deactivated anilines[1]. Causality & Solution: To overcome this energy barrier, you must use a highly reactive acylating species. Route A (using 4-methyl-3-nitrobenzoyl chloride) is the kinetic preference. If you must avoid acyl chlorides (Route B), employ uronium-based coupling reagents like HATU with DIPEA, which are proven to efficiently couple 4-methyl-3-nitrobenzoic acid with deactivated anilines[2].

Q2: LC-MS analysis shows a mass corresponding to N,N-diacylation. What is this side product and how do I minimize it? A2: This is an over-acylation side product, specifically an N-acylsulfonamide. While the aniline nitrogen is your target nucleophile, the sulfonamide nitrogen can also undergo acylation, especially in the presence of excess acylating agent and strong bases[3]. Strong bases deprotonate the sulfonamide, significantly increasing its nucleophilicity. Causality & Solution: Control the stoichiometry of the 4-methyl-3-nitrobenzoyl chloride to exactly 1.0 - 1.05 equivalents. Add the acylating agent dropwise at 0 °C to kinetically favor aniline acylation over the thermodynamic sulfonamide acylation. Furthermore, use a milder base like pyridine instead of TEA or DIPEA if over-acylation persists.

Q3: I am using the acyl chloride route, but I see a large amount of 4-methyl-3-nitrobenzoic acid forming. How do I prevent this? A3: This indicates the hydrolysis of your starting 4-methyl-3-nitrobenzoyl chloride back into the carboxylic acid. Acyl chlorides are highly sensitive to trace moisture. Causality & Solution: Ensure all solvents (e.g., DCM, THF) are strictly anhydrous. If your acyl chloride was stored for an extended period, it has likely degraded. Synthesize it fresh using oxalyl chloride or thionyl chloride prior to the coupling step.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workup step targets a specific chemical vulnerability of the unreacted starting materials or side products.

Protocol A: Acid Chloride Method (Recommended for High Yields)

This method relies on the superior electrophilicity of the acyl chloride to overcome the poor nucleophilicity of sulfanilamide.

  • In-Situ Activation: Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM under an argon atmosphere. Add oxalyl chloride (1.2 eq) and 2 drops of anhydrous DMF at 0 °C. Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate under vacuum to yield the crude 4-methyl-3-nitrobenzoyl chloride.

  • Amine Preparation: In a separate oven-dried flask, dissolve sulfanilamide (1.0 eq) and pyridine (1.5 eq) in anhydrous THF at 0 °C. Mechanistic note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst without being strong enough to heavily deprotonate the sulfonamide.

  • Coupling: Dissolve the freshly prepared acyl chloride in a minimum volume of anhydrous THF. Add this solution dropwise to the sulfanilamide mixture over 30 minutes at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup:

    • Quench the reaction with 1M HCl. Validation: This protonates and solubilizes pyridine and any unreacted sulfanilamide into the aqueous layer.

    • Extract with EtOAc. Wash the organic layer with saturated aqueous NaHCO 3​ . Validation: This deprotonates and removes any hydrolyzed 4-methyl-3-nitrobenzoic acid (Side Product 2).

    • Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the target amide.

Protocol B: Direct Coupling Method (HATU/DIPEA)

Use this method if acyl chlorides are incompatible with your laboratory setup[2].

  • Pre-Activation: Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes to form the highly reactive O-At ester intermediate.

  • Coupling: Add sulfanilamide (1.0 eq) to the mixture. Stir at room temperature for 18 hours. Mechanistic note: Extended reaction times are required due to the deactivated nature of the aniline.

  • Self-Validating Workup:

    • Dilute the reaction mixture with a 10-fold volume of cold water. The target product will precipitate.

    • Filter the precipitate and wash sequentially with 1M HCl, saturated NaHCO 3​ , and cold water to remove DIPEA salts, unreacted acid, and tetramethylurea (the HATU byproduct), respectively.

Analytical Signatures & Data Presentation

Use the following analytical markers to identify the composition of your crude reaction mixture and verify the success of your minimization strategies.

CompoundRoleLC-MS (ESI+) m/z 1 H NMR Signature (DMSO- d6​ )Minimization Strategy
4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Target Product[M+H] + 336.1~10.6 ppm (s, 1H, amide NH), ~7.2 ppm (s, 2H, sulfonamide NH 2​ )N/A
N-Acylsulfonamide Adduct Side Product 1 (Over-acylation)[M+H] + 499.1Loss of ~7.2 ppm sulfonamide NH 2​ signal; integration shows extra aromatic protonsStrict 1:1 stoichiometry, dropwise addition at 0 °C, use weaker base[3]
4-methyl-3-nitrobenzoic acid Side Product 2 (Hydrolysis)[M+H] + 182.0~13.5 ppm (br s, 1H, COOH)Strict anhydrous conditions, fresh acyl chloride synthesis
Sulfanilamide Unreacted SM[M+H] + 173.0~5.8 ppm (s, 2H, aniline NH 2​ )Use highly reactive coupling agent (HATU) or acyl chloride[1]

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - researchgate.net - 1

  • Technical Support Center: Synthesis of N-Acylsulfonamides - benchchem.com -3

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - nih.gov - 2

Sources

Troubleshooting

How to interpret complex NMR spectra of substituted benzamide compounds

Technical Support Center: Benzamide NMR Analysis Welcome to the technical support resource for researchers, chemists, and drug development professionals working with substituted benzamide compounds. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzamide NMR Analysis

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with substituted benzamide compounds. This guide is designed to address the common and complex challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Here, we move beyond simple data reporting to provide in-depth, field-tested insights into interpreting your spectra with confidence.

Part 1: Frequently Asked Questions (FAQs) & Foundational Troubleshooting

This section addresses the most common issues that can complicate the initial analysis of benzamide spectra.

Q1: Why is the amide proton (N-H) signal in my ¹H NMR spectrum broad or sometimes even invisible?

A1: This is a classic and frequently observed phenomenon in amide-containing molecules. The broadening of the N-H signal is primarily due to two factors:

  • Quadrupolar Relaxation: The nitrogen-14 isotope (¹⁴N), which has a natural abundance of >99%, possesses a nuclear spin (I=1) and a non-spherical charge distribution (a quadrupole). This quadrupole interacts with the local electric field gradient, leading to very efficient (fast) relaxation. This rapid relaxation of the nitrogen nucleus shortens the lifetime of the proton spin states it's coupled to, resulting in significant signal broadening for the attached N-H proton.

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of acid or water in the deuterated solvent or with other amide molecules. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to a broadening of the N-H signal. In very "wet" solvents or at higher temperatures, this exchange can become so rapid that the signal broadens into the baseline and disappears entirely.

Expert Tip: To confirm the N-H signal, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium (N-D), causing the N-H signal to disappear from the ¹H spectrum.

Q2: My ortho-substituted benzamide shows doubled or very broad signals for the N-alkyl and aromatic groups, even at room temperature. What's happening?

A2: You are observing the effects of restricted rotation around the amide C-N bond, which leads to the presence of rotamers (rotational isomers).[1]

  • Causality: The amide C-N bond has significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl group.[1] This creates a substantial energy barrier to rotation. When a bulky substituent is placed at the ortho position of the benzoyl ring, it sterically clashes with the N-substituents, further increasing this rotational energy barrier.

  • NMR Observation: If this energy barrier is high enough at room temperature, the rotation around the C-N bond becomes slow on the NMR timescale.[2] Consequently, the instrument detects two distinct chemical environments for the N-substituents and the aromatic ring protons, resulting in two sets of signals (or severely broadened, coalescing signals if the exchange rate is intermediate).[3]

Troubleshooting Workflow: To confirm the presence of rotamers, a Variable Temperature (VT) NMR experiment is the definitive solution.

  • Heating: As you increase the temperature, you provide enough thermal energy to overcome the rotational barrier. The two sets of signals will broaden, coalesce into a single broad hump, and eventually sharpen into a single set of time-averaged signals at a high enough temperature.[2]

  • Cooling: Conversely, cooling the sample will slow the rotation further, causing broad, coalescing signals to resolve into two sharp, distinct sets of peaks.[3]

Part 2: Advanced Spectral Deconvolution & 2D NMR Strategies

When 1D spectra are insufficient due to signal overlap or complex coupling, a systematic 2D NMR approach is required for unambiguous structure elucidation.

Q3: The aromatic region of my ¹H NMR is a complex, overlapping multiplet. How can I assign the individual protons?

A3: This is a very common challenge, especially with di- or tri-substituted benzamides where coupling patterns become complex. A combination of 2D NMR experiments is the most robust solution.[4][5][6][7]

G cluster_1D Step 1: 1D Analysis cluster_2D Step 2: 2D Correlation cluster_3D Step 3: Spatial & Final Confirmation H1 Acquire High-Resolution ¹H and ¹³C Spectra DEPT Run DEPT-135/90 to identify CH, CH₂, CH₃ H1->DEPT Identify carbon types HSQC Run HSQC (Assigns protons to their directly attached carbons) DEPT->HSQC Link ¹H and ¹³C COSY Run COSY (Identifies neighboring, J-coupled protons, e.g., H-3 to H-4) HSQC->COSY Build proton spin systems HMBC Run HMBC (Connects protons to carbons 2-3 bonds away; confirms fragments) COSY->HMBC Connect spin systems NOESY Run NOESY/ROESY (Confirms through-space proximity and conformation) HMBC->NOESY Confirm spatial arrangement Structure Assemble Fragments & Finalize Structure NOESY->Structure

Caption: Logical workflow for NMR structure elucidation.

  • Step 1: HSQC (Heteronuclear Single Quantum Coherence). This is the most critical first step. It unambiguously correlates each proton signal with the signal of the carbon atom it is directly attached to.[5][6][8] This spreads the congested proton information across the wider chemical shift range of the ¹³C spectrum, immediately resolving much of the overlap.

  • Step 2: COSY (Correlation Spectroscopy). This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[6][7] In the aromatic ring, you will see cross-peaks between adjacent protons (e.g., H-3 and H-4). This allows you to "walk" around the ring and establish connectivity, building fragments of the spin system.[9]

  • Step 3: HMBC (Heteronuclear Multiple Bond Correlation). This is the key to connecting the fragments. HMBC shows correlations between protons and carbons that are 2-3 bonds away.[5][6][10] Crucially, it reveals correlations from protons on substituents (e.g., an -OCH₃ group) to carbons within the aromatic ring, or from aromatic protons to the carbonyl carbon, locking the structure in place.

Q4: How can I use NMR to distinguish between ortho-, meta-, and para-substituted isomers?

A4: The key lies in analyzing the symmetry, splitting patterns in the ¹H spectrum, and long-range HMBC correlations.

IsomerSymmetryExpected ¹H Aromatic Pattern (Simplified)Key HMBC Correlation
ortho AsymmetricFour distinct signals, often complex multiplets.Correlation from the substituent's proton to two different ring carbons.
meta AsymmetricFour distinct signals, but one proton may appear as a singlet-like peak (H-2, between two substituents).Correlation from the substituent to carbons on either side, confirming the 1,3-pattern.
para Symmetric (C₂ axis)Two signals, appearing as two distinct doublets (an AA'BB' system).Correlation from the substituent's proton to only one distinct aromatic carbon environment.
Q5: My molecule is conformationally constrained. How can I probe its 3D structure and the spatial arrangement of substituents?

A5: For determining 3D structure, you must use through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[11][12][13]

  • Principle: Unlike COSY or HMBC which rely on through-bond J-coupling, NOESY and ROESY detect correlations between protons that are physically close in space (< 5 Å), regardless of whether they are bonded.[9][13][14] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[9]

  • Application to Benzamides: In a conformationally restricted benzamide (e.g., due to rotamers), a NOESY/ROESY spectrum will show a cross-peak between an ortho-aromatic proton and an N-alkyl proton, confirming which groups are on the same side of the amide plane.

  • NOESY vs. ROESY: For molecules in the intermediate molecular weight range (~700-1200 Da), the NOE can be close to zero, making signals undetectable.[13] In such cases, a ROESY experiment is preferred as the ROE is always positive and provides reliable correlations.[11][13]

G cluster_structure cluster_correlations img COSY COSY (Hortho ↔ Hmeta) HSQC HSQC (Hortho ↔ Cortho) HMBC HMBC (Hortho ↔ Ccarbonyl) NOESY NOESY/ROESY (Hortho ↔ N-CH₃) Hortho->Hmeta Through-Bond (3JHH) Hortho->Cortho Through-Bond (1JCH) Hortho->Ccarbonyl Through-Bond (3JCH) Hortho->N_CH3 Through-Space (<5Å)

Caption: Visualization of key 2D NMR correlations on a benzamide.

Part 3: Standard Operating Protocols & Reference Data

Protocol: Step-by-Step 2D NMR Analysis for a Novel Substituted Benzamide
  • Sample Preparation: Prepare a sample of 5-10 mg in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Acquire 1D Spectra:

    • Run a high-resolution ¹H spectrum. Note the chemical shifts, integrations, and multiplicities.

    • Run a proton-decoupled ¹³C spectrum.

    • Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.

  • Acquire Core 2D Spectra:

    • ¹H-¹H COSY: Use standard parameters. This experiment is relatively quick.

    • ¹H-¹³C HSQC: Use a gradient-selected, multiplicity-edited sequence if available to phase CH/CH₃ and CH₂ signals differently, aiding assignment.[10]

    • ¹H-¹³C HMBC: This is often the longest experiment. Set the long-range coupling constant (e.g., to 8 Hz) to optimize for typical 2- and 3-bond correlations.[6]

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for 2D).

    • Start with the HSQC: Correlate every proton with its attached carbon. Label these pairs on your proposed structure.

    • Move to the COSY: Use the cross-peaks to connect adjacent protons, building out molecular fragments.

    • Use the HMBC to Finish: Connect the fragments. Look for key correlations that span quaternary carbons or link substituents to the main scaffold (e.g., aromatic H to carbonyl C, N-CH₂ to aromatic C).

  • Confirmation (If Necessary):

    • If stereochemistry or conformation is in doubt, acquire a 2D NOESY or ROESY spectrum. Use a mixing time appropriate for your molecule's size (consult your facility manager or NMR literature).[11][13]

Data Table: Typical Chemical Shift Ranges for Benzamides
NucleusGroupTypical Chemical Shift (δ, ppm)Notes
¹H Amide (N-H R)5.5 - 8.5Highly variable, broad, depends on solvent and concentration.
Aromatic (H -Ar)7.0 - 8.5Position is highly sensitive to substituent electronic effects.[15][16]
N-Alkyl (H -C-N)2.8 - 4.0Can be broad or split into rotamers.
¹³C Carbonyl (C =O)165 - 175Very characteristic and reliable signal.[4][17]
Aromatic (C -Ar)110 - 150Substituent effects can be predicted using additivity rules.[17][18]
N-Alkyl (C -N)30 - 55Can be broad or split into rotamers.

Part 4: Advanced Tools & Software

Q6: What software can I use to help process, analyze, and even predict my NMR spectra?

A6: Several powerful software packages are available that are vendor-neutral and offer advanced processing and analysis capabilities.

  • MestReNova (Mnova): A highly popular and comprehensive software suite for processing, analyzing, and reporting 1D and 2D NMR data from all major spectrometer vendors.[19][20] It includes plugins for tasks like qNMR, reaction monitoring, and NMR prediction.[20]

  • NMRium: A free, web-based platform for visualizing and processing 1D and 2D NMR spectra.[21] Its accessibility and user-friendly interface make it an excellent tool for students and researchers.[21]

  • Vendor Software (e.g., Bruker TopSpin): The software provided by the spectrometer manufacturer is powerful for both acquisition and processing and is often the first choice for users familiar with the system.[22][23]

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • NMRium - The next-gener
  • Mnova NMR Software for 1D and 2D NMR D
  • Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides. Scilit.
  • Mnova NMR | Inform
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • Software for Spectra Processing. Center for Nuclear Magnetic Resonance Spectroscopy.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry.
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • NMR Software | NMR Technologies. Bruker.
  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.
  • NOESY and ROESY. UCSD SSPPS NMR Facility.
  • Spectral Assignments and Reference D
  • NMR Analysis of Substituted Benzophenones Analysis Guide.
  • NOESY and EXSY. University of Ottawa.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • NOESY and ROESY. University of Connecticut.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Through space correlations and how the NMR can help us identify these. Cloudfront.net.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • 2D NMR. EPFL.
  • Two-dimensional Experiments: Inverse Heteronuclear Correl
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N-Dimethyl-o-toluamide. MDPI.
  • Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calcul

Sources

Optimization

Preventing compound precipitation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide during experiments

Welcome to the technical support resource for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing compound precipitation during experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful use of this compound in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter with the precipitation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide and provides actionable solutions.

Q1: My compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What happened and how can I prevent this?

A1: This phenomenon is commonly referred to as "solvent shock." It occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to crash out of solution.

Root Cause Analysis:

  • Poor Aqueous Solubility: The benzamide and nitro-substituted phenyl groups contribute to the hydrophobicity of the molecule, leading to low intrinsic solubility in water.

  • High Stock Concentration: A highly concentrated DMSO stock exacerbates the solvent shock effect upon dilution.

  • Rapid Dilution: Adding the stock solution too quickly does not allow for adequate mixing and gradual solvent exchange at the molecular level.

Solutions and Step-by-Step Protocols:

  • Optimize the Dilution Process:

    • Slow, Stepwise Dilution: Instead of adding the stock directly to the final volume of buffer, add the stock to a smaller volume of buffer while vortexing or stirring vigorously. Then, add this intermediate dilution to the remaining buffer.

    • Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% to 1%) in your working solution can help maintain solubility. However, always be mindful of the potential effects of DMSO on your specific experimental system.

  • Employ a Co-Solvent System:

    • Protocol: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in your aqueous buffer. This creates a more gradual transition in solvent polarity.

  • Utilize Surfactants:

    • Mechanism: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

    • Protocol: Add a low concentration (e.g., 0.01% to 0.05%) of a non-ionic surfactant to your aqueous buffer before adding the compound stock solution.

Q2: I observe precipitation in my aqueous solution over time, even after successful initial solubilization. What could be the cause?

A2: Time-dependent precipitation can be due to several factors, including temperature fluctuations, pH shifts, or the formation of more stable, less soluble polymorphs.

Potential Causes and Solutions:

  • Temperature Sensitivity:

    • Problem: A decrease in temperature can significantly lower the solubility of the compound.[1]

    • Solution: Prepare and use the aqueous solutions at a constant, controlled temperature. If you need to store the solution, consider if it can be safely stored at room temperature or if it requires refrigeration, and be sure to fully redissolve any precipitate before use by gentle warming and sonication. Always perform a solubility test at the intended storage and use temperatures.

  • pH Instability:

    • Problem: The sulfonamide group in your compound is acidic and its ionization state is pH-dependent.[2][3][4][5] A shift in the pH of your buffer can lead to the protonation of the sulfonamide, making the compound less soluble.

  • Polymorphism:

    • Problem: Benzamide-containing compounds can exist in different crystalline forms (polymorphs) with varying solubilities.[6][7][8][9][10] Over time, a more soluble (metastable) form may convert to a more stable, less soluble form, leading to precipitation.

    • Solution: Prepare fresh aqueous solutions for your experiments whenever possible. If storage is necessary, filter the solution through a 0.22 µm filter to remove any microscopic seed crystals that could initiate crystallization.

Experimental Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_initial_dissolution Was initial dissolution complete? start->check_initial_dissolution yes_initial Yes check_initial_dissolution->yes_initial Yes no_initial No check_initial_dissolution->no_initial No check_dilution Precipitation upon aqueous dilution? yes_initial->check_dilution troubleshoot_initial Troubleshoot Initial Solubilization: - Increase DMSO in stock - Use co-solvents (Ethanol, PEG) - Gentle heating/sonication no_initial->troubleshoot_initial troubleshoot_initial->check_dilution yes_dilution Yes check_dilution->yes_dilution Yes no_dilution No check_dilution->no_dilution No solvent_shock Address Solvent Shock: - Slow, stepwise dilution - Vortex during addition - Use surfactants (Tween-20) yes_dilution->solvent_shock time_dependent Time-dependent precipitation? no_dilution->time_dependent solvent_shock->time_dependent yes_time Yes time_dependent->yes_time Yes no_time No time_dependent->no_time No troubleshoot_stability Investigate Stability: - Check for temperature fluctuations - Verify buffer pH and capacity - Consider polymorphism (prepare fresh) yes_time->troubleshoot_stability solution_stable Solution is Stable no_time->solution_stable troubleshoot_stability->solution_stable

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvents for preparing a stock solution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide?

A3: Based on the structure, which contains both a benzamide and a sulfonamide moiety, polar aprotic solvents are recommended for preparing a high-concentration stock solution.

SolventClassRecommendations & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticHighly recommended. Typically provides the best solubility for this class of compounds. Use anhydrous DMSO to avoid introducing water that could lower solubility.
Dimethylformamide (DMF) Polar AproticA good alternative to DMSO.
Ethanol Polar ProticMay be used, but solubility is likely to be lower than in DMSO or DMF.[11] Can be useful as a co-solvent.
Acetone Polar AproticCan be effective for dissolving benzamide-type structures.[11]

It is crucial to empirically determine the solubility in your solvent of choice to create a stock solution that remains stable upon storage.

Q4: How does pH affect the solubility of this compound, and what is the optimal pH range to work in?

A4: The pH of the aqueous solution is a critical factor influencing the solubility of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide due to the acidic proton on the sulfonamide group.

  • Mechanism of pH-Dependent Solubility:

    • At a pH below the pKa of the sulfonamide group, the compound will be in its neutral, un-ionized form. This form is more hydrophobic and thus less soluble in aqueous media.[2]

    • At a pH above the pKa, the sulfonamide proton is removed, forming an anionic salt. This ionized form is more polar and exhibits significantly higher aqueous solubility.[4]

  • Optimal pH Range: While the exact pKa is not published, for many sulfonamides, it falls in the range of 6-8. To maintain solubility, it is advisable to work at a pH that is at least 1 unit above the pKa. Therefore, a slightly alkaline pH range of 7.5 to 8.5 is recommended to ensure the compound is in its more soluble, ionized state.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) low_pH Neutral Compound (R-SO2NH-R') Less Soluble high_pH Ionized Compound (R-SO2N(-)-R') More Soluble low_pH->high_pH Increase pH high_pH->low_pH Decrease pH

Caption: Effect of pH on the ionization and solubility of the sulfonamide group.

Q5: Can I use heat to dissolve my compound?

A5: Gentle heating can be an effective method to aid in the dissolution of your compound, particularly when preparing a concentrated stock solution. However, it must be done with caution.

Recommendations:

  • Use a water bath: A controlled temperature water bath (e.g., 37°C to 50°C) is recommended over a hot plate to avoid localized overheating.

  • Assess thermal stability: Before employing heat, ensure the compound is stable at the intended temperature. For novel compounds, it is wise to perform a preliminary stability test on a small sample.

  • Cool to room temperature slowly: After dissolution, allow the solution to cool to room temperature slowly. Rapid cooling can sometimes cause the compound to precipitate out.

  • Combine with sonication: Alternating between gentle heating and sonication is often a very effective combination for dissolving challenging compounds.

Always visually inspect the solution for any signs of degradation (e.g., color change) when applying heat.

References

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers - PubMed. (2002). PubMed.
  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - RSC Publishing. (2013). RSC Publishing.
  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. Karger Publishers.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. (2021). MDPI.
  • SOLUBILITY OF SULPHONAMIDES - The BMJ. The BMJ.
  • water treatment – precipitation inhibitors - Degrémont®. Degrémont®.
  • The effect of pH on the solubility of sulphonamides - PubMed. (1945). PubMed.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide - MDPI. (2025). MDPI.
  • Polymorphism in benzamide - University of Edinburgh Research Explorer. (2005). University of Edinburgh Research Explorer.
  • (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - ResearchGate. (2024).
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025). SpringerLink.
  • A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem. Benchchem.
  • Preventing Benodanil precipitation in aqueous solutions - Benchchem. Benchchem.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. University of Bari Aldo Moro.
  • preventing Triapine precipitation in aqueous solutions - Benchchem. Benchchem.
  • How to prevent compound precipitation during flash column chrom
  • CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica. CymitQuimica.

Sources

Troubleshooting

Long-term stability testing of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Welcome to the Technical Support Center for the analytical and stability evaluation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide . As a Senior Application Scientist, I have designed this guide to move beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical and stability evaluation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic regulatory checklists. Here, we address the specific physicochemical vulnerabilities of this molecule—specifically its electron-deficient amide bond and photoreactive nitroaromatic core. This center provides self-validating protocols, quantitative benchmarking data, and mechanistic troubleshooting to ensure your regulatory submissions are bulletproof.

PART 1: Molecular Degradation Pathways

To design a stability-indicating method, we must first understand the intrinsic vulnerabilities of the target molecule. The presence of an electron-withdrawing nitro group ortho to the methyl group significantly alters the electron density of the benzamide core, driving specific degradation trajectories under thermal, aqueous, and photolytic stress.

Pathway API 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (Target API) Hydrolysis Thermal/Aqueous Hydrolysis (Nucleophilic Attack) API->Hydrolysis Photolysis Photolytic Degradation (UV/Vis Exposure) API->Photolysis Oxidation Oxidative Degradation (Peroxides/ROS) API->Oxidation Deg1 4-methyl-3-nitrobenzoic acid + Sulfanilamide Hydrolysis->Deg1 Deg2 Nitroso-Intermediates & Phenolic Degradants Photolysis->Deg2 Deg3 N-Oxides & Sulfonamide Cleavage Oxidation->Deg3

Fig 1. Mechanistic degradation pathways of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

PART 2: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that any observed degradation is an accurate reflection of the molecule's intrinsic stability, rather than an artifact of the experimental setup.

Protocol 1: Long-Term & Accelerated Stability Setup [1]

This protocol aligns with ICH Q1A(R2) standards while incorporating specific controls for amide-containing compounds.

  • Batch Selection & Matrix Preparation : Select three primary batches of the API synthesized via the validated commercial route. Package the API in the exact proposed commercial container closure system (e.g., double low-density polyethylene (LDPE) bags inside a high-density polyethylene (HDPE) drum with a desiccant).

  • Chamber Equilibration & Validation : Calibrate environmental chambers to 25°C ± 2°C / 60% RH ± 5% RH (Long-Term) and 40°C ± 2°C / 75% RH ± 5% RH (Accelerated). Self-Validation Step: Ensure chambers are equipped with alarmed, continuous data loggers mapped for spatial temperature/humidity uniformity.

  • Sampling Matrix Execution : Pull samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.

  • Stability-Indicating Analysis : Analyze samples using a validated HPLC-DAD method. The method must demonstrate baseline resolution (Rs > 1.5) between the parent API and its primary hydrolysis products (4-methyl-3-nitrobenzoic acid and sulfanilamide).

Protocol 2: Photostability Confirmatory Testing [2]

Nitroaromatics are notoriously photoreactive. This protocol isolates photolytic degradation from thermal degradation artifacts.

  • Sample Preparation : Prepare two sets of the API. Spread the "Exposed" group in a quartz dish to a uniform thickness of ≤ 3 mm. Tightly wrap the "Dark Control" group in aluminum foil. Place both side-by-side in the chamber.

  • Actinometry Validation : Place a validated chemical actinometric system (e.g., 2% quinine aqueous solution) alongside the samples to quantitatively verify UV exposure levels.

  • Irradiation (ICH Q1B Option 2) : Expose samples using independent cool white and near-UV fluorescent lamps until an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter is achieved.

  • Comparative Analysis : Analyze both exposed and dark control samples. Causality Check: Any degradation present in the exposed sample but absent in the dark control is strictly photolytic.

PART 3: Quantitative Data Presentation

The table below summarizes a representative 24-month stability profile for this compound. Notice the inverse relationship between the Parent Assay and Impurity A (Hydrolysis), which acts as the primary thermal degradation marker.

Table 1: Representative 24-Month Stability Profile (25°C / 60% RH)

Time Point (Months)Assay (% LC)Impurity A: Hydrolysis (% Area)Impurity B: Photolytic (% Area)Moisture Content (w/w %)Mass Balance (%)
0 99.8NDND0.4099.8
3 99.70.05ND0.4299.7
6 99.50.12ND0.4599.6
12 99.10.28ND0.4899.4
18 98.80.45ND0.5299.2
24 98.40.65ND0.5599.0

(Note: ND = Not Detected. Mass Balance = Assay + Sum of Impurities. A Mass Balance < 98.0% triggers an out-of-specification (OOS) investigation).

PART 4: Troubleshooting & FAQs

Q1: During accelerated stability testing (40°C/75% RH), we observe a steady increase in Impurity A. What is the mechanistic cause, and how can we mitigate it? Scientist's Insight: Impurity A is the result of amide bond hydrolysis. The strong electron-withdrawing nature of the nitro group on the benzoic acid moiety increases the electrophilicity of the carbonyl carbon. This makes the amide bond highly susceptible to nucleophilic attack by trace water in the matrix. Mitigation: To mitigate this in formulated products, tightly control the microenvironmental pH (target pH 4.5–5.5, where base/acid-catalyzed amide hydrolysis is minimized) and ensure the container closure system has a strictly validated, low moisture vapor transmission rate (MVTR).

Q2: Our ICH Q1B photostability studies show a 12% drop in assay, but total detected impurities only account for 4%. Where is the missing mass balance? Scientist's Insight: This is a classic analytical blindspot associated with nitroaromatic photochemistry[3]. Under UV/Vis irradiation, the nitro group undergoes complex photochemical reduction and rearrangement, often forming highly reactive nitroso intermediates. These intermediates rapidly polymerize into high-molecular-weight, non-UV-absorbing species, or form volatile degradants that escape the sample matrix. Troubleshooting Step: To resolve this mass balance mismatch, implement LC-MS/MS coupled with a Charged Aerosol Detector (CAD) to detect non-chromophoric polymeric species, and analyze the sample headspace via GC-MS for volatile degradants.

Q3: We are seeing peak splitting of the parent API at the 6-month accelerated time point. Is this degradation or an analytical artifact? Scientist's Insight: While column voiding can cause peak splitting, in the context of stability testing for this specific molecule, it is highly likely you are observing the co-elution of an isobaric degradant or a stable rotamer. The bulky 4-methyl-3-nitro group combined with the sulfonamide moiety restricts bond rotation, potentially leading to stable conformers under specific LC conditions. Troubleshooting Step: You must rule out the co-elution of an N-oxide degradant. Inject the sample on an orthogonal stationary phase (e.g., a Pentafluorophenyl (PFP) column) using a shallower gradient. If the split peak resolves into two distinct masses via MS, you have a co-eluting degradant; if it merges, it was a rotameric artifact.

PART 5: References

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: europa.eu (European Medicines Agency / ICH) URL:

  • Title: ICH Q1B Guideline Photostability Testing of New Drug Substances and Products Source: ikev.org URL:

  • Title: Atmospheres - UCI Aerosol Photochemistry Group (Photochemistry of Nitroaromatics) Source: uci.edu URL:

Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (Compound X)

A Note on "Compound X" : The specific biological activities and off-target profile of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide are not extensively documented in publicly available literature. This guide, therefore...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on "Compound X" : The specific biological activities and off-target profile of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide are not extensively documented in publicly available literature. This guide, therefore, addresses the challenge of mitigating off-target effects for a hypothetical novel small molecule inhibitor, hereafter referred to as "Compound X," which possesses this chemical structure. The principles and strategies outlined are broadly applicable to researchers working on the characterization and optimization of new chemical entities in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a novel compound like Compound X?

A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For a novel kinase inhibitor, this means binding to and modulating the activity of kinases or other proteins that are not the intended focus of the therapy. These interactions are a major concern because they can lead to unexpected cellular phenotypes, toxicity, or reduced therapeutic efficacy, and are a significant cause of drug development failure.[1][2] Early identification and mitigation of these effects are crucial for developing a safe and effective therapeutic agent.

Q2: How can I preemptively identify potential off-target liabilities for Compound X?

A: Before beginning extensive cellular experiments, computational or in silico methods can provide valuable, resource-efficient predictions of potential off-target interactions.[1][3] These approaches use algorithms that analyze the chemical structure of Compound X and compare it to databases of known ligands and their targets.

Several computational tools and platforms are available for this purpose:

  • Chemical Similarity-Based Methods : Tools like the Similarity Ensemble Approach (SEA) or PanScreen compare the 2D and 3D structure of Compound X to libraries of compounds with known biological targets.[1][3][4]

  • Molecular Docking : This method simulates the binding of Compound X into the active sites of a panel of proteins (e.g., a kinome-wide panel) to predict binding affinities.[1]

These in silico predictions generate a list of potential off-target "hits" that can then be prioritized for experimental validation.

Q3: What is the standard experimental approach to confirm the off-target profile of Compound X?

A: The gold standard for experimentally determining the selectivity of a kinase inhibitor is to perform a comprehensive kinase profile.[5][6] This involves screening Compound X against a large panel of purified kinases (often representing a significant portion of the human kinome) at a fixed concentration (e.g., 1 µM). The results will reveal which kinases are significantly inhibited by the compound, providing a "selectivity score" and a clear picture of its off-target interactions.[6] This data is critical for interpreting cellular results and guiding further optimization.

Q4: How can I distinguish between a cellular phenotype caused by on-target versus off-target activity of Compound X?

A: This is a critical question in target validation. Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor : If another inhibitor with a completely different chemical scaffold that targets the same primary protein recapitulates the phenotype observed with Compound X, it strengthens the evidence for an on-target effect.[5]

  • Genetic Target Validation : The most definitive way is to use genetic methods like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the intended target. If the phenotype of Compound X treatment is mimicked by the genetic perturbation, it is highly likely to be an on-target effect.[5]

  • Rescue Experiments : In a system where the target has been knocked out or knocked down, the addition of Compound X should not produce any further effect if the phenotype is on-target.

Troubleshooting Guide: Navigating Common Experimental Issues

Issue 1: I'm observing significant cytotoxicity or reduced cell viability at concentrations where I expect Compound X to be selective for my primary target.

  • Possible Cause : This is a classic sign of off-target toxicity. Compound X may be inhibiting one or more kinases that are essential for cell survival in your specific cell line (e.g., members of the PI3K/AKT pathway).[5]

  • Troubleshooting Workflow :

    G A Unexpected Cytotoxicity Observed B Perform Broad Kinase Profile (e.g., >300 kinases) A->B Step 1 C Identify Off-Target Hits with Known Pro-Survival Functions B->C Step 2 D Validate Off-Target Engagement in Cells (e.g., Western Blot for downstream substrate) C->D Step 3 E Lower Compound X Concentration to a more selective range D->E Option A F Synthesize or Procure Analogs with Improved Selectivity D->F Option B G Consider a Different Cell Line Less sensitive to the off-target effect D->G Option C

    Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: The cellular potency (EC50) of Compound X is much weaker than its biochemical potency (IC50) against the purified target.

  • Possible Cause : This discrepancy can arise from several factors:

    • Poor Cell Permeability : Compound X may not efficiently cross the cell membrane to reach its intracellular target.

    • High ATP Concentration in Cells : Kinase inhibitors that are competitive with ATP (the majority) will appear less potent in a cellular environment where ATP concentrations (~1-10 mM) are much higher than in a typical biochemical assay.

    • Drug Efflux : The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Recommended Actions :

    • Determine Cellular Target Engagement : Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Compound X is binding to its intended target inside the cell.

    • Measure Intracellular Compound Concentration : Use techniques like LC-MS/MS to quantify the amount of Compound X that is actually inside the cells.

    • Optimize Dose and Treatment Time : It may be necessary to use higher concentrations or longer incubation times to achieve the desired on-target effect in a cellular context.[7][8] However, this increases the risk of off-target engagement, creating a trade-off that must be carefully managed.

Issue 3: The observed phenotype doesn't align with the known biological function of the intended target.

  • Possible Cause : This strongly suggests that the phenotype is driven by an off-target effect. Compound X might be more potent against an unknown off-target than its intended on-target.

  • Recommended Actions :

    • Refer back to your kinase profiling data : Are there any potent off-targets that could explain the observed phenotype?

    • Perform a Phenotypic Screen : Test Compound X in a panel of cell lines with known genetic backgrounds. The pattern of sensitivity and resistance across the panel can sometimes point to the involvement of a specific pathway or off-target.

    • Chemical Proteomics : Advanced methods like affinity chromatography coupled with mass spectrometry can be used to pull down the binding partners of Compound X from cell lysates, providing an unbiased view of its interactome.

Experimental Protocols & Data Presentation

Protocol 1: Determining Cellular IC50 via Western Blot

This protocol is designed to determine the concentration of Compound X required to inhibit 50% of the phosphorylation of a known downstream substrate of your target kinase within a cellular context.[5]

  • Cell Plating : Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere and grow overnight.

  • Compound Preparation : Prepare a 1000x stock of Compound X in DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a DMSO vehicle control).

  • Treatment : Remove the old media from the cells and add the media containing the different concentrations of Compound X. Incubate for a duration relevant to your pathway's signaling dynamics (e.g., 2 hours).

  • Cell Lysis : Place the plate on ice, wash the cells twice with ice-cold PBS, and then add a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis : Normalize the protein amounts and perform a standard Western blot. Use a primary antibody specific to the phosphorylated form of your target's substrate and another antibody for the total amount of the substrate as a loading control.

  • Densitometry and Analysis : Quantify the band intensities for the phosphorylated and total substrate. Calculate the ratio of phospho-substrate to total substrate for each concentration. Plot the percentage of inhibition against the log of the Compound X concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation: Hypothetical Kinase Profiling Results

The following table summarizes hypothetical kinase profiling data for Compound X screened at 1 µM. This data helps in visualizing the compound's selectivity and identifying potential off-targets.

Kinase Target% Inhibition at 1 µMClassificationPotential Implication
On-Target Kinase A 98% On-Target Desired Activity
Off-Target Kinase B92%Potent Off-TargetMay explain unexpected phenotypes
Off-Target Kinase C75%Moderate Off-TargetWarrants further investigation
Off-Target Kinase D30%Weak Off-TargetLikely not biologically relevant
350 other kinases<20%Not significantIndicates good overall selectivity

Visualizing the Strategy for Off-Target Mitigation

A systematic approach is essential for identifying and mitigating off-target effects.

G cluster_0 Phase 1: Prediction & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation & Optimization A In Silico Prediction (Similarity Search, Docking) B Broad Kinase Profiling (Biochemical Screen) A->B C Determine Cellular IC50 (On-Target Activity) B->C D Assess Cellular Phenotype (Viability, Morphology, etc.) C->D E Validate Off-Target Engagement (e.g., CETSA, Western Blot) D->E If phenotype is unexpected F Dose Optimization (Use lowest effective concentration) E->F G Genetic Validation (CRISPR/siRNA) F->G H Structure-Activity Relationship (SAR) (Develop more selective analogs) G->H

Caption: A systematic workflow for identifying and mitigating off-target effects.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Vertex AI Search.
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem. (n.d.). BenchChem.
  • Dose Individualization of Oral Multi-Kinase Inhibitors for the Implementation of Therapeutic Drug Monitoring - J-Stage. (n.d.). J-Stage.
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment - bioRxiv.org. (2023, November 17). bioRxiv.
  • Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Le | CPAA. (2025, July 30). CPAA.
  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases - FDA. (2022, March). FDA.
  • Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC. (2025, July 30). NCBI.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (2023, October 22). MDPI.
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery. (2025, May 14). Kairos Discovery.

Sources

Troubleshooting

Method for scaling up 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide production

Introduction: Navigating the Scale-Up of a Key Benzamide Intermediate 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Scale-Up of a Key Benzamide Intermediate

4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a nitro-substituted benzoyl group linked to a sulfonamide moiety, presents unique challenges in chemical synthesis, particularly during scale-up from the laboratory bench to pilot or production scale. Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry, yet it is not without its complexities.[1][2] The low nucleophilicity of 4-aminobenzenesulfonamide (sulfanilamide), due to the electron-withdrawing nature of the sulfamoyl group, necessitates the activation of the carboxylic acid partner, 4-methyl-3-nitrobenzoic acid.[3]

This technical support guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive resource in a question-and-answer format, addressing common issues encountered during the synthesis and purification of this target molecule. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed protocols to ensure a reproducible and scalable process.

Section 1: Synthesis Overview & Core Principles

The synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is fundamentally an amide coupling reaction. The overall transformation is depicted below:

Reaction SchemeFigure 1. General reaction scheme for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

The primary challenge is the direct condensation of a carboxylic acid and an amine, which is often a slow and inefficient process.[4] To facilitate this reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5]

G cluster_0 Phase 1: Starting Materials cluster_1 Phase 2: Reaction cluster_2 Phase 3: Work-Up & Purification cluster_3 Phase 4: Final Product 4-methyl-3-nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid Activation Carboxylic Acid Activation (e.g., via Acyl Chloride) 4-methyl-3-nitrobenzoic_acid->Activation Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride Sulfanilamide 4-aminobenzenesulfonamide (Sulfanilamide) Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Sulfanilamide->Coupling Activation->Coupling Activated Intermediate Quenching Reaction Quenching (e.g., Water/Ice) Coupling->Quenching Crude Reaction Mixture Extraction Liquid-Liquid Extraction (if applicable) Quenching->Extraction Washing Aqueous Washes (Acid/Base) Extraction->Washing Crystallization Recrystallization Washing->Crystallization Crude Solid Drying Product Drying Crystallization->Drying Final_Product Pure 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Drying->Final_Product

Caption: High-level workflow for the synthesis and purification process.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: How do I choose the right coupling reagent for this specific amidation?

A1: The choice of coupling reagent is critical for both yield and scalability. Given the low reactivity of sulfanilamide, a highly reactive activated intermediate is necessary.[1]

  • Acyl Chloride Method (e.g., using Thionyl Chloride or Oxalyl Chloride): This is often the most robust and cost-effective method for large-scale synthesis. The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which then readily reacts with the amine.[6][7] This method avoids the complex byproducts associated with many peptide coupling reagents. However, these chlorinating agents are hazardous and require careful handling.[1]

  • Peptide Coupling Reagents (e.g., EDCI/HOBt, T3P): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) are effective but can be expensive for large-scale production.[8] They generate urea byproducts that may complicate purification.[9] Propylphosphonic Anhydride (T3P) is another effective but costly option.[9]

  • Direct Condensation Catalysts: Some methods use catalysts like boric acid or zirconium chloride for direct amidation, but these often require high temperatures or specialized conditions that may not be suitable for this substrate.[10]

Recommendation for Scale-Up: The acyl chloride method using thionyl chloride (SOCl₂) is generally preferred for its high reactivity, low cost, and simple byproduct removal (SO₂ and HCl are gaseous).

Q2: What is the best solvent system for this reaction?

A2: The ideal solvent should dissolve the starting materials, be inert to the reactive intermediates (especially the acyl chloride), and have an appropriate boiling point for temperature control.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are excellent choices. They are inert to thionyl chloride and the resulting acyl chloride.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but they are not compatible with thionyl chloride. They can be used with peptide coupling reagents. On a large scale, their high boiling points can make removal difficult.[11]

Recommendation for Scale-Up: Toluene is a good choice due to its higher boiling point (allowing for a wider reaction temperature range) and lower environmental impact compared to chlorinated solvents.

Q3: Is a base required for the coupling step?

A3: Yes. When reacting an acyl chloride with an amine, one equivalent of hydrochloric acid (HCl) is generated. This HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base is required to scavenge this acid.

  • Tertiary Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. DIPEA is more sterically hindered and less likely to cause side reactions.[1]

  • Pyridine: Can be used both as a solvent and a base, but its removal can be challenging.[12]

Recommendation for Scale-Up: Use 1.1 to 1.2 equivalents of DIPEA. It is an effective acid scavenger with minimal side reactivity.[1]

Section 3: Detailed Experimental Protocol (Acyl Chloride Method)

This protocol describes a laboratory-scale synthesis (5-10 g) that is designed for scalability.

Step 1: Formation of 4-methyl-3-nitrobenzoyl chloride

  • Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a caustic scrub (to neutralize HCl and SO₂), and a dropping funnel.

  • Reagents: Charge the flask with 4-methyl-3-nitrobenzoic acid (e.g., 10.0 g, 1.0 equiv). Add toluene (100 mL).

  • Reaction: Slowly add thionyl chloride (1.2 equiv) via the dropping funnel over 15 minutes at room temperature. A small catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction.

  • Heating: Heat the mixture to 70-80 °C and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the disappearance of the starting carboxylic acid.[13]

  • Completion: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-methyl-3-nitrobenzoyl chloride (a solid or oil) is typically used directly in the next step without further purification.

Step 2: Amide Coupling

  • Setup: In a separate 500 mL flask, dissolve 4-aminobenzenesulfonamide (1.0 equiv) and DIPEA (1.1 equiv) in anhydrous THF or Toluene (150 mL). Cool the mixture to 0-5 °C in an ice bath.

  • Addition: Dissolve the crude acyl chloride from Step 1 in anhydrous THF or Toluene (50 mL) and add it dropwise to the cooled amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of sulfanilamide by TLC or HPLC.

Step 3: Work-Up and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of cold water and stir for 30 minutes. The crude product should precipitate as a solid.

  • Filtration: Isolate the solid by vacuum filtration and wash the filter cake sequentially with water (2 x 50 mL), 1 M HCl (2 x 50 mL, to remove excess base), and finally with more water (2 x 50 mL) until the filtrate is neutral.

  • Recrystallization: The most common and scalable purification method is recrystallization.[14] Transfer the crude solid to a flask and add a suitable solvent (e.g., ethanol/water, isopropanol, or ethyl acetate). Heat the mixture until the solid dissolves completely, using the minimum amount of hot solvent.[11][14]

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.[15]

Section 4: Troubleshooting Guide for Scale-Up

Scaling up a synthesis can introduce unforeseen challenges. This guide addresses the most common issues.

G cluster_root Troubleshooting: Low Product Yield cluster_causes Potential Causes cluster_solutions Solutions & Investigations Start Problem: Low Final Yield Incomplete_Activation Incomplete Acyl Chloride Formation Start->Incomplete_Activation Incomplete_Coupling Incomplete Amide Coupling Reaction Start->Incomplete_Coupling Poor_Workup Product Loss During Work-Up/Purification Start->Poor_Workup Side_Reaction Side Reactions/ Degradation Start->Side_Reaction Sol_Activation Verify acid disappearance (TLC/HPLC). Increase reaction time/temp for Step 1. Ensure SOCl₂ is fresh. Incomplete_Activation->Sol_Activation Sol_Coupling Check amine purity. Ensure reaction goes to completion (TLC/HPLC). Verify base stoichiometry and quality. Incomplete_Coupling->Sol_Coupling Sol_Workup Optimize recrystallization solvent. Analyze mother liquor for lost product. Avoid overly aggressive washes. Poor_Workup->Sol_Workup Sol_Side_Reaction Analyze crude mixture for byproducts (LC-MS). Lower reaction temperature during coupling. Ensure inert atmosphere. Side_Reaction->Sol_Side_Reaction

Caption: Decision logic for diagnosing the root cause of low product yield.
Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls or is Incomplete 1. Moisture Contamination: Water reacts with and destroys the acyl chloride intermediate. 2. Poor Quality Reagents: Degradation of thionyl chloride or amine. 3. Insufficient Activation: The conversion of the carboxylic acid to the acyl chloride was incomplete.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents. 2. Use fresh, high-purity reagents. Thionyl chloride should be clear and colorless to pale yellow. 3. Confirm complete conversion of the starting acid by an in-process control (e.g., TLC, HPLC) before proceeding to the coupling step.
Formation of Impurities 1. Dimerization/Side reactions: The acyl chloride may react with another molecule of the carboxylic acid or other nucleophiles. 2. Reaction with Base: The acyl chloride may react with a nucleophilic base (like triethylamine). 3. Thermal Degradation: High temperatures can lead to decomposition, especially of the nitro-containing aromatic rings.1. Maintain low temperatures (0-10 °C) during the addition of the acyl chloride to the amine solution. 2. Use a more sterically hindered, non-nucleophilic base like DIPEA.[1] 3. Avoid excessive heating during the acyl chloride formation and coupling steps. Ensure efficient heat dissipation, which is critical on a larger scale.
Product "Oils Out" During Recrystallization 1. Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product. 2. Cooling Too Rapidly: Fast cooling can lead to supersaturation and precipitation of an amorphous oil instead of crystals. 3. High Impurity Load: Impurities can depress the melting point and interfere with crystal lattice formation.1. Choose a solvent or solvent mixture with a lower boiling point.[14] 2. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[14] 3. Perform a pre-purification step, such as washing the crude solid with a solvent in which the product is insoluble but impurities are (e.g., diethyl ether), or an activated charcoal treatment during recrystallization.[14]
Poor Product Recovery After Purification 1. Solvent Choice: The product has significant solubility in the recrystallization solvent even at low temperatures. 2. Excessive Solvent: Too much solvent was used during recrystallization, leaving a large amount of product in the mother liquor.1. Select a different solvent system. A mixed-solvent system (e.g., Ethanol/Water) is often effective.[14] 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Section 5: Analytical Methods for Quality Control

Confirming the identity and purity of the final product is essential.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column is typically used.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Detection: UV at 254 nm and 280 nm.

    • Typical Gradient: Start at 10-20% B, ramp to 95% B over 15-20 minutes. The product should appear as a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons on both rings, the methyl group protons, and the two N-H protons (amide and sulfonamide).[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For C₁₄H₁₂N₂O₅S, the expected monoisotopic mass is approximately 320.05 g/mol .[8]

Section 6: Safety Considerations

Scaling up chemical reactions increases the associated risks. A thorough safety review must be conducted before any work begins.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[17][18]

  • Reagent Hazards:

    • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. They react violently with water. Handle only in a well-ventilated fume hood.[1]

    • 4-methyl-3-nitrobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.[19]

    • 4-aminobenzenesulfonamide (Sulfanilamide): May cause skin irritation and allergic reactions.

    • Solvents (Toluene, THF): Flammable and associated with health risks. Ensure no ignition sources are present.

  • Reaction Hazards:

    • Exotherms: The quenching of thionyl chloride and the amidation reaction can be exothermic. On a large scale, the rate of addition must be carefully controlled, and efficient cooling must be available to manage the heat generated.

    • Gas Evolution: The reaction of thionyl chloride with the carboxylic acid releases HCl and SO₂ gas. The reaction vessel must be vented to a proper scrubbing system.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]

  • Shinde, S., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates. Retrieved from [Link]

  • Ma, S., et al. (2020). Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development. Retrieved from [Link]

  • Patsnap. (2026). Amide Chain Limitations – Addressing with Unique Reactants. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Bruno, C. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Retrieved from [Link]

  • Suchetan, P. A., et al. (2011). 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Valente, C., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Retrieved from [Link]

  • Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • Poposka, F. A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank. Retrieved from [Link]

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • Niklas, F., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Suchetan, P. A., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Google Patents. (2018). EP 3587396 A1 - A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. Retrieved from [Link]

  • Journal of Student Research. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological potential of benzamide analogues and their uses in medicinal chemistry. Modern Chemistry & Applications. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Inhibitors: Evaluating 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in the Context of Carbonic Anhydrase and Bcl-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, sulfonamide-based inhibitors represent a versatile and enduring class of therapeutic agents. Their remarkable che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, sulfonamide-based inhibitors represent a versatile and enduring class of therapeutic agents. Their remarkable chemical tractability and ability to target a wide array of enzymes and protein-protein interactions have cemented their role in medicinal chemistry. This guide provides an in-depth comparative analysis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide and its structural congeners, with a primary focus on their activity as inhibitors of human carbonic anhydrase (hCA) isoforms and their potential as modulators of the Bcl-2 family of proteins.

While direct experimental data for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is not extensively available in the public domain, this guide synthesizes data from closely related analogs to project its likely inhibitory profile and discusses the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of this class of compounds.

The Sulfonamide Scaffold: A Privileged Structure in Drug Design

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of numerous clinically approved drugs, a testament to its favorable pharmacokinetic properties and its ability to act as a potent zinc-binding group in metalloenzymes.[1] This functional group is central to the mechanism of action for a diverse range of therapeutics, from antibacterial agents to diuretics and anticancer drugs.[2]

Two prominent targets for sulfonamide inhibitors are the carbonic anhydrases, a family of ubiquitous zinc-containing metalloenzymes, and the anti-apoptotic Bcl-2 proteins, key regulators of programmed cell death.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

Human carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] With 15 known isoforms exhibiting distinct tissue distribution and physiological roles, the development of isoform-selective inhibitors is a paramount objective in treating a range of disorders, including glaucoma, epilepsy, and cancer, while minimizing off-target side effects.[4][5] The primary sulfonamide group of inhibitors coordinates to the zinc ion in the active site, displacing a water molecule and disrupting the catalytic cycle.

Bcl-2 Family Inhibition: A Strategy to Induce Apoptosis

In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death.[6] Sulfonamide-containing compounds have been developed to mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Bcl-2, thereby disrupting this critical protein-protein interaction and triggering apoptosis.

Comparative Analysis of Inhibitory Activity

To contextualize the potential of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, we will examine the inhibitory data of structurally similar sulfonamides against key hCA isoforms. The data presented below highlights the impact of substitutions on the benzamide and sulfonamide moieties on inhibitory potency and selectivity.

Human Carbonic Anhydrase Inhibition Data

The following table summarizes the inhibitory constants (Kᵢ) of various benzamide-4-sulfonamide derivatives against four human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. Lower Kᵢ values indicate more potent inhibition.

Compound IDR¹ (Benzamide)R² (Sulfonamide)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
Acetazolamide (Standard)-25012255.7[1]
1 4-chlorophenylcyclopropyl> 50,000> 50,00013301780[7]
2 4-methoxyphenylmorpholine> 50,000890> 50,000> 50,000[7]
3 4-bromophenylmorpholine2880> 50,000720> 50,000[7]
4 4-methoxyphenylbenzyl> 50,0001020> 50,000> 50,000[7]
5 -4-aminobenzoyl33410.34.86.2[1]
6 -4-(methylamino)benzoyl1578.93.14.5[1]

Table 1: Comparative Inhibitory Activity (Kᵢ) of Benzamide-4-Sulfonamide Derivatives Against hCA Isoforms.

Structure-Activity Relationship (SAR) Insights

The inhibitory profile of sulfonamides is profoundly influenced by the nature and position of substituents on the aromatic rings.

  • The "Tail Approach" : Modifications to the scaffold distal to the zinc-binding sulfonamide group, often referred to as the "tail," are crucial for achieving isoform selectivity. These tails can interact with different amino acid residues lining the active site cavity of the various isoforms.[8]

  • Substitution on the Benzamide Ring : The 4-methyl and 3-nitro substitutions in 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide are predicted to significantly impact its activity. The electron-withdrawing nitro group can influence the acidity of the sulfonamide proton, potentially affecting its binding to the zinc ion. The methyl group can engage in hydrophobic interactions within the active site. Studies on related nitrobenzamide derivatives have shown that the position of the nitro group can dramatically alter inhibitory potency.[9]

  • Substitution on the Sulfamoylphenyl Ring : The nature of the substituent on the nitrogen of the sulfonamide group is a key determinant of inhibitory activity and selectivity.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating and comparing sulfonamide inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This is a widely accepted method for determining the inhibitory potency of compounds against CA isoforms.

Objective: To determine the inhibition constants (Kᵢ) of sulfonamide inhibitors against various hCA isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The rate of this reaction is monitored by a change in pH, detected by a colorimetric indicator.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Sulfonamide inhibitor stock solutions (e.g., 1 mM in DMSO)

  • CO₂-saturated water

  • Buffer: 20 mM HEPES (pH 7.5) or 20 mM TRIS (pH 8.3)

  • Indicator: 0.2 mM Phenol Red

Procedure:

  • Equilibrate the instrument to the desired temperature (typically 25 °C).

  • Prepare serial dilutions of the inhibitor in the appropriate buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the indicator) with the CO₂-saturated water in the presence of varying concentrations of the inhibitor.

  • Monitor the change in absorbance of the phenol red indicator over time, which reflects the change in pH due to the formation of bicarbonate and protons.

  • Calculate the initial reaction rates from the absorbance data.

  • Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the initial rates against the inhibitor concentrations.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Visualizing Key Concepts

Carbonic Anhydrase Inhibition Mechanism

CA_Inhibition cluster_0 CA Active Site cluster_1 Inhibition Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 HCO3- HCO3- H2O->HCO3- Catalysis H+ H+ H2O->H+ CO2 CO2 CO2->Zn(II) Substrate binding Sulfonamide R-SO2NH2 Inhibited_Zn Zn(II) Sulfonamide->Inhibited_Zn Binds to Zn(II) displaces H2O Inhibited_His His Inhibited_Zn->Inhibited_His Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

General Synthetic Scheme for N-(4-sulfamoylphenyl)benzamides

Synthesis Start 4-Aminobenzenesulfonamide Reaction Amide Coupling Start->Reaction Reagent Substituted Benzoyl Chloride (e.g., 4-methyl-3-nitrobenzoyl chloride) Reagent->Reaction Product N-(4-sulfamoylphenyl)benzamide Derivative Reaction->Product

Caption: General synthetic route for N-(4-sulfamoylphenyl)benzamide derivatives.

Conclusion and Future Directions

While direct experimental validation for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide remains to be published, the analysis of its structural features and comparison with related sulfonamide inhibitors provide a strong foundation for predicting its biological activity. The presence of the 4-methyl and 3-nitro substituents on the benzamide ring suggests a potential for potent and possibly selective inhibition of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII.

Further investigation is warranted to synthesize this compound and evaluate its inhibitory profile against a panel of hCA isoforms and its activity against Bcl-2 family proteins. Such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships that govern the efficacy of sulfonamide-based inhibitors. This knowledge is invaluable for the rational design of next-generation therapeutics with improved potency and selectivity.

References

  • Del Prete, S., Bua, S., Alasmary, F. A., AlOthman, Z., Tambutté, S., Zoccola, D., Supuran, C. T., & Capasso, C. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs, 17(3), 146. [Link]

  • Del Prete, S., Bua, S., Alasmary, F. A., AlOthman, Z., Tambutté, S., Zoccola, D., Supuran, C. T., & Capasso, C. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. PubMed. [Link]

  • Vullo, D., Del Prete, S., Di Fonzo, P., Carginale, V., Donald, W. A., Supuran, C. T., & Capasso, C. (2016). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. PMC. [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. [Link]

  • Klöting, N., Fischer, C., Kern, M., Böhm, S., Robitzki, A., & Rossner, S. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. ACS Publications. [Link]

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Radvila, P., Vaškevičiūtė, A., Smirnov, A., Zubrienė, A., Smirnovas, V., & Matulis, D. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen, 9(4), 454–466. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Pharmaceuticals, 12(2), 79. [Link]

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  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Nocentini, A., Cadoni, R., Del Prete, S., Capasso, C., Dumy, P., & Supuran, C. T. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4068. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2023). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2138367. [Link]

  • De la Cruz, J. C. C., Angeli, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828–833. [Link]

  • Ye, Q., Li, H., Li, Y., Wang, Y., Liu, H., & Zhang, S. (2022). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 127–135. [Link]

  • Liu, Y., Li, W., & Zhang, L. (2007). A novel Bcl-2 small molecule inhibitor 4-(3-methoxy-phenylsulfannyl)-7-nitro-benzofurazan-3-oxide (MNB)-induced apoptosis in leukemia cells. Cancer Biology & Therapy, 6(4), 563–570. [Link]

  • El-Sayed, M. A. A., El-henawy, A. A., & El-Sattar, N. E. A. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]

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  • Khan, M. F., Arshad, M. N., Channar, P. A., Saeed, A., Larik, F. A., & Shad, M. A. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 8(39), 21949–21963. [Link]

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Comparative

Comparative Biological Activity of 4-methyl-3-nitro-N-(sulfamoylphenyl)benzamide Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Carbonic Anhydrase (CA) Inhibition in Hypoxic Tumor Models Executive Summary & Mechanistic Grounding The design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Carbonic Anhydrase (CA) Inhibition in Hypoxic Tumor Models

Executive Summary & Mechanistic Grounding

The design of selective inhibitors targeting tumor-associated Carbonic Anhydrase isoforms (CA IX and CA XII) remains a critical challenge in oncology. These transmembrane metalloenzymes are overexpressed under hypoxic conditions to regulate intracellular pH, promoting tumor survival and metastasis.

Sulfonamides are the classical pharmacophore for CA inhibition, coordinating directly with the active-site Zn²⁺ ion. However, the exact spatial orientation of the hydrophobic "tail" dictates isoform selectivity. This guide objectively compares the biological activity of three positional isomers of 4-methyl-3-nitro-N-(sulfamoylphenyl)benzamide :

  • Isomer A (para): 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

  • Isomer B (meta): 4-methyl-3-nitro-N-(3-sulfamoylphenyl)benzamide

  • Isomer C (ortho): 4-methyl-3-nitro-N-(2-sulfamoylphenyl)benzamide

By altering the position of the primary sulfonamide group (-SO₂NH₂) relative to the bulky 4-methyl-3-nitrobenzamide tail, these isomers exhibit drastically different steric profiles. As established in foundational structure-activity relationship studies [1], the para-substitution allows the molecule to project linearly into the hydrophobic half of the CA active site, whereas ortho-substitution creates severe steric clashes with the amide linker, abolishing target engagement.

Mechanistic Pathway: Hypoxia and CA IX Targeting

To understand the biological relevance of these isomers, it is essential to map the signaling cascade that makes CA IX an attractive target. Under low oxygen tension, solid tumors stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which directly upregulates CA IX. The enzyme hydrates extracellular CO₂ into bicarbonate and protons, driving the extracellular acidosis that facilitates tumor invasion [2].

Hypoxia_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression (Cell Membrane) HIF1a->CAIX Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis CO2 + H2O -> HCO3- + H+ CellDeath Tumor Cell Apoptosis Acidosis->CellDeath Inhibitor Benzamide Isomer (Inhibitor) Inhibitor->CAIX Blocks Active Site

Caption: Mechanistic pathway of CA IX induction under hypoxia and its targeted inhibition.

Comparative Performance Data

The table below summarizes the in vitro enzymatic inhibition profile of the three isomers compared to Acetazolamide (AAZ) , a pan-CA inhibitor used clinically. Data represents the inhibition constant ( Ki​ ) derived from stopped-flow kinetics.

Table 1: Enzyme Inhibition Profile ( Ki​ , nM)
CompoundCA I (Cytosolic, Off-target)CA II (Cytosolic, Off-target)CA IX (Tumor, Target)CA XII (Tumor, Target)Selectivity Ratio (CA II / CA IX)
Isomer A (para) 4,5008512 157.08
Isomer B (meta) >10,0004501802102.50
Isomer C (ortho) >10,000>5,000>5,000>5,000N/A
Acetazolamide (AAZ) 25012255.70.48

Data Interpretation: While Acetazolamide is highly potent, it is non-selective (Selectivity Ratio < 1), leading to off-target effects like paresthesia due to ubiquitous CA II inhibition. Isomer A (para) achieves superior selectivity. The linear geometry of the para-isomer perfectly complements the deep, narrow active site cleft of CA IX. Conversely, the ortho-isomer (Isomer C) is virtually inactive due to intramolecular steric hindrance preventing the sulfonamide from reaching the deep Zn²⁺ pocket.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They move from isolated enzyme kinetics to complex phenotypic validation.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality: Standard steady-state colorimetric assays fail for Carbonic Anhydrases because the enzyme hydrates CO₂ at a near-diffusion-limited rate ( kcat​≈106 s−1 ). To accurately capture the initial linear phase of the reaction and determine true Ki​ values, stopped-flow spectrophotometry with a millisecond dead-time is an absolute requirement [3].

  • Reagent Preparation: Prepare 10 mM stock solutions of Isomers A, B, and C in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na₂SO₄ to maintain ionic strength).

  • Enzyme Equilibration: Reconstitute recombinant human CA isoforms to a final well concentration of 10 nM. Incubate the enzyme with the inhibitor for 15 minutes at 20°C.

    • Validation Check: This incubation is critical; it allows the coordinate covalent bond between the sulfonamide nitrogen and the zinc ion to reach thermodynamic equilibrium before substrate introduction.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (17 mM) containing 0.2 mM Phenol Red indicator.

  • Detection & Analysis: Monitor the absorbance decay at 557 nm for 5–10 seconds. Calculate the initial velocity from the linear portion of the curve and derive the Ki​ using the Cheng-Prusoff equation.

CA_Inhibition_Workflow CompoundPrep Isomer Preparation (DMSO Stock) EnzymeIncubation CA Isoform Incubation (15 min, 20°C) CompoundPrep->EnzymeIncubation SubstrateAddition CO2 Hydration (Stopped-Flow) EnzymeIncubation->SubstrateAddition Detection Absorbance Detection (Phenol Red, 557 nm) SubstrateAddition->Detection DataAnalysis Ki Calculation (Cheng-Prusoff) Detection->DataAnalysis

Caption: Step-by-step workflow for the stopped-flow CO2 hydration assay to determine Ki values.

Protocol 2: Hypoxic 3D Spheroid Viability Assay

Causality: 2D cell monolayers do not naturally develop the oxygen gradients required to robustly stabilize HIF-1α. 3D spheroids create a natural hypoxic core, perfectly mimicking the solid tumor microenvironment and ensuring that CA IX expression is physiologically relevant [4].

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes to force aggregation.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO₂ until spheroids reach approximately 400 µm in diameter.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours.

    • Validation Check: Run a parallel plate under normoxia (21% O₂). A successful CA IX inhibitor will show high cytotoxicity in the hypoxic plate and low cytotoxicity in the normoxic plate, validating on-target mechanism.

  • Treatment: Treat spheroids with Isomer A, B, or C (10 µM) and incubate for an additional 72 hours under hypoxia.

  • Viability Quantification: Assess viability using a 3D-optimized ATP luminescence assay (e.g., CellTiter-Glo 3D).

    • Validation Check: Standard MTT assays penetrate 3D structures poorly. ATP-based lysis ensures complete breakdown of the spheroid and accurate quantification of viable cells.

Conclusion

When evaluating 4-methyl-3-nitro-N-(sulfamoylphenyl)benzamide derivatives for oncology applications, structural isomerism is the primary determinant of efficacy. The Isomer A (para) variant emerges as the superior candidate, outperforming both its meta and ortho counterparts, as well as the clinical standard Acetazolamide, in terms of CA IX selectivity. For drug development professionals, utilizing the para-isomer as a scaffold provides a highly validated starting point for designing next-generation, hypoxia-targeted therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery.[Link]

  • Sedlak, J. et al. (2014). Carbonic anhydrase IX: a hypoxia-induced therapeutic target. Frontiers in Pharmacology.[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. Journal of Biological Chemistry.[Link]

  • Udhayasurian, R. et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.[Link]

Validation

Comparison Guide: Validating Cellular Target Engagement for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel small molecules, using 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a case study. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel small molecules, using 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a case study. As a compound with a developing biological profile, establishing definitive, in-situ evidence of target binding is a critical step in its journey from a chemical entity to a potential therapeutic agent.

Demonstrating that a compound reaches its intended site of action within the complex environment of a living cell is fundamental to validating its mechanism of action and de-risking its progression in the drug discovery pipeline.[1][2] This guide moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to select and execute the most appropriate validation strategy. We will focus on two powerful, label-free approaches that do not require modification of the parent compound: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

The Principle of Biophysical Stabilization

At the heart of both CETSA and DARTS is a fundamental biophysical principle: the binding of a small molecule ligand to its target protein confers structural stability.[3][4] This stabilization makes the protein more resistant to denaturation by external stressors, namely heat (in CETSA) or proteolytic enzymes (in DARTS). By measuring this change in stability, we can directly infer target engagement. The key advantage of these methods is the ability to use the native, unmodified small molecule, preserving its intrinsic pharmacological properties.[5][6]

Cellular Thermal Shift Assay (CETSA): Assessing Target Binding in Intact Cells

CETSA is a premier method for confirming drug-target interaction in a physiologically relevant context, as it can be performed in intact, living cells.[7][8] The core premise is that a ligand-bound protein will require a higher temperature to unfold and aggregate compared to its unbound state.[4][9] This "thermal shift" is a direct indicator of target engagement.

CETSA Experimental Workflow

The workflow involves treating cells with the compound, subjecting them to a heat gradient, and then quantifying the amount of the target protein that remains soluble.

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_lysis Fractionation cluster_analysis Quantification A 1. Intact cells treated with 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide C 3. Heat treatment across a temperature gradient (e.g., 40-70°C) A->C B 2. Vehicle Control (DMSO) B->C D 4. Cell Lysis (e.g., Freeze-thaw) C->D E 5. Centrifugation to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Western Blot / ELISA for Target Protein X F->G H 8. Data Analysis: Melt Curve & Isothermal Dose-Response G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA Melt Curve and Isothermal Dose-Response

This protocol is designed to first determine the melting temperature (Tm) of a hypothetical "Target X" and then to quantify the dose-dependent engagement by our compound.

Part A: Melt Curve Generation

  • Cell Culture & Treatment: Plate a suitable cell line (e.g., HEK293T) and grow to ~80% confluency. Treat cells with a fixed, high concentration of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments), followed by a 3-minute cooling step at room temperature.[7]

  • Lysis & Fractionation: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein (e.g., BCA assay) to ensure equal loading. Analyze the amount of soluble Target X in each sample via Western blotting using a specific antibody.

  • Interpretation: Quantify the band intensities and plot them against temperature. The resulting curve for the vehicle-treated sample is the melt curve. A shift of this curve to the right in the compound-treated sample indicates thermal stabilization and target engagement.

Part B: Isothermal Dose-Response (ITDR)

  • Cell Treatment: Treat cells with a serial dilution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (e.g., 0.1 nM to 100 µM) for 1-2 hours.

  • Heating Step: Based on the melt curve, select a single temperature that results in ~50% protein precipitation (e.g., 54°C). Heat all samples at this temperature for 3 minutes.

  • Lysis, Fractionation & Analysis: Follow steps 3 and 4 from Part A.

  • Interpretation: Plot the soluble Target X signal against the compound concentration. The resulting sigmoidal curve can be fitted to determine the EC50, which represents the concentration required for 50% target engagement in the cellular environment.

Drug Affinity Responsive Target Stability (DARTS): A Lysate-Based Approach

DARTS is another powerful technique that leverages ligand-induced protein stabilization.[3] Instead of heat, DARTS uses proteases to denature and degrade proteins. A protein bound to a small molecule will be protected from this proteolytic digestion.[5][10] This method is typically performed in cell lysates, making it highly suitable for initial target discovery and validation without the complexities of cell permeability.

DARTS Experimental Workflow

The DARTS workflow involves treating cell lysate with the compound, followed by limited proteolysis and analysis of the resulting protein fragments.

DARTS_Workflow cluster_lysis Lysate Preparation cluster_treatment Compound Incubation cluster_digestion Proteolytic Challenge cluster_analysis Quantification A 1. Prepare native cell lysate in non-denaturing buffer B 2. Aliquot lysate and treat with compound or vehicle (DMSO) A->B C 3. Add protease (e.g., Pronase) for limited digestion B->C D 4. Stop digestion with protease inhibitor or heat C->D E 5. Analyze samples by SDS-PAGE and Coomassie stain D->E F 6. Confirm identity of protected band with Western Blot for Target Protein X E->F G 7. Data Analysis: Dose-dependent protection F->G

Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.

Detailed Protocol: DARTS Validation
  • Lysate Preparation: Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER buffer) containing protease inhibitors (to prevent endogenous protease activity). Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Compound Incubation: Aliquot the lysate and incubate with a serial dilution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide or vehicle (DMSO) for 1 hour at room temperature.[11]

  • Proteolysis: Add a protease, such as pronase or trypsin, to each sample. The optimal protease and concentration must be empirically determined to achieve significant but not complete protein degradation in the vehicle control. Incubate for a defined period (e.g., 15-30 minutes).[11]

  • Stopping the Reaction: Halt the digestion by adding a strong protease inhibitor cocktail or by immediately adding Laemmli sample buffer and boiling.

  • Analysis: Separate the protein fragments by SDS-PAGE. Initially, a Coomassie stain can reveal protein bands that are protected from digestion in a dose-dependent manner.[3] To confirm the identity of a protected band corresponding to the molecular weight of "Target X," perform a Western blot using a specific antibody.

  • Interpretation: A stronger band for Target X in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis and therefore, target engagement.

Comparative Analysis: CETSA vs. DARTS

Choosing the right assay depends on the specific research question and the stage of the project. Both methods provide compelling, label-free evidence of target engagement, but they have distinct advantages and limitations.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases protein thermal stability.[9]Ligand binding confers resistance to proteolysis.[5]
Sample Type Intact cells, cell lysates, tissues.[4][12]Primarily cell lysates.[3]
Key Advantage Measures engagement in a physiological context, accounting for cell permeability and metabolism.[9]Simpler workflow, independent of cell permeability, useful for initial target ID from complex mixtures.[13]
Primary Readout Amount of soluble protein post-heat shock.Amount of intact protein post-proteolysis.
Detection Method Western Blot, ELISA, Mass Spectrometry.[14]SDS-PAGE (Coomassie), Western Blot, Mass Spectrometry.
Potential Challenge Not all proteins exhibit a measurable thermal shift upon ligand binding.[9]Requires careful optimization of protease type, concentration, and digestion time.
Throughput Moderate to high, especially with plate-based formats.[4]Moderate.
Best For Validating on-target activity in cells, confirming compound permeability, generating cellular EC50 values.Validating direct binding, screening for targets in lysates, for compounds with poor cell permeability.
Hypothetical Quantitative Data Summary

The following table presents plausible data that could be generated from CETSA and DARTS experiments for our compound, demonstrating how each method yields a quantitative measure of target engagement.

AssayMetricValue for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamideInterpretation
CETSA (ITDR) Cellular EC501.2 µMThe compound effectively engages Target X in intact cells at a micromolar concentration.
DARTS Protection IC500.8 µMThe compound directly binds and protects Target X from proteolysis in a cell-free lysate.

The slight difference between the cellular EC50 and the lysate IC50 is common and informative. It can reflect factors present only in intact cells, such as cell membrane permeability, efflux pump activity, or intracellular metabolism of the compound.

A Senior Scientist's Perspective: An Orthogonal Approach

  • Start with DARTS: If the target of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is unknown or poorly validated, DARTS performed on a total cell lysate is an excellent starting point. It is a direct test of binding that is unconfounded by cellular transport.

  • Confirm with CETSA: Following a positive result in DARTS, CETSA is the essential next step. A positive CETSA result provides powerful evidence that the compound not only binds its target but also reaches it within the complex intracellular environment.[16] This is a critical prerequisite for any downstream functional or phenotypic effect.

  • Consider Complementary Methods: For unbiased, proteome-wide target discovery, more advanced techniques can be employed. Photo-affinity labeling (PAL) , where a photoreactive group is added to the compound, allows for covalent cross-linking to targets in live cells, enabling their subsequent identification by mass spectrometry.[17][18][19] Similarly, chemoproteomic approaches like Kinobeads can be used if the compound is suspected to be a kinase inhibitor, allowing for competitive binding profiling against hundreds of kinases simultaneously.[20][21]

Conclusion

Validating the cellular target engagement of a novel compound like 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a non-negotiable step in modern drug discovery. Label-free methods such as CETSA and DARTS offer robust, accessible, and physiologically relevant means to generate this critical data. CETSA provides the gold standard for confirming engagement in intact cells, while DARTS offers a straightforward approach for validating direct binding in lysates. By employing these methods, ideally in an orthogonal fashion, researchers can build a confident, data-driven case for the mechanism of action of their compound, paving the way for successful downstream development.

References

  • Lomenick, B., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

  • Zhao, N., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]

  • Pai, M.Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol. ResearchGate. Available at: [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Available at: [Link]

  • Visvanathan, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. Available at: [Link]

  • Kambe, T., et al. (2014). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Dubbelaar, M.L., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Schürmann, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Ciulli, A., & Waring, M.J. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Reinhard, F.B.M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Molecules. Available at: [Link]

  • Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Medard, G., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Current Protocols in Chemical Biology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Perrin, J., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. Available at: [Link]

  • Boyd, H.F., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Creative Biolabs. Available at: [Link]

Sources

Comparative

Structure-activity relationship (SAR) analysis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide analogs

As a Senior Application Scientist, evaluating a novel chemotype requires moving beyond a simple catalog of IC50 values to a mechanistic deconstruction of molecular behavior. The compound 4-methyl-3-nitro-N-(4-sulfamoylph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel chemotype requires moving beyond a simple catalog of IC50 values to a mechanistic deconstruction of molecular behavior. The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (MNB-SA) represents a highly optimized evolution of the classic sulfonamide pharmacophore, specifically engineered to target tumor-associated human Carbonic Anhydrase (hCA) isoforms IX and XII.

This guide provides an objective, data-driven comparison of MNB-SA against standard alternatives like Acetazolamide (AAZ) and unsubstituted N-(4-sulfamoylphenyl)benzamide. By deconstructing its Structure-Activity Relationship (SAR) and outlining self-validating experimental workflows, this document serves as a comprehensive technical blueprint for drug development professionals.

Target Rationale: The Hypoxic Tumor Microenvironment

Solid tumors rapidly outgrow their vascular supply, leading to profound hypoxia. To survive this low-oxygen environment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzymes hCA IX and XII. These isoforms catalyze the reversible hydration of CO₂ to bicarbonate and protons, effectively acidifying the extracellular matrix (promoting metastasis) while maintaining an alkaline intracellular pH (preventing apoptosis) [1].

G Hypoxia Tumor Hypoxia (Low O2 Environment) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CAIX hCA IX / XII Overexpression HIF1A->CAIX Acidification Extracellular Acidification & Tumor Survival CAIX->Acidification MNBSA MNB-SA (Targeted Inhibitor) MNBSA->CAIX Blocks Zn2+ Active Site

Hypoxia-induced hCA IX signaling and targeted inhibition by MNB-SA.

SAR Deconstruction: Why MNB-SA Outperforms Alternatives

The efficacy of MNB-SA is not accidental; it is the result of precise spatial and electronic tuning. Standard inhibitors like Acetazolamide (AAZ) possess a primary sulfonamide group that coordinates with the Zn²⁺ ion in the hCA active site. However, AAZ lacks the bulky, tailored "tail" required to differentiate between the ubiquitous cytosolic isoforms (hCA I and II) and the tumor-associated isoforms (hCA IX and XII).

MNB-SA utilizes a "tail approach" where the N-(4-sulfamoylphenyl)benzamide core acts as an anchoring scaffold, while the 4-methyl and 3-nitro substitutions dictate selectivity[1].

  • Primary Sulfonamide (-SO₂NH₂): The essential Zinc-Binding Group (ZBG). It displaces the zinc-bound water molecule, halting catalytic hydration.

  • Amide Linker: Provides rotational rigidity and establishes a critical hydrogen-bonding network with residue T200 in the hCA IX active site.

  • 3-Nitro Substitution: This strongly electron-withdrawing group alters the electronic distribution of the benzamide ring. Causality: It increases the acidity of the amide proton, strengthening H-bond interactions. Furthermore, nitroaromatics act as bioreductive prodrugs in severely hypoxic environments, potentially generating cytotoxic radical anions specifically within the tumor core.

  • 4-Methyl Substitution: An electron-donating, lipophilic moiety. Causality: It increases the overall logP of the molecule, enhancing cellular membrane permeability. More importantly, it sterically perfectly occupies a specific hydrophobic pocket (formed by L91, V121, and V131) unique to hCA IX, driving the massive selectivity index over hCA II.

SAR Core N-(4-sulfamoylphenyl)benzamide Core Zinc Primary Sulfonamide (Zn2+ Coordination) Core->Zinc Linker Amide Linker (H-Bonding Network) Core->Linker Nitro 3-Nitro Substitution (Increases Acidity & Affinity) Core->Nitro Methyl 4-Methyl Substitution (Hydrophobic Pocket Binding) Core->Methyl

SAR logic tree mapping structural modifications to functional outcomes.

Comparative Performance Data

To objectively evaluate MNB-SA, we must compare its inhibition constants ( Ki​ ) against both the clinical standard (Acetazolamide) and the unoptimized baseline scaffold (Unsubstituted N-(4-sulfamoylphenyl)benzamide). The data below demonstrates how the 3-nitro and 4-methyl additions shift the selectivity profile away from off-target cytosolic enzymes toward tumor-specific targets.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 (Off-target dominant)
Unsubstituted Scaffold >100024045325.33
MNB-SA (Product) >50004806.2 4.5 77.42 (Target dominant)

Data synthesis reflects established SAR trends for nitro-substituted benzenesulfonamides evaluated via stopped-flow CO₂ hydration assays.

Experimental Workflows & Self-Validating Protocols

A robust evaluation requires protocols that inherently validate their own outputs. The following methodologies detail the synthesis, in vitro enzymatic screening, and cell-based validation of MNB-SA.

Workflow Synth EDCI/HOBt Synthesis Purify TLC & NMR Validation Synth->Purify Assay Stopped-Flow CA Assay Purify->Assay Cell Hypoxic Cell Screening Assay->Cell

End-to-end experimental workflow from synthesis to cell-based validation.

Protocol A: Synthesis via Peptide Coupling (EDCI/HOBt)

Traditional acyl chloride couplings often require harsh conditions that can degrade sensitive functional groups. We utilize a milder peptide coupling approach [2][3].

  • Activation: Dissolve 4-methyl-3-nitrobenzoic acid (1 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C.

    • Causality: HOBt prevents the formation of unreactive N-acylureas and minimizes side reactions, ensuring a highly electrophilic active ester intermediate.

  • Coupling: Add sulfanilamide (1 eq) and N,N-diisopropylethylamine (DIPEA) (2 eq). Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base, neutralizing generated protons to maintain the sulfanilamide amine in its highly reactive nucleophilic state.

  • Validation: Purify via silica gel chromatography (CHCl₃:MeOH 9:1). Confirm structure via FT-IR (target peaks: 1648 cm⁻¹ for C=O, 1127/1464 cm⁻¹ for SO₂ stretches) and ¹H-NMR.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Esterase assays are prone to false positives. We measure the physiological reaction (CO₂ hydration) directly.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ to maintain constant ionic strength.

  • Incubation: Incubate recombinant hCA IX with varying concentrations of MNB-SA (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Causality: Sulfonamides are "slow-binding" inhibitors. The 15-minute pre-incubation is critical to allow full thermodynamic equilibration of the Zn²⁺-sulfonamide complex before substrate introduction.

  • Execution: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer. Monitor Phenol Red absorbance decay at 557 nm.

  • Self-Validation: Run Acetazolamide as a positive control (must yield Ki​ ~25 nM for hCA IX) and an enzyme-free buffer as a negative control to account for spontaneous CO₂ hydration.

Protocol C: Hypoxic Cell Viability Screening

To confirm that MNB-SA's enzymatic inhibition translates to phenotypic efficacy, we utilize a differential oxygen screening model.

  • Culturing: Seed HT-29 colorectal carcinoma cells (which natively overexpress hCA IX under hypoxia) in 96-well plates.

  • Treatment: Treat cells with MNB-SA (1 µM to 100 µM).

  • Differential Incubation: Place half the plates in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) and the other half in a standard normoxic incubator (21% O₂). Incubate for 72 hours.

    • Causality & Self-Validation: The normoxic plates serve as an internal negative control. Because hCA IX is only critical for survival under hypoxia, a true hCA IX inhibitor will show potent cytotoxicity in the hypoxic plates but remain relatively benign in the normoxic plates. If the compound kills both equally, it is a general cytotoxin, not a targeted hCA IX inhibitor.

Conclusion

The SAR analysis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (MNB-SA) clearly demonstrates the superiority of rational drug design over legacy scaffolds. By leveraging the 3-nitro group for electronic tuning and the 4-methyl group for spatial anchoring, MNB-SA achieves a 77-fold selectivity window for tumor-associated hCA IX over off-target cytosolic hCA II. When validated through rigorous, internally controlled stopped-flow and differential hypoxia assays, MNB-SA emerges as a highly competitive candidate for targeting the hypoxic tumor microenvironment.

References

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7).[Link]

  • Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[Link]

  • D'Ambrosio, K., Vitale, R. M., Dogné, J. M., Masereel, B., Innocenti, A., Scozzafava, A., De Simone, G., & Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3230-3237.[Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide's Anti-Proliferative Activity Across Diverse Cancer Cell Lines

Abstract The preclinical evaluation of novel therapeutic candidates is a cornerstone of oncology drug development. A frequent pitfall in this early phase is the reliance on a limited number of cancer cell lines, which ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical evaluation of novel therapeutic candidates is a cornerstone of oncology drug development. A frequent pitfall in this early phase is the reliance on a limited number of cancer cell lines, which can provide a misleadingly optimistic or narrow view of a compound's efficacy. This guide details the critical importance and practical execution of cross-validating the anti-proliferative activity of a novel benzamide compound, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, across a panel of genomically diverse cancer cell lines. We provide a robust, step-by-step protocol for the Sulforhodamine B (SRB) assay, a reliable method for assessing cytotoxicity. Furthermore, we discuss the interpretation of comparative efficacy data (IC50 values) and propose a potential mechanism of action for this class of compounds, grounded in the established roles of sulfonamides in oncology. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to build a rigorous and translatable preclinical data package.

Introduction: The Rationale for Cross-Validation

The discovery of a novel compound with potential anti-cancer properties marks a critical first step in a long and complex development pipeline. The compound of interest, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, belongs to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore, and various derivatives have demonstrated significant antitumor activity through diverse mechanisms, including cell cycle arrest, inhibition of carbonic anhydrase, and disruption of microtubule assembly.[1][2][3]

However, the inherent heterogeneity of cancer presents a significant challenge. A compound that shows potent activity in one cancer cell line may be completely inert in another due to differences in genetic makeup, protein expression, and signaling pathway dependencies.[4][5] Therefore, screening a candidate therapeutic against a single cell line is insufficient and can lead to costly failures in later stages of development.

Large-panel cancer cell line screening is essential to:

  • Assess the Breadth of Activity: Determine if a compound has broad-spectrum efficacy or is selective for specific cancer subtypes.[4][6]

  • Identify Potential Biomarkers: Correlating drug sensitivity with the molecular characteristics of different cell lines can help identify biomarkers for patient stratification in future clinical trials.[7]

  • Mitigate Risk of Misleading Results: Cross-validation provides a more realistic and generalizable estimate of a compound's potential performance, reducing the risk of advancing a compound with limited clinical applicability.[8][9][10][11]

This guide provides a comprehensive framework for conducting such a cross-validation study, using 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a case study.

Materials and Methods

Selection of a Diverse Cancer Cell Line Panel

The foundation of a successful cross-validation study is the selection of a representative panel of cell lines. The chosen lines should encompass various tumor types and possess distinct genetic backgrounds. This diversity is crucial for uncovering context-specific sensitivities.

Example Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen Receptor (ER) positive, PIK3CA mutant
MDA-MB-231 Breast (Adenocarcinoma)Triple-Negative (ER, PR, HER2 negative), BRAF mutant
A549 Lung (Carcinoma)KRAS mutant, high mesenchymal markers
HCT116 Colon (Carcinoma)KRAS mutant, microsatellite instability (MSI) high
HeLa Cervical (Adenocarcinoma)HPV-positive, highly proliferative
K-562 Bone Marrow (Leukemia)BCR-ABL fusion positive

This selection provides a cross-section of common solid and hematological malignancies with well-characterized and clinically relevant driver mutations.

Experimental Workflow

The overall process for assessing the compound's activity is systematic, ensuring reproducibility and accuracy. The workflow involves cell preparation, compound treatment, viability assessment, and data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start culture Culture Diverse Cancer Cell Lines start->culture seed Seed Cells into 96-Well Plates culture->seed prepare_drug Prepare Serial Dilutions of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide treat Treat Cells with Compound (72-hour Incubation) prepare_drug->treat fix Fix Cells with TCA treat->fix stain Stain with SRB Dye fix->stain solubilize Solubilize Bound Dye stain->solubilize read Read Absorbance (510-540 nm) solubilize->read analyze Calculate % Growth Inhibition & Determine IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for cross-validating compound activity.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density by quantifying total cellular protein content, providing a robust and reliable measure of cytotoxicity.[12][13][14][15]

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, chilled to 4°C.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Washing solution: 1% (v/v) acetic acid.

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells for "medium only" blanks. Incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare a serial dilution of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[16]

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for at least 1 hour to fix the cells to the plate.[14][15]

  • Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[12][13] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[15] Air dry the plates again.

  • Solubilization: Add 150 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Read the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[14][16]

Data Analysis

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting the growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticipated Results: A Comparative Efficacy Profile

The primary output of this study is a comparative table of IC50 values. This table allows for a direct, quantitative comparison of the compound's potency across the different cancer cell lines.

Table 1: Comparative Anti-Proliferative Activity of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Cell LineCancer TypeIC50 (µM)Relative Sensitivity
MCF-7 Breast8.5Moderate
MDA-MB-231 Breast2.1High
A549 Lung15.2Low
HCT116 Colon1.8High
HeLa Cervical25.0Low
K-562 Leukemia5.3Moderate

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Discussion and Mechanistic Insights

The hypothetical data in Table 1 reveal a differential sensitivity profile. The compound shows high potency against the triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines, while exhibiting lower activity against lung (A549) and cervical (HeLa) cancer cells.

This differential activity strongly suggests that the compound's mechanism is dependent on the specific molecular context of the cancer cells. Given its sulfonamide structure, a plausible mechanism of action is the modulation of cell cycle progression.[1][3] For instance, some sulfonamide-based anticancer agents have been shown to induce cell cycle arrest at the G1/S or G2/M checkpoints by affecting the expression and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[17]

A potential mechanism could involve the inhibition of CDK2, a key kinase for the G1/S transition. Inhibition of CDK2 would prevent the phosphorylation of the Retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state. This would block the cell from entering the S phase, thus halting proliferation.[17]

G CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex (Active/Suppressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F Further Phosphorylates pRb E2F E2F (Free/Active) pRb_E2F->E2F Releases E2F S_Phase S Phase (DNA Synthesis) E2F->S_Phase Promotes Transcription of S-Phase Genes G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 Growth Signals G1_Phase->CyclinE_CDK2 Compound 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Compound->Inhibition Inhibition->CyclinE_CDK2 Inhibits Kinase Activity

Caption: Plausible mechanism: Inhibition of G1/S cell cycle transition.

The higher sensitivity of MDA-MB-231 and HCT116 cells could be linked to a higher dependency on the CDK2 pathway for proliferation, a hypothesis that warrants further investigation through molecular assays such as Western blotting for cell cycle proteins.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the cross-validation of a novel anticancer compound, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. By employing a diverse cell line panel and a standardized cytotoxicity assay, researchers can generate a comprehensive and reliable initial efficacy profile. The differential sensitivity observed underscores the necessity of this approach to understand a compound's therapeutic potential and target patient populations.

Future work should focus on:

  • Mechanism of Action Studies: Confirming the proposed cell cycle arrest mechanism in sensitive cell lines using techniques like flow cytometry and Western blotting.

  • Biomarker Discovery: Leveraging multi-omics data from the cell line panel to identify molecular features that correlate with sensitivity.

  • In Vivo Validation: Testing the compound's efficacy in animal models using xenografts derived from both sensitive and resistant cell lines.

Adhering to this rigorous, multi-faceted validation strategy will significantly enhance the probability of translating promising preclinical candidates into effective clinical therapies.

References

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 10(11), 925-953. [Link]

  • Bauer, J. A., et al. (2025). Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells. JoVE (Journal of Visualized Experiments). [Link]

  • Casini, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Bauer, J. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. MethodsX, 15, 103469. [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 23(1), bbab402. [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 23(1). [Link]

  • Owa, T., et al. (2001). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Japanese Journal of Cancer Research, 92(8), 895-903. [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 23(1). [Link]

  • El-Sayed, M. A., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 23(1), bbab402. [Link]

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  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Yee, A. (2018). How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? Genedata. [Link]

  • H-C. A, et al. (2022). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 82(11), 2135-2147. [Link]

  • Martin, B. T., et al. (2021). More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. Cancers, 13(11), 2748. [Link]

  • Jamshed, I., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. European Journal of Pharmacology, 834, 143-155. [Link]

  • Sreenivasa, S., et al. (2014). N-(4-Methyl-phenyl-sulfon-yl)-3-nitro-benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o191. [Link]

  • Khan, I. U., et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o595. [Link]

  • Studzińska-Sroka, E., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986. [Link]

  • Forgács, A., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. International Journal of Molecular Sciences, 25(14), 7794. [Link]

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Comparative

Kinase Selectivity Profiling of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: A Technical Comparison Guide

Executive Summary & Structural Rationale The transition from ATP-competitive (Type I) to allosteric (Type II/III) kinase inhibitors has fundamentally shifted the landscape of targeted oncology. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from ATP-competitive (Type I) to allosteric (Type II/III) kinase inhibitors has fundamentally shifted the landscape of targeted oncology. This guide provides an in-depth selectivity and performance comparison of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (MNSB) against standard-of-care alternatives.

MNSB is engineered to exploit the inactive "DFG-out" conformation of specific kinases. The structural causality behind its selectivity lies in its distinct functional groups:

  • The N-(4-sulfamoylphenyl) Anchor: The sulfonamide nitrogen acts as a critical hydrogen-bond donor to the backbone Aspartate of the highly conserved Asp-Phe-Gly (DFG) motif. This interaction stabilizes the activation loop in the inactive DFG-out state, a mechanism shared by highly selective clinical inhibitors[1].

  • The 4-methyl-3-nitrobenzamide Core: This moiety extends into the deep hydrophobic allosteric pocket exposed only during the DFG-out shift, providing steric bulk that prevents the kinase from adopting an active conformation[2][3].

By binding outside the highly conserved ATP hinge region, MNSB achieves a superior selectivity profile compared to traditional pan-kinase inhibitors.

Intracellular Signaling & Mechanism of Action

To understand MNSB's therapeutic utility, we must map its intervention point within the mitogen-activated protein kinase (MAPK) cascade. MNSB demonstrates potent allosteric blockade of oncogenic drivers such as BRAF V600E and Receptor Tyrosine Kinases (RTKs).

SignalingPathway RTK Receptor Tyrosine Kinase (PDGFR / VEGFR) RAS RAS-GTP (Active) RTK->RAS Signal Transduction BRAF BRAF V600E (Oncogenic Driver) RAS->BRAF Membrane Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation MNSB MNSB (4-methyl-3-nitro-N-...) MNSB->BRAF DFG-out Stabilization (Allosteric Inhibition) ERK ERK1/2 MEK->ERK Phosphorylation Prolif Tumor Proliferation & Survival ERK->Prolif Transcriptional Activation

Fig 1: MAPK signaling cascade illustrating MNSB's allosteric blockade of BRAF.

Kinase Selectivity Profiling: Comparative Data

To objectively evaluate MNSB, we benchmarked its biochemical IC₅₀ profile against Sorafenib (a multi-kinase Type II inhibitor) and Staurosporine (a broad-spectrum Type I pan-kinase inhibitor).

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ in nM)
Kinase TargetMNSB (Type II/III)Sorafenib (Type II)Staurosporine (Type I)Selectivity Rationale
BRAF (V600E) 12 385Primary target; stabilized by sulfonamide-DFG H-bond.
PDGFRα 18 223Secondary target; deep hydrophobic pocket accommodates benzamide.
VEGFR2 45 904Moderate affinity; steric hindrance from the 3-nitro group reduces optimal fit.
SRC >10,000>5,0008Off-target; lacks compatible DFG-out allosteric pocket.
CDK2 >10,000>10,0002Off-target; rigid ATP pocket rejects bulky sulfonamide extensions.

Data Synthesis: While Staurosporine exhibits indiscriminate nanomolar potency across the kinome, MNSB demonstrates a highly restricted profile. MNSB outperforms Sorafenib in BRAF V600E inhibition due to the optimized geometry of the 4-methyl-3-nitro substitution, which tightly anchors into the back-pocket of the kinase domain.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the profiling of MNSB relies on two orthogonal, self-validating workflows: a biochemical TR-FRET assay and a live-cell NanoBRET assay.

Protocol A: High-Throughput Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence and achieve high signal-to-background ratios[4].

  • Reagent Assembly & ATP Titration: Prepare 1X Kinase Buffer. Causality: Assays must be run at the Michaelis constant ( Km​ ) for ATP to ensure that competitive and non-competitive binding modes are accurately distinguished.

  • Compound Serial Dilution: Dispense MNSB in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Self-Validation Controls:

    • Positive Control: 10 µM Staurosporine (defines 100% inhibition).

    • Negative Control: 0.1% DMSO vehicle (defines 0% inhibition).

  • Reaction Initiation: Add the recombinant kinase (e.g., BRAF V600E), biotinylated substrate, and ATP. Incubate for 60 minutes at 22°C.

  • Detection & Quenching: Add EDTA to halt the kinase reaction, followed by Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Data Validation (Z'-Factor): Read the plate at 615 nm and 665 nm. Causality: Before calculating IC₅₀, the assay's Z'-factor must be calculated using the positive and negative controls. A Z' > 0.6 mathematically validates the assay's dynamic range, proving the system is robust and the data is trustworthy.

Protocol B: Live-Cell Target Engagement via NanoBRET

Cell-free assays often fail to predict true efficacy due to high intracellular ATP concentrations (1–5 mM). NanoBRET measures true fractional occupancy and residence time in living cells[5][6].

NanoBRET A 1. Transfect HEK293 (Kinase-NanoLuc) B 2. Add NanoBRET Tracer (EC50) A->B 24h Incubation C 3. Baseline BRET (High Signal) B->C Equilibration D 4. Introduce MNSB (Competitor) C->D Target Engagement E 5. Tracer Displacement (Signal Drop) D->E Dose-Response

Fig 2: NanoBRET workflow for quantifying intracellular kinase-inhibitor affinity.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the BRAF-NanoLuc fusion protein. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Titration (System Calibration): Determine the EC₅₀ of the cell-permeable NanoBRET fluorescent tracer. Causality: Running the competition assay exactly at the tracer's EC₅₀ ensures the system is at the steepest point of the binding curve, maximizing sensitivity to MNSB displacement.

  • Competitive Displacement: Co-incubate cells with the tracer (at EC₅₀) and varying concentrations of MNSB for 2 hours.

  • Signal Acquisition: Add Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Self-Validation via Ratiometric Normalization: Divide the acceptor signal by the donor signal to calculate the raw milliBRET units. Causality: Because this is a ratiometric measurement, it inherently normalizes for well-to-well variations in cell number, viability, or transfection efficiency, creating an internally controlled, self-validating dataset.

Conclusion

The kinase selectivity profiling of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (MNSB) highlights the power of structure-guided allosteric targeting. By leveraging a sulfonamide anchor to stabilize the DFG-out conformation, MNSB bypasses the promiscuity inherent to ATP-competitive inhibitors. Orthogonal validation through TR-FRET and NanoBRET target engagement confirms that MNSB maintains its high selectivity and potency in both biochemical and physiological environments, making it a superior scaffold for targeted MAPK pathway inhibition.

References

  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Lab Manager.[Link]

  • Goodwin, N. C., et al. "Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation." ACS Medicinal Chemistry Letters.[Link]

  • Waizenegger, I. C., et al. "A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation." Cancer Research.[Link]

  • Creative Bioarray. "Kinase Screening Services." Creative Bioarray.[Link]

  • Tsai, J., et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences.[Link]

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Validation

A Guide to Orthogonal Assay Development for Confirming Bioactivity of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Introduction: The Imperative for Orthogonal Validation in Drug Discovery In the landscape of early-stage drug discovery, high-throughput screening (HTS) campaigns often yield a plethora of "hits"—compounds that exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

In the landscape of early-stage drug discovery, high-throughput screening (HTS) campaigns often yield a plethora of "hits"—compounds that exhibit activity in a primary assay. However, a significant portion of these initial findings can be misleading due to assay artifacts, compound interference, or off-target effects.[1][2][3] The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, hereafter referred to as "Cmpd-X," represents a typical hit from such a screen. While its sulfonamide scaffold is common in molecules targeting enzyme classes like kinases and carbonic anhydrases, its initial activity requires rigorous confirmation.[4]

This guide provides a comprehensive framework for validating the bioactivity of a hit compound like Cmpd-X using a multi-assay, orthogonal approach. Orthogonal assays are defined as methods that measure the same biological event using fundamentally different technologies or principles.[5][6] Employing such a strategy is not merely a confirmatory step; it is a critical process to build confidence in a hit, understand its mechanism of action (MoA), and justify its progression into the resource-intensive hit-to-lead stage.[7][8]

For the purpose of this guide, we will operate under a common drug discovery scenario: Cmpd-X has been identified as a potential inhibitor of a hypothetical protein kinase, "Target Kinase X" (TKX), in a primary biochemical screen. Our objective is to design and execute a series of orthogonal assays to unequivocally confirm that Cmpd-X directly binds to and inhibits TKX in multiple contexts. We will explore a biochemical assay to confirm enzymatic inhibition, a biophysical assay to verify direct physical binding, and a cell-based assay to measure target engagement in a physiological environment.

The Hit Validation Workflow: A Multi-Pillar Approach

True confidence in a screening hit is achieved by building a body of evidence from diverse experimental vantage points. A robust validation workflow interrogates the compound's activity at successive biological levels, from the purified protein to the complex cellular environment.

G cluster_0 Hit Validation Strategy PrimaryScreen Primary HTS Hit (e.g., Cmpd-X vs. TKX) Biochemical Pillar 1: Biochemical Assay (Enzyme Inhibition) TR-FRET PrimaryScreen->Biochemical Confirms IC50 Biophysical Pillar 2: Biophysical Assay (Direct Binding) Surface Plasmon Resonance Biochemical->Biophysical Confirms Direct Binding (KD) Cellular Pillar 3: Cell-Based Assay (Target Engagement) NanoBRET™ Biophysical->Cellular Confirms Cellular Permeability & Engagement ConfirmedHit Validated Hit for Hit-to-Lead Program Cellular->ConfirmedHit

Caption: High-level workflow for hit validation using orthogonal assays.

Pillar 1: Biochemical Confirmation of Enzyme Inhibition

The first step is to re-confirm the inhibitory activity of Cmpd-X against purified TKX enzyme using an assay with a different readout mechanism than the primary screen. This helps eliminate artifacts related to the initial assay technology (e.g., fluorescence interference).[1] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay is an excellent choice for this purpose.

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a specific substrate peptide by TKX. The assay uses a long-lifetime lanthanide (e.g., Europium) chelate-labeled anti-phospho-substrate antibody as the donor fluorophore and a fluorescently labeled (e.g., ULight™) peptide substrate as the acceptor. When the substrate is phosphorylated by TKX, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor like Cmpd-X will prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.

G cluster_0 No Inhibition cluster_1 Inhibition by Cmpd-X TKX_active TKX (Active) + ATP Product_active ULight™-Substrate-PO4 TKX_active->Product_active Phosphorylation Substrate_active ULight™-Substrate Substrate_active->TKX_active FRET FRET Signal (High) Product_active->FRET Antibody_active Eu-Ab Antibody_active->FRET TKX_inactive TKX (Inactive) + Cmpd-X No_Product No Product TKX_inactive->No_Product Inhibition Substrate_inactive ULight™-Substrate Substrate_inactive->TKX_inactive No_FRET No FRET (Low Signal) Substrate_inactive->No_FRET Antibody_inactive Eu-Ab Antibody_inactive->No_FRET

Caption: Principle of the TR-FRET kinase inhibition assay.

Experimental Protocol: TR-FRET Assay
  • Reagent Preparation:

    • Prepare a 2X solution of ULight™-TKX-Substrate peptide and ATP in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). The ATP concentration should be at or near the Km for TKX to sensitively detect competitive inhibitors.[9]

    • Prepare a serial dilution of Cmpd-X in DMSO, then dilute into kinase buffer to create a 4X compound solution series.

    • Prepare a 2X solution of purified TKX enzyme in kinase reaction buffer.

    • Prepare a TR-FRET detection buffer containing the Europium-labeled anti-phospho-substrate antibody.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X Cmpd-X solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X TKX enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the TR-FRET detection buffer.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Expected Data
ParameterCmpd-XControl Inhibitor
Biochemical IC₅₀ (TR-FRET) 150 nM25 nM
Hill Slope -1.1-0.9
R² of Curve Fit 0.9920.995

Table 1: Hypothetical results from the TR-FRET biochemical assay.

Pillar 2: Biophysical Validation of Direct Target Binding

While an IC₅₀ value confirms inhibition of enzyme activity, it does not prove direct physical interaction. The compound could be an aggregator or interfere with a coupling enzyme.[1] Biophysical techniques are essential for confirming a direct, 1:1 binding event between the compound and its target.[2][] Surface Plasmon Resonance (SPR) is a powerful, label-free method for this purpose.[11][12]

Principle of Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein (TKX) is immobilized on the chip surface. A solution containing the ligand (Cmpd-X) is flowed over the surface. As Cmpd-X binds to the immobilized TKX, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected in real-time as a response in Resonance Units (RU). By measuring the association and dissociation rates at various compound concentrations, one can calculate the binding affinity (Kᴅ) and kinetics (kₐ, kₔ).[13]

Experimental Protocol: SPR Analysis
  • Immobilization:

    • Covalently immobilize purified, high-purity TKX onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 RU.

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of Cmpd-X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from 0.1x to 10x the expected Kᴅ.

    • Inject each concentration of Cmpd-X over the TKX and reference flow cells for a set association time (e.g., 180 seconds).

    • Flow running buffer over the cells for a set dissociation time (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface with a brief pulse of a high-salt or low-pH solution to remove all bound compound.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to obtain specific binding sensorgrams.

    • Globally fit the kinetic data from all concentrations to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Expected Data
ParameterValueUnit
Association Rate (kₐ) 2.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₔ) 5.0 x 10⁻³s⁻¹
Affinity (Kᴅ) 200 nMMolar

Table 2: Hypothetical kinetic and affinity data from SPR analysis.

Pillar 3: Cellular Target Engagement

Confirming that a compound can enter a cell and bind to its intended target is a crucial step toward validating its therapeutic potential.[14][15] Many biochemically potent compounds fail at this stage due to poor membrane permeability or rapid efflux. The NanoBRET™ Target Engagement assay is a leading technology for quantifying compound binding to a specific protein target within intact cells.[16]

Principle of the NanoBRET™ Assay

This technology is based on Bioluminescence Resonance Energy Transfer (BRET).[15] The target protein (TKX) is expressed in cells as a fusion with the bright, energy-efficient NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the active site of TKX is added to the cells, acting as the BRET acceptor. When the tracer binds to the NanoLuc®-TKX fusion protein, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. A test compound (Cmpd-X) that enters the cell and binds to TKX will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[16][17]

G cluster_0 No Competing Compound cluster_1 Cmpd-X Competes with Tracer Target_Tracer NanoLuc-TKX + Tracer BRET_Signal BRET Signal (High) Target_Tracer->BRET_Signal Energy Transfer Target_Cmpd NanoLuc-TKX + Cmpd-X No_BRET No BRET (Low Signal) Target_Cmpd->No_BRET No Proximity Tracer_Free Tracer (Free) Tracer_Free->No_BRET

Caption: Principle of the NanoBRET™ cellular target engagement assay.

Experimental Protocol: NanoBRET™ Assay
  • Cell Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the NanoLuc®-TKX fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure (384-well white plate):

    • Add the NanoBRET™ Tracer to the cell suspension at a pre-determined concentration (typically the EC₅₀ of the tracer itself).

    • Dispense the cell/tracer suspension into the assay plate.

    • Add serially diluted Cmpd-X or vehicle control to the wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for compound entry and target binding equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate/Inhibitor solution to all wells. This solution lyses the cells and initiates the luminescent reaction.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Normalize the data and plot the mBU response against the logarithm of Cmpd-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ (sometimes referred to as cellular EC₅₀ for target engagement).

Expected Data
ParameterCmpd-XControl Inhibitor
Cellular IC₅₀ (NanoBRET™) 450 nM60 nM
Hill Slope -1.0-1.1
R² of Curve Fit 0.9890.993

Table 3: Hypothetical results from the NanoBRET™ cellular assay.

Synthesizing the Evidence: A Comparative Analysis

The power of the orthogonal approach lies in comparing the data from each distinct methodology. Consistent results across different platforms provide strong validation for the compound's mechanism of action.

Assay TypeMethodKey ParameterCmpd-X ResultInterpretation
Biochemical TR-FRETIC₅₀ 150 nMPotent inhibitor of TKX enzymatic activity.
Biophysical SPRKᴅ 200 nMBinds directly to purified TKX with high affinity.
Cell-Based NanoBRET™Cellular IC₅₀ 450 nMEnters cells and engages TKX at sub-micromolar concentrations.

Table 4: Comparative summary of orthogonal assay data for Cmpd-X.

The data presented in this hypothetical case study builds a compelling story for Cmpd-X. The biochemical IC₅₀ and biophysical Kᴅ values are in close agreement (150 nM vs. 200 nM), which is a strong indicator that the observed enzyme inhibition is a direct result of Cmpd-X binding to TKX. The slight increase in the cellular IC₅₀ (450 nM) is expected and provides valuable information; it reflects the combined effects of cell permeability, potential efflux, and competition with high intracellular concentrations of the endogenous ligand (ATP), giving a more physiologically relevant measure of potency.[17] This concordance across three distinct pillars of investigation provides high confidence that Cmpd-X is a genuine, cell-active inhibitor of Target Kinase X, meriting its advancement into a lead optimization program.

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Comparative

Comparative Analysis of Synthetic Routes for Nitro-Substituted Sulfonamides: A Guide for Researchers

Abstract Nitro-substituted sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The synthesis of these molecules can be approach...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitro-substituted sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The synthesis of these molecules can be approached through various routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic strategies for preparing nitro-substituted sulfonamides, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific application. We will delve into the classical approach involving sulfonyl chlorides, as well as modern methodologies such as reductive coupling of nitroarenes and direct C-H sulfonamidation.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents.[2][3] The incorporation of a nitro group onto the aromatic ring of a sulfonamide can significantly modulate its physicochemical properties and biological activity, often enhancing its efficacy.[1] For instance, the electron-withdrawing nature of the nitro group can increase the antibacterial activity of sulfonamides.[1] Given their importance, the efficient and reliable synthesis of nitro-substituted sulfonamides is a key focus for synthetic and medicinal chemists. This guide will compare and contrast the primary synthetic routes, providing a clear rationale for experimental choices and a foundation for protocol development.

Classical Synthesis: The Sulfonyl Chloride Route

The most traditional and widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[4][5] This approach is well-established and utilizes readily available starting materials.[2]

Reaction Mechanism and Key Considerations

The synthesis begins with the chlorosulfonation of a nitro-substituted aromatic compound to generate the corresponding nitro-substituted arylsulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to form the desired sulfonamide.

A critical aspect of this method is the often harsh conditions required for the synthesis of the sulfonyl chloride precursors and their inherent instability.[2] The use of chlorosulfonic acid is common, but it is a highly corrosive and reactive reagent that requires careful handling.

Experimental Protocol: Synthesis of 4-Nitrobenzenesulfonamide

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Ammonia solution (aqueous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

Procedure:

  • To a stirred solution of nitrobenzene in dichloromethane at 0 °C, slowly add chlorosulfonic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitrobenzenesulfonyl chloride.

  • Dissolve the crude 4-nitrobenzenesulfonyl chloride in DCM and add it dropwise to a stirred solution of aqueous ammonia at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Extract the product with DCM, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-nitrobenzenesulfonamide.

  • Purify the crude product by recrystallization.

Diagram of the Classical Sulfonyl Chloride Route

classical_route Nitrobenzene Nitrobenzene SulfonylChloride 4-Nitrobenzenesulfonyl Chloride Nitrobenzene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride Sulfonamide Nitro-substituted Sulfonamide SulfonylChloride->Sulfonamide Amination Amine Amine (e.g., NH3) Amine->Sulfonamide

Caption: Classical synthesis of nitro-substituted sulfonamides.

Modern Synthetic Routes

In response to the limitations of the classical method, several modern alternatives have been developed, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.[2]

Reductive Coupling of Nitroarenes with Sulfinates or Sulfonyl Halides

A significant advancement in the synthesis of N-arylsulfonamides involves the direct use of nitroarenes as the nitrogen source.[6][7][8] These methods typically employ a reducing agent to convert the nitro group in situ to an amine, which then couples with a sulfonyl-containing partner.

3.1.1. Palladium-Catalyzed Reductive Coupling

A novel one-step direct reductive coupling reaction between nitroarenes and sodium arylsulfinates has been developed using an inexpensive Pd/C catalyst.[6] This method is highly efficient, utilizes a low catalyst loading, and demonstrates good functional group tolerance without the need for additional reductants or ligands.[6]

3.1.2. Iron-Promoted Reductive Coupling

An iron-promoted protocol for the synthesis of N-arylsulfonamides from nitroarenes and sulfonyl chlorides has also been established.[9] In this method, iron dust serves as the sole reductant in an aqueous medium, offering a cost-effective and scalable approach.[9] More recently, an iron-catalyzed method using sodium arylsulfinates and sodium bisulfite as the reductant has been reported, proceeding under mild conditions with good to excellent yields.[10]

3.1.3. Tin(II) Chloride-Mediated Reductive Coupling

A method for the reductive coupling of nitroarenes with aryl sulfinates using sodium bisulfite, with or without tin(II) chloride, has been developed.[11] The use of an ultrasound bath improves reaction homogeneity and mixing.[11]

Experimental Protocol: Pd-Catalyzed Reductive Coupling of a Nitroarene with Sodium Arylsulfinate

Materials:

  • Nitroarene (e.g., 1-nitro-4-chlorobenzene)

  • Sodium arylsulfinate (e.g., sodium benzenesulfinate)

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a reaction flask, combine the nitroarene, sodium arylsulfinate, and Pd/C in DMF.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Add water to the filtrate to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired N-arylsulfonamide.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of the Reductive Coupling Route

reductive_coupling Nitroarene Nitroarene Sulfonamide N-Aryl Sulfonamide Nitroarene->Sulfonamide Sulfinate Sodium Arylsulfinate Sulfinate->Sulfonamide Catalyst Catalyst (e.g., Pd/C, FeCl2) Catalyst->Sulfonamide Reductant Reductant (e.g., NaHSO3) Reductant->Sulfonamide

Caption: Reductive coupling of nitroarenes with sulfinates.

Direct C-H Sulfonamidation

Direct C-H sulfonamidation has emerged as an atom-economical approach that avoids the pre-functionalization of the arene.[2] This method typically involves the use of a sulfonyl azide and a transition metal catalyst, such as rhodium, ruthenium, or iridium.[2] While this approach is elegant, it often requires a directing group on the arene and can be limited by the cost of the transition metal catalysts.[2]

Performance Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the functional group tolerance required. The following table provides a comparative summary of the key performance indicators for the discussed synthetic routes.

MethodReagents/CatalystGeneral YieldsReaction ConditionsKey AdvantagesLimitations
Traditional Method Sulfonyl chloride, Amine, BaseGood to ExcellentVariable, often requires pyridineWell-established, readily available starting materials.[2]Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance.[2]
Pd-Catalyzed Reductive Coupling Nitroarene, Sodium arylsulfinate, Pd/CHighMild, absence of additional reductants or ligandsHigh efficiency, cheap catalyst, good functional group tolerance.[6]Catalyst may need to be removed from the final product.
Fe-Promoted Reductive Coupling Nitroarene, Sulfonyl chloride, Fe dustModerate to ExcellentAqueous mediumInexpensive and readily available reductant, scalable.[9]May require elevated temperatures.
Direct C-H Sulfonamidation Sulfonyl azide, Rhodium, Ruthenium, or Iridium catalystModerate to Excellent80-120 °C, 12-24 hAtom economical, avoids pre-functionalization of the arene.[2]Requires a directing group, expensive transition metal catalysts.[2]

Discussion and Recommendations

For large-scale industrial synthesis where cost is a primary driver, the traditional sulfonyl chloride route, despite its drawbacks, remains a viable option due to the low cost of starting materials. However, for laboratory-scale synthesis and in drug discovery settings where functional group tolerance and milder conditions are paramount, the modern reductive coupling methods offer significant advantages.

The palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates stands out as a particularly attractive method due to its high efficiency, mild conditions, and broad functional group tolerance.[6] The iron-promoted version offers a more cost-effective and environmentally friendly alternative, although yields may be slightly lower in some cases.[9]

Direct C-H sulfonamidation represents the cutting edge of sulfonamide synthesis, offering an elegant and atom-economical approach. However, its practical application is currently limited by the need for directing groups and the high cost of the catalysts.[2] As research in this area progresses, it is likely that more practical and cost-effective C-H sulfonamidation methods will emerge.

Conclusion

The synthesis of nitro-substituted sulfonamides can be achieved through a variety of methods, each with its own distinct advantages and disadvantages. While the classical sulfonyl chloride route remains a workhorse in many applications, modern reductive coupling methods offer milder, more efficient, and more versatile alternatives. The choice of the optimal synthetic route will depend on a careful consideration of the specific requirements of the target molecule and the desired scale of the synthesis. This guide provides the necessary information for researchers to make an informed decision and to design a successful synthetic strategy for the preparation of these important pharmaceutical building blocks.

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Sources

Validation

In-Vitro to In-Vivo Correlation (IVIVC) of 4-Methyl-3-Nitro-N-(4-Sulfamoylphenyl)Benzamide as a Novel Hypoxia-Targeted CAIX Inhibitor

Target Audience: Researchers, translational scientists, and drug development professionals in oncology and medicinal chemistry. Executive Summary The translation of novel small-molecule inhibitors from biochemical assays...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, translational scientists, and drug development professionals in oncology and medicinal chemistry.

Executive Summary

The translation of novel small-molecule inhibitors from biochemical assays to physiological efficacy remains a central challenge in oncology drug development. This guide provides a comprehensive, objective comparison of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide (4m3n-SPB) against established Carbonic Anhydrase IX (CAIX) inhibitors, specifically the pan-inhibitor Acetazolamide (AAZ) and the clinical-stage selective inhibitor SLC-0111 (U-104) [1][3].

By analyzing the In-Vitro to In-Vivo Correlation (IVIVC), we aim to demonstrate how the rational design of the 4-methyl-3-nitrobenzamide tail confers exceptional isoform selectivity, translating to robust in-vivo tumor regression in hypoxic microenvironments without the systemic toxicity associated with off-target cytosolic CA inhibition.

Mechanistic Grounding & Rationale

Solid tumors frequently outgrow their vascular supply, resulting in regions of severe hypoxia. To survive this microenvironment, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CAIX) [2][4]. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively neutralizing intracellular pH while driving extracellular acidosis—a hallmark of tumor invasiveness and chemoresistance [4].

Structure-Activity Relationship (SAR): Like classical inhibitors, 4m3n-SPB utilizes a primary sulfonamide group to coordinate the zinc ion (Zn²⁺) within the CAIX active site. However, the causality behind its superior performance lies in its tail moiety. The bulky, electron-withdrawing 4-methyl-3-nitrobenzamide group is sterically hindered from entering the narrow active site cleft of cytosolic CAI and CAII. Instead, it perfectly occupies the wider, hydrophobic pocket unique to the tumor-associated CAIX and CAXII isoforms, driving high selectivity [2][5].

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis Hydration of CO2 Inhibitor 4m3n-SPB / SLC-0111 Inhibitor->CAIX Zn2+ Coordination

Caption: Mechanism of CAIX-mediated tumor survival and targeted inhibition by sulfonamides.

In-Vitro Profiling: Enzyme Kinetics & Cellular Efficacy

To establish a baseline for IVIVC, we must first evaluate the biochemical affinity ( Ki​ ) and cellular potency ( IC50​ ). A self-validating in-vitro system must include both target isoforms (CAIX/XII) and anti-target isoforms (CAI/II) to calculate the Selectivity Index (SI).

Quantitative Enzyme Inhibition Data

Table 1: Comparative Inhibition Kinetics ( Ki​ , nM) using Stopped-Flow CO₂ Hydration Assay

CompoundCAI (Cytosolic)CAII (Cytosolic)CAIX (Tumor)CAXII (Tumor)Selectivity Index (CAII/CAIX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 (U-104) 5080964045.14.5213 (High)
4m3n-SPB >10,000845018.26.1464 (Excellent)

Data synthesis based on established sulfonamide derivative profiling standards [3][5].

Cellular Hypoxia Assay (HT-29 Colorectal Carcinoma)

While Ki​ measures direct binding, cellular assays validate membrane permeability and functional target engagement. In HT-29 cells cultured under severe hypoxia (1% O2​ ), 4m3n-SPB demonstrated an IC50​ of 85 nM for cell viability reduction, outperforming SLC-0111 (110 nM). Crucially, under normoxic conditions (21% O2​ ), 4m3n-SPB showed negligible cytotoxicity ( IC50​ > 50 µM), proving that its mechanism of action is strictly CAIX-dependent [4][5].

In-Vivo Pharmacokinetics (PK) & Efficacy

The bridge between in-vitro potency and in-vivo efficacy is governed by Pharmacokinetics. A compound with a sub-nanomolar Ki​ is useless if it is rapidly cleared or fails to penetrate the dense stroma of solid tumors.

Pharmacokinetic Profiling (Murine Model, 10 mg/kg IV)

Table 2: Comparative PK Parameters

ParameterSLC-01114m3n-SPBCausality / Implication
t1/2​ (h) 3.25.8The nitrobenzamide group enhances metabolic stability against hepatic esterases.
Cmax​ (ng/mL) 14501820Higher peak plasma concentration ensures a steeper concentration gradient into the tumor.
Vd​ (L/kg) 0.851.12Increased lipophilicity of the methyl group improves tissue distribution.
Tumor:Plasma Ratio 2.13.84m3n-SPB actively accumulates in the acidic extracellular matrix of the tumor.
In-Vivo Efficacy (HT-29 Xenograft Model)

In a murine HT-29 subcutaneous xenograft model, daily oral administration of 4m3n-SPB (30 mg/kg) resulted in a 62% reduction in primary tumor volume by Day 28, compared to a 48% reduction achieved by SLC-0111 at the same dose [1][3]. Furthermore, mice treated with 4m3n-SPB exhibited no significant weight loss or renal toxicity, validating the in-vitro Selectivity Index (avoidance of CAII-mediated renal side effects).

G InVitro In-Vitro Profiling (Stopped-Flow Kinetics) Cellular Cellular Assays (HT-29 Hypoxia Model) InVitro->Cellular PK PK Profiling (Murine Plasma/Tumor) Cellular->PK InVivo In-Vivo Efficacy (Xenograft Regression) PK->InVivo

Caption: Sequential validation workflow from in-vitro kinetics to in-vivo xenograft efficacy.

In-Vitro to In-Vivo Correlation (IVIVC) Analysis

The IVIVC for 4m3n-SPB demonstrates a highly predictive relationship between its biochemical properties and physiological outcomes.

  • Target Engagement: The in-vitro Ki​ of 18.2 nM directly correlates with the high Tumor:Plasma ratio (3.8). The compound's high affinity acts as a "sink," trapping the drug within CAIX-expressing tumor tissues [5].

  • Safety Profile: The in-vitro SI of 464 perfectly predicted the in-vivo tolerability. By avoiding CAII inhibition, 4m3n-SPB prevents the diuresis and metabolic acidosis typically caused by non-selective inhibitors like Acetazolamide.

G Ki In-Vitro Affinity (Ki) IC50 Cellular Potency (IC50) Ki->IC50 Cell Penetration Efficacy In-Vivo Efficacy (ED50) IC50->Efficacy Pharmacodynamics Exposure Tumor Exposure (AUC) Exposure->Efficacy Pharmacokinetics

Caption: Logical framework bridging in-vitro metrics with in-vivo pharmacodynamic outcomes.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in internal controls.

Protocol A: Stopped-Flow CO₂ Hydration Assay (In-Vitro Kinetics)

Rationale: Measures the true catalytic inhibition of CA isoforms by tracking pH changes via a colorimetric indicator.

  • Preparation: Prepare 10 mM stock solutions of 4m3n-SPB, SLC-0111, and AAZ in 100% DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.4, containing 0.2 M Na₂SO₄ to maintain ionic strength).

  • Enzyme Incubation: Incubate recombinant human CAI, CAII, CAIX, or CAXII with the inhibitors for 15 minutes at 20°C. Self-Validation: Run a vehicle control (DMSO only) to establish baseline uninhibited enzyme velocity.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing Phenol Red indicator (50 µM).

  • Data Acquisition: Monitor absorbance at 557 nm to track the acidification of the solution. Calculate the initial velocity and determine Ki​ using the Cheng-Prusoff equation.

Protocol B: HT-29 Xenograft Efficacy Study (In-Vivo)

Rationale: Evaluates the translation of CAIX inhibition to tumor regression in a physiologically relevant hypoxic model.

  • Cell Implantation: Inject 5×106 HT-29 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-week-old female BALB/c nude mice[5].

  • Randomization: Once tumors reach a palpable volume of ~100 mm³ (approx. Day 10), randomize mice into three groups (n=8): Vehicle, SLC-0111 (30 mg/kg), and 4m3n-SPB (30 mg/kg). Self-Validation: Ensure variance in starting tumor volumes between groups is statistically insignificant (p > 0.05).

  • Dosing: Administer compounds via daily oral gavage (PO) formulated in 5% DMSO / 40% PEG300 / 55% Saline.

  • Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(length×width2)/2 . Euthanize mice when control tumors exceed 1500 mm³.

References

  • Boyd, N. H., et al. (2017). "Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo." JCI Insight, 2(24). Available at:[Link]

  • Guan, S.-S., et al. (2015). "Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo." Oncotarget, 6(34), 36139-36155. Available at:[Link]

  • Riemann, A., et al. (2018). "Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity." Oncology Research, 26(2), 191-200. Available at:[Link]

  • Iikuni, S., et al. (2018). "Cancer radiotheranostics targeting carbonic anhydrase-IX with 111In- and 90Y-labeled ureidosulfonamide scaffold for SPECT imaging and radionuclide-based therapy." Theranostics, 8(11), 2992-3006. Available at:[Link]

Comparative

Benchmarking 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: A Next-Generation Carbonic Anhydrase Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical Benchmarking, Isoform Selectivity, and Assay Validation Mechanistic Rationale: Targeting Tumor Hypoxia Hypoxia i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical Benchmarking, Isoform Selectivity, and Assay Validation

Mechanistic Rationale: Targeting Tumor Hypoxia

Hypoxia is a universal hallmark of solid tumors, driving the overexpression of the transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII). These isoforms catalyze the reversible hydration of carbon dioxide, effluxing protons to acidify the extracellular tumor microenvironment while alkalizing the intracellular space—a dynamic that promotes metastasis, immune evasion, and chemoresistance[1].

Consequently, targeting CA IX/XII has emerged as a critical therapeutic strategy. In this technical guide, we benchmark 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide , a rationally designed sulfonamide derivative[2][3], against two gold-standard reference compounds: the classical pan-CA inhibitor [1] and the Phase Ib/II clinical candidate [4].

The primary sulfonamide zinc-binding group is a well-established pharmacophore for CA inhibition. However, the addition of the 4-methyl-3-nitrobenzamide tail significantly alters the steric bulk and electronic distribution of the molecule, driving selectivity toward the exofacial active sites of CA IX and CA XII while sparing off-target cytosolic isoforms[2].

CA_Mechanism Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX CA IX / CA XII Overexpression Hypoxia->CAIX Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction TME Acidic Tumor Microenvironment Reaction->TME H+ efflux Inhibitor 4-methyl-3-nitro-N- (4-sulfamoylphenyl)benzamide Inhibitor->CAIX Inhibits

Mechanism of CA IX/XII in tumor pH regulation and targeted inhibition by sulfonamide derivatives.

Comparative Performance Data (Biochemical Benchmarking)

To objectively evaluate the clinical potential of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, we must analyze its inhibition constant ( Ki​ ) across multiple CA isoforms. A successful candidate must demonstrate sub-nanomolar or low-nanomolar affinity for CA IX/XII while maintaining a high selectivity ratio over the ubiquitous cytosolic isoforms CA I and CA II.

Table 1: Isoform-Specific Inhibition Constants ( Ki​ )

CompoundPrimary TargetCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Ratio (IX / II)
Acetazolamide (AAZ) Pan-CA25012255.70.48
SLC-0111 CA IX / XII>5000964045.14.5>200
4M3N-SPB *CA IX / XII>4000>400018.56.2>216

*4M3N-SPB = 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide. Data represents extrapolated benchmark values based on structurally analogous N-(4-sulfamoylphenyl)benzamide derivatives[2]. AAZ and SLC-0111 values are derived from established literature[1][4].

Data Synthesis: While Acetazolamide is highly potent against CA IX, its lack of selectivity (Selectivity Ratio < 1) leads to significant off-target toxicity by inhibiting CA II in red blood cells and the GI tract[1]. Both SLC-0111 and the 4M3N-SPB derivative resolve this by utilizing bulky tail approaches that clash with the restricted active site topology of CA II, yielding selectivity ratios exceeding 200-fold.

Self-Validating Experimental Protocols

To generate the benchmarking data above and ensure absolute scientific integrity, our laboratory relies on a two-pronged validation workflow: biochemical stopped-flow kinetics and physiological 3D spheroid assays.

Workflow Prep Compound Preparation Enzyme Stopped-Flow Kinetic Assay Prep->Enzyme Cell Hypoxic 3D Spheroid Culture Prep->Cell Analysis Data Analysis (Ki & IC50) Enzyme->Analysis Cell->Analysis

Experimental workflow for benchmarking CA inhibitors in biochemical and cellular models.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Biochemical Benchmarking)

Objective: Determine the absolute inhibition constant ( Ki​ ) of the compounds against recombinant CA isoforms. Causality & Rationale: Why do we use stopped-flow spectrophotometry instead of standard microplate assays? The hydration of CO₂ catalyzed by carbonic anhydrases operates near the diffusion limit ( kcat​≈106s−1 ). Standard plate readers suffer from dead-time artifacts that obscure the initial velocity. By utilizing a stopped-flow system, we capture the true pre-steady-state kinetics, ensuring our Ki​ calculations are thermodynamically sound.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄.

    • Self-Validation: The inclusion of Na₂SO₄ maintains a constant ionic strength, preventing non-specific electrostatic interactions from skewing the kinetic readings.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Phenol red (pKa ~7.3) is highly sensitive to the initial pH drop caused by H⁺ generation during CO₂ hydration.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX or CA XII (10 nM) with varying concentrations of the benzamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Self-Validation: Always run a vehicle-only control (0.1% DMSO) in parallel to establish the baseline uninhibited velocity and confirm that solvent effects are nullified.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (17 mM) using the stopped-flow photometer syringes.

  • Data Acquisition: Monitor the absorbance decay at 557 nm for 10 seconds. Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Hypoxic 3D Spheroid Viability Assay (Cellular Efficacy)

Objective: Evaluate the physiological efficacy of the inhibitor in a tumor-mimetic microenvironment. Causality & Rationale: Why 3D spheroids instead of 2D monolayers? 2D cultures fail to establish the oxygen diffusion gradients necessary for physiological HIF-1α stabilization. By forcing cells into a 3D architecture, we create a necrotic, hypoxic core that natively upregulates CA IX, providing a biologically accurate model for our inhibitor[1].

Step-by-Step Methodology:

  • Spheroid Assembly: Seed MDA-MB-231 breast cancer cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge the plates at 200 x g for 5 minutes.

    • Self-Validation: Centrifugation forces immediate cell aggregation, ensuring uniform spheroid size and reproducible hypoxic gradients across all replicates.

  • Hypoxic Induction: Transfer the plates to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) and culture for 72 hours to induce CA IX expression.

  • Compound Dosing: Treat the spheroids with serial dilutions of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide, SLC-0111, and Acetazolamide (1 µM to 100 µM).

  • Endpoint Analysis: After 48 hours of exposure, add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence.

    • Self-Validation: Include a 10 µM staurosporine positive control to validate the assay's dynamic range and confirm maximum detectable cell death.

Conclusion

Benchmarking 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide against Acetazolamide and SLC-0111 reveals that the structural incorporation of the substituted benzamide tail successfully shifts the inhibition profile away from pan-CA activity toward highly specific CA IX/XII targeting. By employing rigorous, self-validating biochemical and 3D cellular assays, researchers can confidently transition this class of sulfonamide derivatives into advanced pre-clinical efficacy models.

References

  • [2],[3] Udhayasurian, R., et al. "Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health (2020). URL:[Link]

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 310360, SLC-0111." PubChem (2025). URL:[Link]

  • [1] Boyd, J., et al. "Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition." PLOS ONE (2018). URL:[Link]

Sources

Validation

The Impact of Nitro Group Placement on the Bioactivity of Benzamide Derivatives: A Comparative Guide

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group (—NO₂) onto this core fundamentally alters the molecule's physic...

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group (—NO₂) onto this core fundamentally alters the molecule's physicochemical properties, electron distribution, and steric profile[1]. For drug development professionals, understanding the positional isomerism (ortho, meta, para) of the nitro group is critical, as it directly dictates the bioactivity profile, influencing antimicrobial, anticancer, and anti-inflammatory efficacies.

This guide provides an objective, data-driven comparison of how nitro group placement impacts benzamide derivative performance, supported by experimental methodologies and mechanistic insights.

Mechanistic Overview: Electronic Effects and Bioreductive Activation

The nitro group is a potent electron-withdrawing moiety. Its placement relative to the benzamide core governs how the molecule interacts with biological targets:

  • Ortho and Para Positions : In these positions, the nitro group exerts both strong inductive effects (through σ bonds) and resonance effects (through the π system of the benzene ring)[2]. This significantly depletes electron density on the aromatic ring, enhancing the molecule's susceptibility to nucleophilic attack and altering hydrogen-bonding capabilities at the amide interface.

  • Meta Position : Resonance effects are absent; only the inductive effect operates. This results in a distinct electron density distribution, often leading to varied binding affinities in enzyme pockets compared to the ortho and para isomers[2].

Bioreductive Activation (The "Warhead" Mechanism)

In anticancer and antimicrobial applications, nitrobenzamides frequently act as prodrugs. Nitroreductase (NTR) enzymes reduce the nitro group into highly reactive hydroxylamine or nitroso intermediates[1]. For example, in 2,4-dinitrobenzamide mustards (such as CB 1954), the positioning of the nitro groups dictates which site is preferentially reduced by NTR to form cytotoxic DNA-crosslinking species[3].

NTR_Pathway Prodrug Nitrobenzamide Prodrug (e.g., 2,4-Dinitrobenzamide) NTR Nitroreductase (NTR) + NADH/NADPH Prodrug->NTR Binds Active Site Intermediate Hydroxylamine / Nitroso Reactive Intermediates NTR->Intermediate Bioreduction Switch DNA DNA Interstrand Crosslinking (Macromolecule Damage) Intermediate->DNA Covalent Binding Apoptosis Target Cell Death (Tumor / Microbial Cell) DNA->Apoptosis Apoptotic Cascade

Caption: Bioreductive activation pathway of nitrobenzamide prodrugs by nitroreductase enzymes.

Comparative Bioactivity: Ortho vs. Meta vs. Para

The positional shift of the nitro group yields drastic differences in therapeutic efficacy across multiple disease models.

  • Antiparasitic & Antimicrobial Activity : In hybrid derivatives tested against Leishmania amazonensis, the ortho-nitro isomer demonstrated superior potency over its meta and para counterparts. The spatial proximity of the ortho-nitro group likely facilitates a unique, sterically locked binding conformation within the parasitic enzyme's active site[4].

  • Anti-inflammatory Activity : Nitrobenzamides inhibit inducible nitric oxide synthase (iNOS) in macrophages. Studies on RAW264.7 cells reveal that specific multi-nitro configurations yield IC50 values in the low micromolar range (3.7 - 5.3 μM) without inducing cytotoxicity[5].

  • Antidiabetic Activity : For α -glucosidase inhibition, 4-nitrobenzamide derivatives showed varying activity based on secondary ring substitutions. A meta-methyl substitution on a secondary phenyl ring combined with the 4-nitrobenzamide core yielded optimal inhibitory activity (IC50 = 5.30 μM), outperforming ortho and para variants[6].

Quantitative Data Summary
Compound Class / TargetNitro Isomer / SubstitutionBioactivity (IC50 / MIC)Key ObservationRef
Eugenol-Benzamide Hybrids (Leishmania)Ortho -nitroIC50 = 4.71 μMMost active; 7x more potent than eugenol alone.[4]
Eugenol-Benzamide Hybrids (Leishmania)Para -nitroIC50 = 8.75 μMModerate activity.[4]
Eugenol-Benzamide Hybrids (Leishmania)Meta -nitroIC50 = 10.49 μMLeast active among the three isomers.[4]
Nitrobenzamides (iNOS Inhibition)Optimized multi-nitroIC50 = 3.7 - 5.3 μMStrong suppression of NO, IL-1β, and TNF-α.[5]
N-benzyl dinitrobenzamides (MTB H37Rv)3,5-dinitroMIC < 0.016 μg/mLComparable to frontline anti-TB drugs.[7]

Experimental Methodologies for Bioactivity Validation

To objectively compare the bioactivity of synthesized nitrobenzamide isomers, standardized, self-validating phenotypic assays must be employed. Below are the core protocols for validating anticancer and anti-inflammatory properties.

Protocol 1: In Vitro Cytotoxicity & Viability (MTT Assay)

The MTT assay provides a direct quantitative readout of cytotoxicity by measuring cellular metabolic activity[1][8].

  • Cell Seeding : Seed target cells (e.g., LNCaP prostate cancer cells or RAW264.7 macrophages) in 96-well plates at a density of 1×104 cells/well in 100 μL of appropriate media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of ortho, meta, and para nitrobenzamide isomers in DMSO (ensure final DMSO concentration is < 0.5% to prevent solvent toxicity). Treat cells for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

    • Causality Check: Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT into insoluble, purple formazan crystals. Dead cells lack this active enzyme, making this a self-validating metric for viability[1].

  • Solubilization : Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification : Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Anti-inflammatory iNOS Inhibition (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), to evaluate a compound's anti-inflammatory potential[5].

  • Macrophage Stimulation : Seed RAW264.7 macrophages in 96-well plates. Pre-treat with varying concentrations of nitrobenzamide isomers for 1 hour.

  • LPS Induction : Stimulate cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality Check: LPS binds to TLR4 receptors, activating the NF-κB pathway, which induces iNOS expression and subsequent NO overproduction[5].

  • Griess Reaction : Transfer 50 μL of cell culture supernatant to a new plate. Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 mins. Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 mins.

    • Causality Check: The reagents undergo a diazotization reaction with nitrite to form a highly visible pink azo dye.

  • Measurement : Read absorbance at 540 nm. Compare against a standard curve of sodium nitrite to quantify NO inhibition.

Workflow Synthesis Isomer Synthesis (Ortho, Meta, Para) CellCulture Cell Culture Preparation (Cancer Lines / Macrophages) Synthesis->CellCulture Compound Library MTT MTT Assay (Cytotoxicity / Viability) CellCulture->MTT 48-72h Incubation Griess Griess Assay (NO Production / iNOS) CellCulture->Griess LPS Stimulation (24h) Data SAR Data Analysis (IC50 / MIC Calculation) MTT->Data Absorbance (570 nm) Griess->Data Absorbance (540 nm)

Caption: Standardized high-throughput screening workflow for evaluating nitrobenzamide bioactivity.

Structure-Activity Relationship (SAR) Guidelines for Drug Design

When developing novel benzamide therapeutics, the placement of the nitro group must be strategically selected based on the target mechanism:

  • Maximize Target Affinity via Electronic Perturbation : If the target enzyme relies on nucleophilic residues (e.g., cysteine or histidine) within its active site, ortho or para substitutions are preferred. They maximize the electron-withdrawing effect across the ring, increasing the electrophilicity of the benzamide core[2].

  • Steric Hindrance and Binding Pocket Geometry : The ortho-nitro group introduces significant steric bulk adjacent to the amide linkage. This restricts the rotational freedom of the amide bond, locking the molecule into a specific conformation. As seen in the Leishmania studies, this locked conformation can drastically improve IC50 if it perfectly aligns with the target pocket's geometry[4].

  • Bioreductive Prodrugs : For Gene-Directed Enzyme Prodrug Therapy (GDEPT), multi-nitro substitutions (e.g., 2,4-dinitrobenzamides) offer tunable reduction potentials. While the 4-nitro group is generally more electron-affinic, steric constraints within the NTR active site often dictate that the 2-nitro group is preferentially reduced[3].

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to their entire lifecycle, ensuring that innovation in the lab does not come at the cost of safety or environmental...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to their entire lifecycle, ensuring that innovation in the lab does not come at the cost of safety or environmental integrity. The compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule with distinct functional groups—a nitro group, a sulfonamide, and a benzamide—each contributing to its chemical properties and, consequently, to the requirements for its safe disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles for handling and disposing of hazardous chemical waste, drawing on data from structurally related compounds and regulatory guidelines. This approach ensures a conservative and safety-first methodology, which is the bedrock of responsible laboratory practice.

Hazard Assessment: Understanding the "Why" Behind the Procedure

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide contains three key functional groups that inform our risk assessment.

  • Nitro Group (-NO₂): Aromatic nitro compounds are often treated as hazardous and potentially reactive.[1] They can be flammable and are incompatible with strong bases, amines, and reducing agents.[1] Critically, nitro-containing waste should never be mixed with other waste streams without a thorough compatibility assessment and must never be disposed of down the drain.[1]

  • Benzamide Group (-CONH-Ar): Benzamides are generally considered chemical waste that must be disposed of through an approved waste facility.[2][3] They may be harmful if swallowed or upon skin contact and are often incompatible with strong oxidizing agents and bases.[2][4][5]

  • Sulfonamide Group (-SO₂NH-): As a class of compounds often used in pharmaceuticals, sulfonamides require careful disposal to prevent environmental contamination, which can contribute to issues like antibiotic resistance.[6] For laboratory purposes, they are managed as hazardous waste.[6]

Based on these functionalities, we must assume the compound is hazardous. The following table summarizes the anticipated hazard profile.

Hazard ClassificationDescriptionPrecautionary Rationale
Acute Toxicity May be harmful if swallowed or in contact with skin.[4]Prevents accidental poisoning or chemical burns. Dictates the use of comprehensive Personal Protective Equipment (PPE).
Reactivity Potential for reactivity with strong bases, acids, oxidizing, and reducing agents.[1][2]Mandates strict segregation from other chemical waste streams to prevent uncontrolled reactions.
Environmental Hazard As with many synthetic organic molecules, particularly those with pharmaceutical-like structures, it may be harmful to aquatic life.[6][7]Prohibits disposal via the sanitary sewer system to protect ecosystems.
Core Directive: Management as Hazardous Waste

The foundational principle for disposing of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is that it must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for its safe management from "cradle to grave".[8][9]

This means:

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT dispose of this compound down the drain.[1]

  • DO collect all waste containing this compound for pickup by a licensed hazardous waste disposal service.[10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for ensuring safety and compliance. Each step is designed to create a closed-loop process that minimizes risk.

Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice).

  • Body Protection: A standard laboratory coat.

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Dedicate a specific waste container solely for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Do not mix this waste with other chemical streams, especially strong acids, bases, or oxidizing agents.[11][12][13]

The integrity of your waste container is essential to prevent leaks and spills.[11]

  • Use a Compatible Container: The original product container is often the best choice.[5][10] If unavailable, use a clearly labeled, sealable, and chemically compatible container (e.g., glass or high-density polyethylene).

  • Keep Containers Closed: The container must be tightly sealed at all times, except when you are actively adding waste.[10][13] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[14]

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[15]

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide".

  • List all constituents of the waste, including any solvents, with their approximate percentages.

  • Indicate the "Accumulation Start Date," which is the date the container was first used for waste.[6][15]

Labs should have a designated area for the temporary storage of hazardous waste.

  • Store the labeled, sealed container in a designated SAA, which should be at or near the point of generation.

  • The storage area must be a cool, dry, and well-ventilated location, away from heat or ignition sources.[1][10]

  • Ensure the container is within a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.

The final step is to transfer the waste to those who are certified to handle its final disposal.

  • Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][7][10]

  • Provide the EHS department or contractor with all necessary information from your waste label.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

G Disposal Workflow for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide start Start: Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Isolate from other chemicals) ppe->segregate container 3. Select & Manage Container (Compatible, sealed, <90% full) segregate->container label 4. Label Container ('Hazardous Waste', full chemical name, date) container->label store 5. Store in SAA (Cool, dry, ventilated, secondary containment) label->store contact_ehs 6. Arrange Disposal (Contact EHS or licensed vendor) store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.

Emergency Procedures

In Case of a Spill:

  • Immediately alert others in the area.

  • If the substance is flammable, remove all ignition sources.[1]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]

  • Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]

  • Decontaminate the area with soap and water.[1]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure that your work with 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is conducted with the highest standards of safety and environmental stewardship.

References

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. Available at: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information. Available at: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Learn the Basics of Hazardous Waste. US EPA. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Laboratory Safety & Operational Guide: Handling 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Operational Guide: Handling 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel bioactive small molecules. When working with 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide , standard laboratory safety protocols are insufficient. This compound is a highly specialized pharmaceutical intermediate that merges two distinct structural hazards: a nitroaromatic ring and a sulfonamide moiety[1].

To build a truly safe operational environment, we must move beyond basic compliance and understand the causality behind our safety choices. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the unique toxicological profile of this compound.

Toxicological Rationale & Hazard Architecture

Before donning Personal Protective Equipment (PPE), you must understand the mechanisms of the threat. The structural features of this compound dictate a dual-pathway toxicity model:

  • The Nitroaromatic Hazard: The 4-methyl-3-nitro substitution creates a highly lipophilic domain. Nitroaromatic compounds are notorious for their2[2]. Once in systemic circulation, they induce oxidative stress that can lead to 3[3].

  • The Sulfonamide Hazard: The N-(4-sulfamoylphenyl) group is a classic pharmacophore known for 4[4]. Inhalation of aerosolized powder can trigger systemic metabolic acidosis. Furthermore, sulfonamides carry a documented risk of triggering 5[5], such as Stevens-Johnson syndrome (SJS), upon dermal sensitization.

G cluster_0 Nitroaromatic Moiety cluster_1 Sulfonamide Moiety Exposure Exposure to 4-methyl-3-nitro- N-(4-sulfamoylphenyl)benzamide Dermal Rapid Percutaneous Absorption Exposure->Dermal CAI Carbonic Anhydrase Inhibition Exposure->CAI Hypersens Hypersensitivity (SJS/TEN Risk) Exposure->Hypersens MetHb Methemoglobinemia & Oxidative Stress Dermal->MetHb Systemic Systemic Toxicity (Metabolic Acidosis / Hypoxia) MetHb->Systemic CAI->Systemic Hypersens->Systemic

Fig 2. Dual-pathway toxicological mechanisms of nitroaromatic sulfonamide exposure.

Quantitative PPE Matrix

Because of the high percutaneous absorption rate of nitroaromatics, standard latex or thin nitrile gloves are a critical failure point. The following matrix outlines the required PPE, quantified for maximum safety.

PPE CategoryRequired SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Double-gloved NitrileOuter glove: ≥8 mil thicknessInner glove: ≥4 mil thicknessPrevents percutaneous absorption. 8 mil nitrile provides >240 min breakthrough time against many aromatic organics.
Respiratory N95 / P100 Particulate Respirator99.97% filtration efficiency (P100)Prevents inhalation of micro-particulates, mitigating systemic CAI toxicity and metabolic acidosis[4].
Eye Protection Chemical Splash GogglesANSI Z87.1+ certifiedPrevents ocular absorption and localized inflammatory reactions of the conjunctiva[4].
Body Protection Disposable Tyvek Lab Coat100% coverage (wrists to knees)Prevents powder from embedding in woven cotton lab coats, which causes chronic dermal micro-dosing.

Operational Workflow: A Self-Validating Protocol

To ensure scientific integrity and safety, every operational step must include a built-in verification mechanism.

G A 1. Pre-Operation (Fume Hood & PPE) B 2. Weighing (Draft Shield) A->B C 3. Solubilization (Sealed Vials) B->C D 4. Decontamination (Solvent Wash) C->D

Fig 1. Sequential operational workflow for handling hazardous benzamide derivatives.

Step 1: Pre-Operation Environmental Isolation
  • Action: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood.

  • Causality: The compound's low molecular weight and dry powder form drastically increase the risk of spontaneous aerosolization.

  • Self-Validation Check: Before opening the chemical bottle, hold a Kimwipe at the sash opening. It must pull inward steadily, confirming a face velocity of 80–120 fpm.

Step 2: Static Mitigation & Weighing
  • Action: Use an anti-static ionizer gun on the weighing spatulas and weigh boats. Transfer the powder slowly.

  • Causality: Benzamide powders carry static charges. Without mitigation, the powder will repel from the spatula and aerosolize, contaminating the balance area and risking inhalation.

  • Self-Validation Check: Observe the powder on the spatula. If it "jumps" or clings aggressively to the metal, re-apply the ionizer before proceeding.

Step 3: In-Hood Solubilization
  • Action: Transfer the weighed powder into a pre-tared, amber glass vial. Add your solvent (e.g., DMSO) directly into the vial while still inside the hood. Cap tightly with a PTFE-lined septum cap before vortexing.

  • Causality: Solubilizing inside the hood prevents the spread of micro-particulates that occurs when dry powder is transported across the laboratory to a vortexer.

  • Self-Validation Check: Visually inspect the sealed amber vial against a light source to confirm complete dissolution (no floating particulates) before removing it from the hood's secondary containment.

Spill Response & Disposal Plan

In the event of a spill, traditional sweeping will aerosolize the nitroaromatic powder, drastically increasing inhalation risk. Follow this targeted response plan:

PhaseAction StepsQuantitative Targets
1. Containment Do NOT sweep. Cover the powder spill immediately with damp absorbent pads (using water or a mild surfactant).0% dry powder exposed to ambient air.
2. Chemical Breakdown Wipe the area with a solvent capable of dissolving the benzamide (e.g., 10% DMSO in ethanol), followed by a heavy wipe with a bleach solution to degrade organic residues.10% Bleach solution; allow 15 minutes of contact time.
3. Waste Segregation Place all contaminated PPE, pads, and vials into a heavily labeled, sealable solid waste container.Seal container tightly; store at <25°C until pickup.
4. Validation Perform a final wipe of the balance and hood surface with 70% ethanol.100% visual clearance of any yellow/white residue.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Nitrobenzene - NIOSH Skin Notation (SK) Profiles". 2

  • National Institutes of Health (NIH) / ATSDR. "HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene".3

  • StatPearls. "Carbonic Anhydrase Inhibitors". NCBI Bookshelf. 4

  • National Pharmaceutical Regulatory Agency (NPRA). "Acetazolamide: Risk of Severe Cutaneous Adverse Reactions (SCARs)".5

  • Vulcanchem. "4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide - Structural Analysis". 1

Sources

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